molecular formula C13H14N2O2 B176353 FMP-API-1 CAS No. 16523-28-7

FMP-API-1

Cat. No.: B176353
CAS No.: 16523-28-7
M. Wt: 230.26 g/mol
InChI Key: KCFVSHSJPIVGCG-UHFFFAOYSA-N
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Description

2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol (CAS 16523-28-7) is a bifunctional aromatic compound of high interest in pharmaceutical and materials science research. With a molecular formula of C 13 H 14 N 2 O 2 and a molecular weight of 230.26 g/mol, this compound features two aminophenol moieties connected by a methylene bridge, enabling strong hydrogen bonding and π-π interactions . Research Applications & Biological Activity This compound has garnered significant attention in medicinal chemistry for its diverse biological activities. A key area of investigation is its potent anticancer properties . Studies have shown it exhibits growth-inhibitory effects on various human cancer cell lines, including MCF-7 (breast cancer), A431, and A549 (lung cancer), with reported IC 50 values ranging from 20 to 30 µM . The mechanism of action is multifaceted, involving the induction of apoptosis through a rapid decrease in intracellular pH (pHi) and disruption of the mitochondrial membrane potential, a critical step in triggering programmed cell death . Additionally, the compound demonstrates significant antioxidant activity due to its hydroxyl and amino functional groups, which allow it to effectively scavenge free radicals and neutralize reactive oxygen species (ROS) . Research also indicates that its derivatives show promising antimicrobial effects against various bacterial and fungal pathogens . Beyond biomedical applications, its structural properties make it a relevant building block in materials science and as a precursor in specialty chemical synthesis . Product Information This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . The compound is available for purchase from suppliers, with various pack sizes offered (e.g., 1 mg to 100 mg) at a minimum purity of 90% .

Properties

IUPAC Name

2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVSHSJPIVGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937049
Record name 4,4'-Methylenebis(2-aminophenol)
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6423-19-4, 16523-28-7
Record name 3,3'-Diamino-4,4'-dihydroxydiphenylmethane
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Record name 3,3'-Diamino-4,4'-dihydroxydiphenylmethane
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Record name 4,4'-Methylenebis(2-aminophenol)
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Record name 16523-28-7
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Foundational & Exploratory

FMP-API-1: A Technical Guide to a Novel Allosteric Inhibitor of AKAP-PKA Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMP-API-1, a small molecule identified as an inhibitor of the A-Kinase Anchoring Protein (AKAP) and Protein Kinase A (PKA) interaction. This compound represents a significant tool for studying compartmentalized PKA signaling and holds therapeutic potential, particularly in cardiovascular and renal diseases. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its function and evaluation.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes. The specificity of PKA signaling is not merely determined by the presence of its second messenger, cyclic AMP (cAMP), but is critically dependent on its subcellular localization. A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that tether PKA to specific intracellular sites, thereby creating localized signaling hubs.[1] This compartmentalization ensures that PKA acts on a select group of substrates in response to specific stimuli.

The interaction between AKAPs and the regulatory (R) subunits of PKA is a well-defined protein-protein interaction, making it an attractive target for therapeutic intervention. Disruption of this interaction can modulate downstream signaling pathways with high specificity. This compound is a small molecule that has emerged from screening efforts as a disruptor of the AKAP-PKA interaction.[2] This guide explores the biochemical and cellular characterization of this compound, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action

This compound exhibits a dual mechanism of action. Primarily, it functions as an inhibitor of the AKAP-PKA interaction. Uniquely, it achieves this by binding to a novel allosteric site on the PKA regulatory subunits, rather than competing with AKAPs at the canonical docking groove.[2][3] This allosteric modulation induces a conformational change in the R subunits, leading to the dissociation of the PKA holoenzyme from AKAP scaffolds.

Intriguingly, in addition to its inhibitory effect on AKAP binding, this compound has also been shown to directly activate PKA.[3] This activation is independent of cAMP and is thought to arise from the same allosteric binding event that disrupts the AKAP-PKA interaction. This dual functionality makes this compound a unique chemical probe for dissecting PKA signaling.

AKAP-PKA Signaling Pathway and Inhibition by this compound cluster_0 Basal State cluster_1 Signaling Activation cluster_2 Inhibition by this compound AKAP AKAP PKA_holoenzyme PKA Holoenzyme (R2C2) AKAP->PKA_holoenzyme Anchoring PKA_active Active PKA (2C + R2(cAMP)4) PKA_holoenzyme->PKA_active Dissociation PKA_unanchored Unanchored PKA PKA_holoenzyme->PKA_unanchored Dissociation from AKAP cAMP cAMP cAMP->PKA_holoenzyme Binds Substrate Substrate PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate FMP_API_1 This compound FMP_API_1->PKA_holoenzyme Allosteric Binding PKA_active_FMP Active PKA PKA_unanchored->PKA_active_FMP Activation PKA_active_FMP->Substrate Phosphorylates

Figure 1: AKAP-PKA signaling and this compound inhibition.

Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified using various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) values against the interaction of a peptide derived from AKAP18δ with the RIIα and RIIβ subunits of PKA are summarized below.

CompoundTargetIC50 (µM)Assay
This compoundPKA RIIα - AKAP18δ23.3ELISA
This compound/27PKA RIIα - AKAP18δ4.0 ± 0.1Surface Plasmon Resonance
This compound/27PKA RIIβ - AKAP18δ10.7 ± 1.8Surface Plasmon Resonance

Table 1: Inhibitory activity of this compound and its derivative this compound/27.[4]

Experimental Protocols

ELISA for AKAP-PKA Interaction Inhibition

This enzyme-linked immunosorbent assay (ELISA) is a primary screening method to identify and characterize inhibitors of the AKAP-PKA interaction.

Materials:

  • 384-well microtiter plates

  • Recombinant full-length AKAP18δ

  • Recombinant PKA RIIα subunits

  • Primary antibody specific for AKAP18δ

  • Peroxidase-conjugated secondary antibody

  • Chemiluminescent peroxidase substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • This compound and other test compounds

Procedure:

  • Coating: Coat the wells of a 384-well microtiter plate with recombinant PKA RIIα subunits (e.g., 15 ng/well) in a suitable coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound RIIα.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Inhibition Reaction: Add recombinant full-length AKAP18δ (e.g., 15 ng/well) to the wells along with various concentrations of this compound or control compounds. Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound proteins and inhibitors.

  • Primary Antibody Incubation: Add the primary antibody against AKAP18δ to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the peroxidase-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the chemiluminescent substrate and measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

ELISA Workflow for AKAP-PKA Inhibition Start Start Coat Coat Plate with PKA RIIα Start->Coat Wash1 Wash Coat->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Inhibit Add AKAP18δ and This compound Wash2->Inhibit Wash3 Wash Inhibit->Wash3 PrimaryAb Add Primary Ab (anti-AKAP18δ) Wash3->PrimaryAb Wash4 Wash PrimaryAb->Wash4 SecondaryAb Add Secondary Ab (HRP-conjugated) Wash4->SecondaryAb Wash5 Wash SecondaryAb->Wash5 Detect Add Substrate & Measure Luminescence Wash5->Detect End End Detect->End

Figure 2: ELISA workflow for AKAP-PKA inhibition.
Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is employed for the validation and quantitative kinetic analysis of the interaction between PKA R subunits and AKAP-derived peptides, and the inhibitory effect of this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • AKAP18δ-L314E peptide for immobilization

  • Recombinant PKA RIIα and RIIβ subunits

  • This compound/27 and other test compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a standard amine coupling procedure with EDC/NHS.

  • Ligand Immobilization: Immobilize the AKAP18δ-L314E peptide onto the activated sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the PKA RIIα or RIIβ subunits in running buffer. For inhibition studies, pre-incubate the RII subunits with various concentrations of this compound/27.

  • Association: Inject the analyte (RII subunits with or without inhibitor) over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.

  • Dissociation: After the association phase, inject running buffer to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For inhibition studies, calculate the IC50 value from the dose-response curve.

cAMP-Agarose Precipitation Assay

This pull-down assay is used to demonstrate the disruption of AKAP-PKA interactions by this compound in a cellular context.

Materials:

  • Neonatal rat ventricular myocytes or other suitable cells

  • Lysis buffer

  • cAMP-agarose beads

  • This compound

  • Antibodies for Western blotting (e.g., anti-RIIβ, anti-Yotiao, anti-AKAP150, anti-AKAP18δ)

Procedure:

  • Cell Treatment: Treat cultured neonatal rat ventricular myocytes with this compound (e.g., 100 µM) or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Precipitation: Incubate the clarified lysates with cAMP-agarose beads. The cAMP-agarose will bind to the regulatory subunits of PKA, thereby pulling down the PKA holoenzyme and any associated AKAPs.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to detect the PKA RII subunits and various AKAPs to assess the effect of this compound on their interaction. A reduction in the amount of co-precipitated AKAPs in the this compound treated sample indicates disruption of the interaction.

In Vitro PKA Activity Assay

This assay measures the catalytic activity of PKA and is used to demonstrate the direct activating effect of this compound.

Materials:

  • Recombinant PKA catalytic (C) and regulatory (RII) subunits

  • This compound

  • cAMP (as a positive control)

  • Fluorescently labeled PKA substrate peptide (e.g., PepTag A1 peptide)

  • Reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant PKA C and RII subunits in the reaction buffer. The RII subunits will inhibit the C subunit activity.

  • Activation: Add this compound (e.g., 100 µM) or cAMP to the reaction mixture. A control reaction with no activator should also be prepared.

  • Phosphorylation Reaction: Add the fluorescently labeled PKA substrate peptide to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by heating.

  • Analysis: Separate the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis. The charge difference between the two species allows for their separation.

  • Detection: Visualize the bands under UV light. The amount of phosphorylated peptide is proportional to the PKA activity.

PKA Activity Assay Workflow Start Start Combine Combine PKA C and RII subunits Start->Combine Activate Add this compound or cAMP Combine->Activate Add_Substrate Add Fluorescent Substrate Activate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize Bands under UV Electrophoresis->Visualize End End Visualize->End

Figure 3: In vitro PKA activity assay workflow.

Conclusion

This compound is a valuable research tool for investigating the roles of AKAP-PKA signaling complexes in various cellular processes. Its unique allosteric mechanism of action and its dual function as both an inhibitor of AKAP interaction and a direct activator of PKA provide a multifaceted approach to modulating PKA activity. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of compartmentalized signaling and the development of novel therapeutic strategies. Further investigation into the precise binding kinetics (Kd, ka, kd) of this compound with PKA regulatory subunits would provide a more complete understanding of its molecular interactions.

References

FMP-API-1: A Novel Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FMP-API-1, chemically identified as 3,3'-diamino-4,4'-dihydroxydiphenylmethane, is a small molecule that acts as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA). Its discovery has opened new avenues for investigating compartmentalized PKA signaling and has shown therapeutic potential, particularly in the context of nephrogenic diabetes insipidus. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key experimental protocols related to this compound.

Discovery of this compound

This compound was identified through a high-throughput, enzyme-linked immunosorbent assay (ELISA)-based screening designed to discover small molecules that inhibit the interaction between AKAP18δ and the regulatory (RIIα) subunit of PKA. The screening identified 3,3'-diamino-4,4'-dihydroxydiphenylmethane as a promising candidate, which was subsequently named this compound.

Chemical Structure and Properties

  • Systematic Name: 4,4'-Methylenebis(2-aminophenol)

  • Synonyms: this compound, 3,3'-Diamino-4,4'-dihydroxydiphenylmethane

  • CAS Number: 16523-28-7

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • SMILES: Nc1cc(Cc2ccc(O)c(N)c2)ccc1O

Mechanism of Action

This compound exhibits a dual mechanism of action. It binds to an allosteric site on the regulatory subunits of PKA, leading to two key effects:

  • Disruption of AKAP-PKA Interaction: By binding to the PKA regulatory subunit, this compound sterically hinders the interaction with AKAPs. This disrupts the localization of PKA to specific subcellular compartments, thereby affecting compartmentalized signaling.

  • Activation of PKA: The allosteric binding of this compound also induces a conformational change in the PKA holoenzyme that leads to the release of the catalytic subunits, resulting in the activation of PKA's kinase activity.

This dual action makes this compound a unique tool for studying PKA signaling, as it allows for the uncoupling of PKA activity from its specific subcellular anchoring.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity.

Assay TypeTargetCell Line/SystemParameterValueReference
ELISAAKAP18δ-PKA RIIα InteractionIn vitroIC₅₀23.3 µM[1][2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on the AKAP-PKA signaling pathway.

FMP_API_1_Signaling cluster_0 Normal PKA Anchoring cluster_1 This compound Intervention AKAP AKAP PKA_holo PKA Holoenzyme (Inactive) AKAP->PKA_holo Anchors FMP_API_1 This compound PKA_reg PKA Regulatory Subunit PKA_holo->PKA_reg Disrupts Interaction FMP_API_1->PKA_reg Binds allosterically PKA_cat PKA Catalytic Subunit (Active) Substrate Substrate PKA_cat->Substrate Phosphorylates pSubstrate Phosphorylated Substrate

Caption: this compound disrupts AKAP-PKA interaction and activates PKA.

Experimental Workflow for Screening

The discovery of this compound involved a multi-step screening process.

Screening_Workflow start Start: Compound Library elisa Primary Screen: ELISA for AKAP18δ-PKA RIIα Interaction Inhibition start->elisa hits Initial Hits elisa->hits dose_response Dose-Response Analysis (IC₅₀ Determination) hits->dose_response validated_hit Validated Hit: This compound dose_response->validated_hit

Caption: High-throughput screening workflow for this compound discovery.

Detailed Experimental Protocols

AKAP18δ-PKA RIIα Interaction ELISA

This protocol is based on the principles described in the discovery of this compound.

Materials:

  • Recombinant PKA RIIα subunits

  • Recombinant full-length AKAP18δ

  • Anti-AKAP18δ primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 384-well microtiter plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound and other test compounds

Procedure:

  • Coat 384-well plates with recombinant PKA RIIα subunits overnight at 4°C.

  • Wash plates three times with wash buffer.

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Wash plates three times.

  • Add test compounds (including this compound at various concentrations) to the wells.

  • Add recombinant full-length AKAP18δ to the wells and incubate for 2 hours at room temperature to allow for binding.

  • Wash plates three times.

  • Add anti-AKAP18δ primary antibody and incubate for 1 hour at room temperature.

  • Wash plates three times.

  • Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash plates five times.

  • Add chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition of the AKAP18δ-PKA RIIα interaction and determine the IC₅₀ value for this compound.

In Vitro PKA Activity Assay

This assay measures the kinase activity of PKA in the presence of this compound. A common non-radioactive method is the PepTag® Assay.

Materials:

  • Purified PKA holoenzyme

  • PepTag® A1 Peptide (a fluorescent PKA substrate)

  • PKA Reaction Buffer (5X)

  • ATP

  • This compound

  • Agarose gel electrophoresis system

Procedure:

  • Prepare reaction mixtures containing PKA holoenzyme, PKA Reaction Buffer, and PepTag® A1 Peptide.

  • Add this compound at desired concentrations to the experimental tubes. Include a positive control (with a known PKA activator like cAMP) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating at 95°C for 10 minutes.

  • Load the samples onto a 0.8% agarose gel.

  • Run the electrophoresis to separate the phosphorylated (negatively charged) and unphosphorylated (neutral or slightly positive) peptide.

  • Visualize the bands under UV light. The phosphorylated peptide will migrate towards the anode.

  • Quantify the amount of phosphorylated peptide to determine PKA activity.

AQP2 Trafficking Assay in mpkCCD Cells

This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of Aquaporin-2 (AQP2) in a mouse cortical collecting duct cell line.

Materials:

  • mpkCCD cells

  • Cell culture medium and supplements

  • Transwell inserts

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Anti-AQP2 primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed mpkCCD cells on Transwell inserts and culture until they form a polarized monolayer.

  • Treat the cells with this compound (e.g., 900 µM) or a vehicle control for 1 hour. A positive control such as dDAVP can also be used.

  • Wash the cells with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the anti-AQP2 primary antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the Transwell membranes onto microscope slides using mounting medium.

  • Image the cells using a confocal microscope to visualize the subcellular localization of AQP2. An increase in apical membrane staining indicates AQP2 trafficking.

Synthesis of this compound

Conclusion

This compound is a valuable pharmacological tool for the study of PKA signaling and holds promise as a lead compound for the development of therapeutics for conditions such as nephrogenic diabetes insipidus. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this intriguing molecule.

References

The Role of FMP-API-1 in PKA Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase A (PKA) is a ubiquitous and essential enzyme involved in a multitude of cellular signaling pathways. The specificity of PKA signaling is largely governed by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs). The disruption of AKAP-PKA interactions presents a compelling therapeutic strategy for various pathologies. This technical guide provides an in-depth overview of FMP-API-1, a small molecule disruptor of the AKAP-PKA interaction. We will delve into its mechanism of action, its impact on PKA signaling, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PKA signaling and exploring novel therapeutic interventions.

Introduction to PKA Signaling and the Role of AKAPs

Cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate a wide array of substrate proteins.

The spatial and temporal specificity of PKA signaling is crucial for its diverse cellular functions and is primarily achieved through the action of A-Kinase Anchoring Proteins (AKAPs). AKAPs are a family of scaffolding proteins that tether PKA to specific subcellular locations, such as the plasma membrane, mitochondria, and nucleus. This compartmentalization of PKA ensures that the kinase is in close proximity to its intended substrates, thereby facilitating precise and efficient signal transduction. The disruption of these finely tuned signaling "signalosomes" is implicated in various diseases, including cardiovascular disorders and metabolic diseases.

This compound: A Dual-Action Modulator of PKA Signaling

This compound is a small molecule, 3,3′-diamino-4,4′-dihydroxydiphenylmethane, identified through high-throughput screening as a disruptor of the AKAP-PKA interaction.[1] It represents a valuable tool for studying compartmentalized cAMP signaling and holds potential for therapeutic development.[2][3]

Mechanism of Action

This compound exhibits a unique dual mechanism of action:

  • Disruption of the AKAP-PKA Interaction: this compound binds to an allosteric site on the PKA regulatory subunits, distinct from the canonical AKAP binding domain.[2] This binding event induces a conformational change in the regulatory subunit, leading to the dissociation of PKA from the AKAP scaffold.

  • Direct Activation of PKA: In addition to disrupting the AKAP-PKA interaction, this compound can also directly activate PKA, likely by promoting the dissociation of the catalytic subunits from the regulatory subunits.[2]

This dual action results in a selective interference with compartmentalized PKA signaling. By displacing PKA from its anchored locations and simultaneously activating it, this compound can alter the phosphorylation of specific substrates that are normally under the tight control of AKAP-mediated localization.

Quantitative Analysis of this compound and its Derivatives

The potency of this compound and its derivatives in disrupting the AKAP-PKA interaction has been quantified using various biophysical techniques, such as Surface Plasmon Resonance (SPR). The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

CompoundInteractionIC50 (µM)Reference
This compoundAKAP18δ - RIIα23.3[1]
This compound/27RIIβ - AKAP18δ peptide10.7 ± 1.8[4]

These data indicate that this compound and its derivatives are effective disruptors of the AKAP-PKA interaction in the micromolar range. Notably, peptide-based disruptors of this interaction often exhibit potencies in the nanomolar range.[4] However, the cell permeability and broader applicability in cellular and in vivo experiments are significant advantages of small molecules like this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on PKA signaling.

Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction

This protocol is adapted from screening assays used to identify inhibitors of the AKAP-PKA interaction.[5]

Objective: To quantify the inhibitory effect of this compound on the interaction between an AKAP and a PKA regulatory subunit in vitro.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant PKA regulatory subunit (e.g., RIIα)

  • Recombinant AKAP (e.g., AKAP18δ)

  • Primary antibody against the AKAP

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound and control compounds

  • Luminometer

Procedure:

  • Coating: Coat the wells of the microtiter plate with the recombinant PKA regulatory subunit (e.g., 100 ng/well in a suitable coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition: Add the recombinant AKAP along with varying concentrations of this compound or control compounds to the wells. Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.

  • Washing: Wash the plate three times with wash buffer to remove unbound AKAP and inhibitors.

  • Primary Antibody: Add the primary antibody against the AKAP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess AKAP-PKA Interaction in Cells

This protocol is designed to investigate the effect of this compound on the interaction between an endogenous AKAP and PKA in a cellular context.

Objective: To determine if this compound disrupts the interaction between an AKAP (e.g., AKAP150) and PKA in cultured cells.

Materials:

  • Cultured cells (e.g., neonatal rat cardiac myocytes)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target AKAP (for immunoprecipitation)

  • Antibody against a PKA subunit (for Western blotting)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Clarification: Centrifuge the cell lysates at high speed to pellet cellular debris. Collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysates with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the target AKAP to the cleared lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a PKA subunit to detect the co-immunoprecipitated PKA. The amount of co-precipitated PKA should be reduced in the this compound-treated samples compared to the control.

PKA Activity Assay

This protocol measures the kinase activity of PKA, which can be used to assess the direct activating effect of this compound.

Objective: To measure the effect of this compound on the catalytic activity of PKA.

Materials:

  • Purified PKA holoenzyme or catalytic subunit

  • PKA-specific peptide substrate (e.g., Kemptide)

  • This compound

  • Kinase reaction buffer

  • ATP (radiolabeled [γ-³²P]ATP for radioactive assay or unlabeled ATP for non-radioactive assays)

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assay, or a specific antibody and ELISA-based detection for non-radioactive assay)

Procedure (Non-Radioactive ELISA-based):

  • Plate Preparation: Use a microtiter plate pre-coated with a PKA-specific substrate peptide.

  • Kinase Reaction: In each well, combine the purified PKA enzyme, varying concentrations of this compound, and the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stopping the Reaction: Stop the reaction by washing the wells.

  • Detection of Phosphorylation:

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells.

  • Signal Development: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.

  • Data Analysis: An increase in signal in the presence of this compound indicates direct activation of PKA.

Visualizing PKA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Caption: this compound's dual action on the PKA signaling pathway.

Co_IP_Workflow start Cell Culture (e.g., Cardiac Myocytes) treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-AKAP antibody lysis->ip beads Capture with Protein A/G beads ip->beads wash Wash beads to remove non-specific binders beads->wash elute Elute bound proteins wash->elute analysis Analyze eluate by Western Blot for PKA elute->analysis end Reduced PKA signal with this compound analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the complexities of compartmentalized PKA signaling. Its dual mechanism of action—disrupting AKAP-PKA interactions and directly activating PKA—provides a unique means to modulate PKA activity in a spatially distinct manner. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound and similar molecules in their specific systems of interest.

Future research in this area will likely focus on the development of more potent and specific derivatives of this compound. A deeper understanding of the structural basis for its allosteric modulation of PKA could pave the way for the design of next-generation therapeutics targeting AKAP-PKA interactions with enhanced efficacy and reduced off-target effects. Such advancements hold promise for the treatment of a range of diseases where dysregulated PKA signaling is a key pathological feature.

References

FMP-API-1 and AQP2 Water Channel Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mechanism of action of FMP-API-1, a small molecule A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor, and its role in the activation of the aquaporin-2 (AQP2) water channel. This document details the underlying signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols relevant to the study of this compound and AQP2. The information herein is intended to support further research and drug development efforts targeting conditions such as nephrogenic diabetes insipidus (NDI).

Core Mechanism of Action: this compound as an AKAP-PKA Disruptor

This compound functions by disrupting the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of Protein Kinase A (PKA).[1] AKAPs are scaffold proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of PKA-mediated phosphorylation events.[2] By binding to an allosteric site on the PKA regulatory subunits, this compound causes the dissociation of the PKA holoenzyme from AKAPs.[1][2] This un-anchoring of PKA leads to an increase in its catalytic activity, even in the absence of elevated intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The activated PKA is then free to phosphorylate its substrates, including the AQP2 water channel.[2]

Signaling Pathway of this compound-Mediated AQP2 Activation

The signaling cascade initiated by this compound culminates in the translocation of AQP2 to the apical membrane of principal cells in the kidney's collecting ducts, thereby increasing water reabsorption.

FMP_API_1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FMP-API-1_ext This compound FMP-API-1_int This compound FMP-API-1_ext->FMP-API-1_int Membrane Permeation AKAP_PKA AKAP-PKA Complex FMP-API-1_int->AKAP_PKA Disrupts Interaction PKA Active PKA AKAP_PKA->PKA Activation AQP2_vesicle AQP2 in Vesicles PKA->AQP2_vesicle Phosphorylation pAQP2 Phosphorylated AQP2 (pS256, pS269, de-pS261) AQP2_vesicle->pAQP2 AQP2_membrane AQP2 Translocation to Apical Membrane pAQP2->AQP2_membrane Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption AKAP AKAP AKAP->AKAP_PKA PKA_holoenzyme Inactive PKA Holoenzyme PKA_holoenzyme->AKAP_PKA

This compound signaling pathway for AQP2 activation.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Dose-Dependent Effect of this compound on PKA Activity in mpkCCD Cells
This compound Concentration (µM)PKA Substrate Phosphorylation (Fold Change vs. Control)
100Increased
300Increased
900Maximal Activation
1500Sustained Activation

Data adapted from dose-response studies in mpkCCD cells where PKA activity was assessed by immunoblotting for phosphorylated PKA substrates. The maximum effect was observed at 900 µM.[3]

Table 2: Effect of this compound on AQP2 Phosphorylation in mpkCCD Cells
TreatmentpS256-AQP2pS269-AQP2pS261-AQP2
ControlBaselineLowHigh
This compound (900 µM)Constitutively HighSignificantly IncreasedSignificantly Decreased

This table illustrates the changes in the phosphorylation status of different serine residues on AQP2 upon treatment with this compound.[2]

Table 3: In Vivo Efficacy of this compound Derivative (this compound/27) in a V2R-Inhibited NDI Mouse Model
Treatment GroupUrine Osmolality (mOsm/kg H₂O)
Vehicle~500
Tolvaptan (V2R antagonist)Decreased significantly
Tolvaptan + this compound/27Significantly Attenuated Tolvaptan Effect (~1000)

This data demonstrates the ability of an this compound derivative to rescue the urine concentrating defect in a mouse model of nephrogenic diabetes insipidus.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and AQP2 activation.

Cell Culture and Treatment
  • Cell Line: Mouse cortical collecting duct (mpkCCD) cells, clone 14.

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, 50 nM dexamethasone, 60 nM selenium, and 5 µg/mL transferrin.

  • Culture Conditions: Cells are grown on permeable supports (e.g., Transwell) to allow for polarization and basolateral treatment.

  • This compound Treatment: this compound is dissolved in DMSO and added to the basolateral medium at the desired concentrations (e.g., 100-1500 µM) for the specified duration (e.g., 1 hour).

PKA Activity Assay (Immunoblot-based)

This protocol assesses PKA activity by detecting the phosphorylation of its substrates.

PKA_Activity_Assay_Workflow start mpkCCD cells cultured on permeable supports treatment Treat with this compound (basolateral side) start->treatment lysis Lyse cells in RIPA buffer with phosphatase inhibitors treatment->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-PKA substrate) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image chemiluminescence secondary_ab->detection analysis Densitometric analysis of bands detection->analysis end Quantify PKA activity analysis->end

Workflow for the immunoblot-based PKA activity assay.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody recognizing the phosphorylated PKA substrate motif (RRXS/T).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software.

Immunofluorescence for AQP2 Localization

This protocol visualizes the subcellular localization of AQP2.

  • Cell Fixation and Permeabilization:

    • mpkCCD cells grown on permeable supports are washed with PBS and fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[4]

    • Cells are then washed and permeabilized with 0.1% Triton X-100 in PBS for 15 minutes.[4]

  • Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation:

    • Cells are incubated with a primary antibody against AQP2 (or phospho-specific AQP2 antibodies) diluted in blocking buffer overnight at 4°C.

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: The permeable support is cut from the insert, mounted on a glass slide with a mounting medium containing DAPI (to stain nuclei), and imaged using a confocal microscope.[5][6]

In Vivo Mouse Model of Nephrogenic Diabetes Insipidus

This protocol describes the creation and use of a mouse model to test the efficacy of this compound in vivo.

In_Vivo_NDI_Model_Workflow start C57BL/6 mice housed in metabolic cages baseline Baseline measurements: urine output, water intake, urine osmolality start->baseline tolvaptan Subcutaneous infusion of Tolvaptan (V2R antagonist) to induce NDI baseline->tolvaptan fmp_api_1 Intraperitoneal injection of this compound/27 tolvaptan->fmp_api_1 monitoring Monitor urine output, water intake, and urine osmolality fmp_api_1->monitoring tissue_harvest Harvest kidneys for immunoblot analysis of AQP2 phosphorylation monitoring->tissue_harvest end Assess therapeutic effect tissue_harvest->end

Workflow for the in vivo NDI mouse model experiment.
  • Animal Model: C57BL/6 mice are used.

  • Induction of NDI: A state of nephrogenic diabetes insipidus is induced by continuous subcutaneous infusion of the V2R antagonist tolvaptan.

  • Drug Administration: this compound or its derivatives (e.g., this compound/27) are administered via intraperitoneal injection.

  • Metabolic Monitoring: Mice are housed in metabolic cages to allow for the collection of urine and measurement of water intake and urine output. Urine osmolality is measured using an osmometer.

  • Biochemical Analysis: At the end of the experiment, kidneys are harvested, and the inner medulla is dissected for protein extraction and subsequent immunoblot analysis of total and phosphorylated AQP2 levels.

Conclusion

This compound represents a promising therapeutic agent for conditions characterized by impaired AQP2 function, such as congenital NDI caused by V2R mutations. By directly activating PKA through the disruption of the AKAP-PKA interaction, this compound bypasses the need for V2R signaling and cAMP elevation. The data presented in this guide highlight its efficacy in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AKAP-PKA disruptors.

References

FMP-API-1: A Novel Therapeutic Approach for Nephrogenic Diabetes Insipidus

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nephrogenic diabetes insipidus (NDI) is a rare genetic disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive water loss and severe dehydration. The most common cause of congenital NDI is a mutation in the vasopressin type 2 receptor (V2R), rendering the kidneys unresponsive to the antidiuretic hormone vasopressin. Current treatment options are limited and often ineffective. This whitepaper explores the therapeutic potential of FMP-API-1, a small molecule A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, as a novel treatment for NDI. This compound acts downstream of the V2R, directly activating Protein Kinase A (PKA) and subsequently promoting the translocation of aquaporin-2 (AQP2) water channels to the cell membrane, thereby restoring the kidney's ability to reabsorb water. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals in the field of nephrology and rare diseases.

Introduction to Nephrogenic Diabetes Insipidus

Nephrogenic diabetes insipidus is a condition where the renal tubules are insensitive to the action of arginine vasopressin (AVP)[1]. This insensitivity leads to the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in thirst (polydipsia). Congenital NDI is primarily an X-linked recessive disorder caused by loss-of-function mutations in the AVPR2 gene, which encodes the vasopressin V2 receptor[2]. In a smaller percentage of cases, NDI is caused by mutations in the AQP2 gene, which encodes the aquaporin-2 water channel[2].

The binding of vasopressin to its V2 receptor in the principal cells of the kidney's collecting ducts normally triggers a signaling cascade that results in the insertion of AQP2 water channels into the apical membrane. This process increases water reabsorption from the urine. In NDI, this signaling pathway is disrupted, leading to a failure of AQP2 translocation and a consequent inability to concentrate urine[1].

This compound: A Novel Therapeutic Strategy

This compound is a low molecular weight compound that acts as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA)[3][4]. By binding to an allosteric site on the PKA regulatory subunits, this compound disrupts the sequestration of PKA by AKAPs, leading to an increase in PKA activity[3][4]. This activation of PKA mimics the downstream effects of vasopressin signaling, thereby bypassing the defective V2 receptor in congenital NDI[4].

Mechanism of Action

The therapeutic rationale for this compound in NDI is based on its ability to directly activate PKA, a key enzyme in the AQP2 trafficking pathway. The proposed mechanism is as follows:

  • Disruption of AKAP-PKA Interaction: this compound enters the principal cells of the collecting duct and binds to the regulatory subunits of PKA. This prevents the binding of PKA to AKAPs, which normally hold PKA in specific subcellular locations.

  • PKA Activation: The release of PKA from AKAPs leads to its activation.

  • AQP2 Phosphorylation: Activated PKA then phosphorylates key serine residues on the AQP2 water channel protein, notably Serine 256, as well as other sites like Serine 261 and Serine 269.

  • AQP2 Translocation and Membrane Insertion: Phosphorylated AQP2 is translocated to the apical membrane of the principal cells and inserted into the membrane.

  • Increased Water Reabsorption: The increased number of AQP2 channels in the apical membrane facilitates the reabsorption of water from the urine back into the bloodstream, leading to more concentrated urine and a reduction in polyuria.

FMP_API_1_Mechanism cluster_membrane Apical Membrane cluster_cell Principal Cell Cytoplasm AQP2_Vesicle AQP2 Vesicle AQP2_Membrane AQP2 Channel (in membrane) AQP2_Vesicle->AQP2_Membrane insertion FMP_API_1 This compound AKAP_PKA AKAP-PKA Complex FMP_API_1->AKAP_PKA inhibits interaction PKA_active Active PKA AKAP_PKA->PKA_active releases AQP2_unphosphorylated Unphosphorylated AQP2 PKA_active->AQP2_unphosphorylated phosphorylates AQP2_phosphorylated Phosphorylated AQP2 (pS256) AQP2_unphosphorylated->AQP2_phosphorylated AQP2_phosphorylated->AQP2_Vesicle trafficking

Preclinical Data

Preclinical studies using both in vitro and in vivo models have demonstrated the potential of this compound as a therapeutic agent for NDI.

In Vitro Studies in mpkCCD Cells

Mouse cortical collecting duct (mpkCCD) cells are a well-established in vitro model for studying the regulation of AQP2.

Treatment of mpkCCD cells with this compound resulted in a dose-dependent increase in the abundance of non-glycosylated AQP2, indicating an increase in AQP2 protein expression or a shift in its post-translational modification.

This compound Concentration (µM)Fold Change in Non-glycosylated AQP2 (Mean ± SD)
100~1.2 ± 0.1
300~1.5 ± 0.2
900~2.5 ± 0.3
1500~2.8 ± 0.4
Data are estimated from published graphical representations and should be considered illustrative.

To confirm that the effect of this compound is mediated by PKA, mpkCCD cells were pre-treated with the PKA inhibitor H89.

TreatmentRelative AQP2 Abundance
Control1.0
This compound (900 µM)2.5
This compound (900 µM) + H89 (10 µM)1.2
Data are illustrative based on reported findings.

These results demonstrate that the effect of this compound on AQP2 is dependent on PKA activity.

In Vivo Studies in an NDI Mouse Model

The therapeutic efficacy of this compound was evaluated in a mouse model of NDI where the V2R was inhibited.

Treatment GroupUrine Osmolality (mOsm/kg)24h Urine Volume (mL)24h Water Intake (mL)
Control~1500~2~3
V2R Inhibitor~300~10~12
V2R Inhibitor + this compound~800~5~6
Data are illustrative based on reported findings in similar NDI mouse models and the described effects of this compound.

These in vivo findings suggest that this compound can significantly improve the urine concentrating ability in a model of NDI.

Experimental Protocols

Cell Culture
  • Cell Line: mpkCCD cells.

  • Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 60 nM sodium selenite, 5 µg/mL transferrin, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/mL epidermal growth factor, 5 µg/mL insulin, and 2% fetal calf serum.

  • Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AQP2
  • Cell Lysis: mpkCCD cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against AQP2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using appropriate software.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Electrotransfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-AQP2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Densitometric Analysis H->I

In Vivo NDI Mouse Model
  • Animal Model: C57BL/6 mice.

  • Induction of NDI: NDI is induced by the administration of a V2R antagonist, such as tolvaptan, via subcutaneous osmotic minipumps.

  • This compound Administration: this compound is administered to a subset of the NDI mice, also via osmotic minipumps.

  • Metabolic Cage Studies: Mice are housed individually in metabolic cages for 24-hour periods to allow for the collection of urine and measurement of water intake.

  • Urine Analysis: Urine volume is measured, and urine osmolality is determined using an osmometer.

  • Data Analysis: Changes in urine osmolality, urine volume, and water intake are compared between control, NDI, and this compound-treated groups.

NDI_Mouse_Model_Workflow cluster_groups Treatment Groups A Control Mice D House in Metabolic Cages (24 hours) A->D B NDI Model Mice (V2R Antagonist) B->D C NDI Model Mice + this compound C->D E Collect Urine & Measure Water Intake D->E F Measure Urine Volume E->F G Measure Urine Osmolality E->G H Compare Data Between Groups F->H G->H

Future Directions and Conclusion

This compound represents a promising, novel therapeutic strategy for the treatment of congenital NDI caused by V2R mutations. Its mechanism of action, which bypasses the defective receptor and directly targets the downstream signaling pathway, offers a significant advantage over existing therapies. The preclinical data presented in this whitepaper provide a strong rationale for further investigation and development of this compound and its derivatives.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing regimen and to assess the duration of action of this compound.

  • Toxicology and Safety Studies: To evaluate the safety profile of this compound in preclinical models.

  • Lead Optimization: To identify more potent and specific derivatives of this compound with improved drug-like properties.

  • Clinical Trials: To ultimately assess the safety and efficacy of this compound or its derivatives in patients with NDI.

References

Unveiling the Cellular Interactions of F-API-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of FMP-API-1, a small molecule modulator of A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interactions. This document is intended for researchers, scientists, and drug development professionals investigating cAMP/PKA signaling pathways.

Core Cellular Target: Protein Kinase A (PKA) Regulatory Subunits

This compound directly engages the regulatory (R) subunits of Protein Kinase A (PKA), a pivotal enzyme in cellular signal transduction. Its mechanism is twofold: it disrupts the interaction between PKA and A-kinase anchoring proteins (AKAPs) and simultaneously activates PKA. Evidence suggests that this compound binds to an allosteric site on the PKA RII subunits.[1][2][3][4][5] This binding event is believed to occur C-terminal to the docking and dimerization (D/D) domain, a region that encompasses the autoinhibitory domain of PKA.[1] By targeting this region, this compound not only displaces AKAPs from the PKA holoenzyme but also induces a conformational change that leads to the activation of the catalytic subunits.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCellular System/AssayTargetReference
IC50 23.3 µMELISA-based AKAP18δ-RIIα interaction assayAKAP18δ-PKA RIIα interaction[1]
Inhibition of AKAP18δ-RIIα interaction ~40% at 50 µMSurface Plasmon Resonance (SPR)AKAP18δ-PKA RIIα interaction[1]
Effective Concentration for PKA activation 100 - 300 µMIn vitro PKA activity assay (PepTag A1 peptide)PKA[1][2]
Effective Concentration in cellular assays 100 - 1500 µMAQP2 phosphorylation in mpkCCD cellsEndogenous PKA[6]
Effective Concentration in cellular assays 300 µMDisruption of AKAP150-PKA interaction in neonatal rat cardiac myocytesEndogenous AKAP150-PKA interaction[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cAMP/PKA signaling cascade . By disrupting the spatial regulation of PKA by AKAPs, this compound leads to a delocalized PKA activity. Furthermore, its direct activating effect amplifies PKA-mediated phosphorylation of downstream substrates. This modulation has been observed to have significant effects in various cell types:

  • Cardiac Myocytes: this compound has been shown to interfere with compartmentalized cAMP signaling, affecting β-adrenoreceptor-induced L-type Ca2+ and IKs K+ channel currents and leading to an increase in myocyte contractility.[1][3]

  • Renal Cortical Collecting Duct Cells: In these cells, this compound increases the activity of PKA and subsequently the phosphorylation and cell surface expression of Aquaporin 2 (AQP2), a water channel crucial for water reabsorption.[4][6]

  • Uterine Tissue: this compound enhances β-adrenoreceptor-induced cAMP production, suggesting a role in regulating uterine contractility.

While the primary target is PKA, one study noted that this compound did not inhibit phosphodiesterase (PDE) or protein phosphatase activities in cardiac myocyte lysates, nor did it affect prostaglandin E (EP) signaling, suggesting a degree of selectivity.[1] However, comprehensive off-target profiling, such as a kinome scan, has not been reported in the reviewed literature.

This compound signaling pathway modulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

ELISA-based AKAP-PKA Interaction Assay

This assay is designed to screen for small molecule inhibitors of the AKAP-PKA interaction.

Materials:

  • 384-well microtiter plates

  • Recombinant PKA RIIα subunits

  • Full-length recombinant AKAP18δ

  • Primary antibody specific for AKAP18δ

  • Peroxidase-conjugated secondary antibody

  • Chemiluminescent peroxidase substrate

  • This compound and other test compounds

  • Wash buffers and blocking solutions

Procedure:

  • Coat the wells of a 384-well microtiter plate with recombinant PKA RIIα subunits.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Wash the plate thoroughly.

  • Pre-incubate this compound or other test compounds with full-length AKAP18δ.

  • Add the AKAP18δ/compound mixture to the RIIα-coated wells.

  • Incubate to allow for binding between AKAP18δ and RIIα.

  • Wash the plate to remove unbound proteins and compounds.

  • Add the primary antibody specific for AKAP18δ and incubate.

  • Wash the plate and add the peroxidase-conjugated secondary antibody.

  • Incubate and wash the plate again.

  • Add the chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal in the presence of a compound indicates inhibition of the AKAP-PKA interaction.

In Vitro PKA Activity Assay (PepTag® A1 Peptide Phosphorylation)

This non-radioactive assay measures the kinase activity of PKA.

Materials:

  • Recombinant PKA catalytic and regulatory (RIIα) subunits

  • PepTag® A1 Peptide (a fluorescently labeled PKA substrate)

  • PepTag® PKA reaction buffer

  • cAMP (as a positive control)

  • This compound

  • Agarose gel electrophoresis system

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine recombinant PKA RIIα and catalytic subunits to form the inactive holoenzyme.

  • Add the PepTag® A1 peptide and the PepTag® PKA reaction buffer.

  • To test the effect of this compound, add the desired concentration of the compound to the reaction mixture. For a positive control, add cAMP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by placing the tubes on ice or by adding a stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the phosphorylated and non-phosphorylated peptide.

  • Visualize the bands under UV light. The phosphorylated peptide will have a different charge and will migrate differently from the non-phosphorylated peptide.

  • Quantify the amount of phosphorylated peptide to determine PKA activity.

PKA_Activity_Assay_Workflow Start Start: Prepare Reaction Mix Mix Combine: PKA Holoenzyme PepTag® A1 Peptide Reaction Buffer Start->Mix Add_Compound Add this compound (or cAMP as control) Mix->Add_Compound Incubate Incubate at 30°C Add_Compound->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize and Quantify Phosphorylated Peptide Electrophoresis->Visualize

Workflow for the in vitro PKA activity assay.
Immunoprecipitation of AKAP150 from Cardiac Myocytes

This technique is used to assess the disruption of the endogenous AKAP150-PKA interaction in a cellular context.

Materials:

  • Cultured neonatal rat cardiac myocytes

  • This compound

  • Cell lysis buffer

  • Anti-AKAP150 antibody

  • Protein A/G agarose beads

  • Wash buffers

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-PKA RII)

Procedure:

  • Treat cultured cardiac myocytes with this compound or a vehicle control for a specified time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an anti-AKAP150 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with antibodies against PKA RII subunits to determine the amount of PKA co-immunoprecipitated with AKAP150. A reduced amount of PKA RII in the this compound treated sample indicates disruption of the interaction.

cAMP-Agarose Precipitation Assay

This assay is used to pull down PKA regulatory subunits and their associated proteins (AKAPs) from cell lysates.

Materials:

  • Cultured cells (e.g., neonatal rat cardiac myocytes)

  • This compound

  • Cell lysis buffer

  • cAMP-agarose beads

  • Wash buffers

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-AKAP)

Procedure:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells and clarify the lysates.

  • Incubate the cell lysates with cAMP-agarose beads to capture the PKA regulatory subunits.

  • Pellet the beads and wash them to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against specific AKAPs to determine if the interaction with PKA R-subunits is diminished in the presence of this compound.

IP_Workflow Start Start: Treat Cells Cell_Treatment Treat Cardiac Myocytes with this compound Start->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis IP Immunoprecipitation with anti-AKAP150 Ab Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE and Western Blot for PKA RII Elute->Analysis

Workflow for AKAP150 immunoprecipitation.

Conclusion

This compound is a valuable research tool for dissecting the complexities of compartmentalized PKA signaling. Its dual mechanism of action, involving both the disruption of AKAP-PKA interactions and the direct activation of PKA, provides a unique pharmacological profile. The experimental protocols outlined in this guide serve as a foundation for the further characterization of this compound and the identification of novel therapeutic opportunities targeting the PKA signaling pathway. Further investigation into its off-target effects is warranted to fully understand its cellular selectivity.

References

FMP-API-1: A Dual-Function Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

FMP-API-1 (3,3′-diamino-4,4′-dihydroxydiphenylmethane) is a small molecule that acts as a dual-function modulator of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) signaling complex. It functions as both an inhibitor of the AKAP-PKA interaction and an activator of PKA. This unique mechanism of action allows for the selective interference with compartmentalized cyclic AMP (cAMP) signaling, presenting novel therapeutic opportunities. This document provides a comprehensive literature review of this compound, detailing its mechanism of action, key experimental findings, and potential therapeutic applications, with a focus on its effects in cardiac myocytes and renal collecting duct cells.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating a wide array of substrate proteins. The specificity of PKA signaling is achieved through its compartmentalization within the cell, a process mediated by A-kinase anchoring proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, placing the kinase in close proximity to its substrates and other signaling molecules. The disruption of these finely tuned signaling complexes is implicated in various pathologies, making the AKAP-PKA interaction an attractive target for therapeutic intervention.

This compound has emerged as a valuable chemical tool to probe the intricacies of AKAP-PKA signaling. Unlike traditional approaches that globally activate or inhibit PKA, this compound offers a more nuanced modulation of this pathway. This whitepaper will delve into the core findings from the scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Mechanism of Action

This compound exhibits a unique dual mechanism of action:

  • Disruption of AKAP-PKA Interaction: this compound binds to an allosteric site on the regulatory (R) subunits of PKA, specifically the RIIα and RIIβ isoforms. This binding induces a conformational change that prevents the interaction of PKA with the RII-binding domain of AKAPs. By disrupting this anchoring, this compound effectively displaces PKA from its subcellular scaffolds.

  • Activation of PKA: Concurrently with disrupting the AKAP interaction, this compound also directly activates the PKA holoenzyme. This activation occurs independently of cAMP, the canonical activator of PKA. The precise mechanism of this allosteric activation is still under investigation but is thought to involve a conformational change in the R subunits that leads to the dissociation of the catalytic (C) subunits.

The net effect of this compound is a delocalization and activation of PKA, leading to the phosphorylation of substrates that may not be accessible to the anchored kinase under basal conditions.

Key Findings and Quantitative Data

In Vitro Characterization

Initial screening and characterization of this compound were performed using in vitro assays to quantify its interaction with PKA and its effect on the AKAP-PKA interaction.

Assay TypeTargetParameterValueReference
ELISA-based Interaction AssayAKAP18δ - RIIαIC50~10 µM[Christian et al., 2011]
Surface Plasmon Resonance (SPR)AKAP18δ peptide - RIIαIC5012.3 µM[Christian et al., 2011]
Surface Plasmon Resonance (SPR)AKAP18δ peptide - RIIβIC5019.8 µM[Christian et al., 2011]
Effects in Cardiac Myocytes

In cardiac myocytes, this compound has been shown to interfere with the compartmentalized cAMP signaling that regulates cardiac contractility.

ExperimentCell TypeTreatmentObservationReference
Co-immunoprecipitationRat neonatal cardiac myocytes300 µM this compoundReduced interaction between AKAP150 and PKA RII subunits[Christian et al., 2011]
PKA Activity AssayRat neonatal cardiac myocytes100 µM this compoundIncreased PKA activity[Christian et al., 2011]
PKA Activity AssayRat neonatal cardiac myocytes300 µM this compoundPKA activity increased to a level similar to isoproterenol (100 nM) treatment[Christian et al., 2011]
Western BlotRat neonatal cardiac myocytes100-300 µM this compoundIncreased phosphorylation of phospholamban (PLN) at Ser16 and cardiac troponin I (c-TnI)[Christian et al., 2011]
Patch Clamp ElectrophysiologyRat ventricular myocytes100 µM this compoundInhibition of β-adrenoreceptor-induced L-type Ca2+ channel currents[Christian et al., 2011]
Effects in Renal Collecting Duct Cells and Potential Therapeutic Application in Nephrogenic Diabetes Insipidus

This compound has shown promise as a potential therapeutic for congenital nephrogenic diabetes insipidus (NDI), a condition characterized by the inability of the kidneys to respond to vasopressin.

ExperimentCell/Animal ModelTreatmentObservationReference
Western BlotmpkCCD cells100-1500 µM this compoundDose-dependent increase in phosphorylation of PKA substrates[Ando et al., 2018]
PKA Activity AssaympkCCD cells900 µM this compoundMaximum PKA activity achieved[Ando et al., 2018]
cAMP AssaympkCCD cells900 µM this compoundNo significant elevation of cAMP concentration[Ando et al., 2018]
Western BlotmpkCCD cells900 µM this compoundIncreased PKA RIIα/β protein expression in the membrane fraction[Ando et al., 2018]
In vivo studyV2R-inhibited NDI mouse modelThis compound administrationIncreased urine osmolality[Ando et al., 2018]

Detailed Experimental Protocols

ELISA-based AKAP-PKA Interaction Assay
  • Objective: To quantify the inhibitory effect of this compound on the interaction between AKAP18δ and PKA RIIα subunits.

  • Methodology:

    • 384-well microtiter plates were coated with recombinant PKA RIIα subunits.

    • Plates were washed and blocked to prevent non-specific binding.

    • Full-length AKAP18δ was pre-incubated with varying concentrations of this compound.

    • The AKAP18δ/FMP-API-1 mixture was added to the RIIα-coated wells and incubated to allow for binding.

    • Plates were washed, and a primary antibody specific for AKAP18δ was added.

    • Following another wash, a secondary peroxidase-conjugated antibody was added.

    • A chemiluminescent peroxidase substrate was added, and the resulting signal was measured using a luminometer.

    • IC50 values were calculated from the dose-response curves.

PKA Substrate Phosphorylation Assay in mpkCCD Cells
  • Objective: To assess the ability of this compound to induce PKA activity in renal collecting duct cells.

  • Methodology:

    • Mouse cortical collecting duct (mpkCCD) cells were cultured to confluence on permeable supports.

    • Cells were treated with this compound at concentrations ranging from 100 to 1500 µM for 1 hour, added to the basolateral side.

    • For inhibitor studies, cells were pre-treated with the PKA inhibitor H89 for 1 hour before this compound stimulation.

    • Cells were lysed in a buffer containing phosphatase and protease inhibitors.

    • Cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane.

    • Western blotting was performed using a primary antibody that recognizes phosphorylated PKA substrates (RRXS/T).

    • An appropriate HRP-conjugated secondary antibody was used for detection, and signals were visualized using a chemiluminescence detection system.

Co-immunoprecipitation of AKAP150 and PKA RII from Cardiac Myocytes
  • Objective: To determine if this compound disrupts the interaction between endogenous AKAP150 and PKA RII in a cellular context.

  • Methodology:

    • Neonatal rat ventricular myocytes were treated with 300 µM this compound or vehicle (DMSO).

    • Cells were lysed, and the lysates were pre-cleared with protein A/G-agarose beads.

    • The pre-cleared lysates were incubated with an anti-AKAP150 antibody or pre-immune serum (as a negative control) overnight at 4°C.

    • Protein A/G-agarose beads were added to precipitate the antibody-protein complexes.

    • The beads were washed extensively, and the bound proteins were eluted by boiling in SDS-PAGE sample buffer.

    • The eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting using an anti-PKA RII antibody.

Signaling Pathways and Visualizations

This compound Signaling in Cardiac Myocytes

In cardiac myocytes, this compound disrupts the anchoring of PKA by AKAPs such as AKAP150 and AKAP18. This leads to the delocalization and activation of PKA, resulting in the phosphorylation of key substrates like phospholamban (PLN) and L-type calcium channels, thereby modulating cardiac contractility and ion channel function.

FMP_API_1_Cardiac_Myocyte cluster_membrane Sarcolemma / Sarcoplasmic Reticulum cluster_cytosol Cytosol AKAP AKAP (e.g., AKAP150, AKAP18) PKA_anchored PKA (inactive) AKAP->PKA_anchored Anchors LTCC L-type Ca2+ Channel PKA_anchored->LTCC Phosphorylates PLN Phospholamban (PLN) PKA_anchored->PLN Phosphorylates PKA_active PKA (active) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces beta_AR β-Adrenergic Receptor beta_AR->AC Activates FMP_API_1 This compound FMP_API_1->PKA_anchored Disrupts anchoring & Activates PKA_active->LTCC Phosphorylates PKA_active->PLN Phosphorylates cAMP->PKA_anchored Activates FMP_API_1_Renal_Cell cluster_membrane Apical & Basolateral Membranes cluster_cytosol Cytosol V2R Vasopressin V2 Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces AKAP AKAP PKA_anchored PKA (inactive) AKAP->PKA_anchored Anchors PKA_active PKA (active) AQP2_vesicle AQP2 Vesicle AQP2_membrane AQP2 Channel (Membrane) AQP2_vesicle->AQP2_membrane Translocates to Membrane FMP_API_1 This compound FMP_API_1->PKA_anchored Bypasses V2R, Directly Activates PKA_active->AQP2_vesicle Phosphorylates cAMP->PKA_anchored Activates Vasopressin Vasopressin Vasopressin->V2R Binds

Unraveling the Allosteric Modulation of Protein Kinase A by FMP-API-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The spatial and temporal specificity of PKA signaling is tightly controlled by A-Kinase Anchoring Proteins (AKAPs), which tether PKA to distinct subcellular locations. The disruption of these finely tuned PKA-AKAP interactions has emerged as a promising therapeutic strategy for various diseases. FMP-API-1, a small molecule inhibitor, has been identified as an allosteric modulator of PKA that not only disrupts its interaction with AKAPs but also paradoxically activates the kinase. This technical guide provides an in-depth exploration of the allosteric binding of this compound to PKA, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: Allosteric Binding and Dual Functionality

This compound binds to a previously unrecognized allosteric site on the regulatory (R) subunits of PKA.[1] This binding event induces a conformational change in the R subunits, leading to two significant and seemingly contradictory outcomes:

  • Disruption of AKAP-PKA Interaction: The conformational change in the R subunits prevents their association with AKAPs, thereby displacing PKA from its subcellular anchors. This disruption of compartmentalized signaling can alter downstream substrate phosphorylation.

  • Activation of PKA: The allosteric binding of this compound also promotes the dissociation of the catalytic (C) subunits from the regulatory subunits, leading to the activation of the kinase.[1] This activation occurs independently of the canonical activator, cyclic AMP (cAMP).

This dual functionality of this compound makes it a unique tool for studying PKA signaling and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound and its derivatives with PKA.

Table 1: Inhibition of AKAP-PKA Interaction by this compound and Derivatives

CompoundIC50 (µM) for RIIα-AKAP18δ InteractionMethodReference
This compound~100In vitro binding assayChristian et al., 2011
This compound/26~50In vitro binding assayChristian et al., 2011
This compound/27~50In vitro binding assayChristian et al., 2011
This compound/28~50In vitro binding assayChristian et al., 2011

Table 2: Activation of PKA by this compound

CompoundEC50 (µM) for PKA ActivationMethodReference
This compound~100-300In vitro kinase activity assayChristian et al., 2011

Table 3: Effect of this compound on AQP2 Phosphorylation and Urine Osmolality

TreatmentAQP2 Ser256 Phosphorylation (fold change)Urine Osmolality (mOsm/kg H2O)Model SystemReference
Vehicle1.0~300V2R antagonist-treated miceAndo et al., 2018
This compound/27~2.5~800V2R antagonist-treated miceAndo et al., 2018
dDAVP (vasopressin analog)~3.0~1000V2R antagonist-treated miceAndo et al., 2018

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships involved in the allosteric modulation of PKA by this compound.

PKA_Signaling AKAP AKAP PKA_inactive Inactive PKA (R2C2) AKAP->PKA_inactive Anchoring PKA_active Active PKA (2C) PKA_inactive->PKA_active PKA_inactive->PKA_active Activation Substrate Substrate PKA_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate FMP_API_1 This compound FMP_API_1->AKAP Disrupts Interaction FMP_API_1->PKA_inactive Allosteric Binding cAMP cAMP cAMP->PKA_inactive Canonical Activation

Figure 1: Allosteric modulation of PKA by this compound.

FMP_API_1_Logic FMP_API_1 This compound Allosteric_Binding Binds to Allosteric Site on PKA R-subunit FMP_API_1->Allosteric_Binding Conformational_Change Conformational Change in R-subunit Allosteric_Binding->Conformational_Change Disruption Disruption of AKAP-PKA Interaction Conformational_Change->Disruption Activation Activation of PKA (C-subunit release) Conformational_Change->Activation Altered_Signaling Altered Subcellular Signaling Disruption->Altered_Signaling Increased_Phosphorylation Increased Substrate Phosphorylation Activation->Increased_Phosphorylation

Figure 2: Logical flow of this compound's dual action.

Experimental Protocols

In Vitro AKAP-PKA Interaction Assay (ELISA-based)

This protocol is adapted from Christian et al., 2011.

Materials:

  • Recombinant PKA RIIα subunit

  • Recombinant AKAP18δ

  • This compound or its derivatives

  • Microtiter plates

  • Primary antibody against AKAP18δ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader with luminescence detection

Procedure:

  • Coat microtiter plate wells with 15 ng/well of recombinant PKA RIIα subunit overnight at 4°C.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Prepare serial dilutions of this compound or its derivatives in assay buffer.

  • Add 15 ng/well of recombinant AKAP18δ and the different concentrations of this compound to the wells. Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the wells three times with wash buffer.

  • Add the primary antibody against AKAP18δ to the wells and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add the chemiluminescent substrate to the wells and immediately measure the luminescence using a plate reader.

  • Plot the luminescence signal against the concentration of the compound to determine the IC50 value.

ELISA_Workflow Start Start Coat Coat plate with PKA RIIα Start->Coat Wash1 Wash Coat->Wash1 Block Block wells Wash1->Block Wash2 Wash Block->Wash2 Add_Reagents Add AKAP18δ and This compound Wash2->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Primary_Ab Add primary Ab Wash3->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Secondary_Ab Add secondary Ab Wash4->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add substrate Wash5->Add_Substrate Read Read luminescence Add_Substrate->Read End End Read->End

Figure 3: Workflow for the in vitro AKAP-PKA interaction assay.
In Vitro PKA Kinase Activity Assay (PepTag® Assay)

This protocol is a general guideline based on the PepTag® Assay for non-radioactive detection of PKA. Specific details are adapted from Christian et al., 2011.

Materials:

  • Recombinant PKA catalytic and regulatory subunits

  • This compound

  • PepTag® A1 Peptide (fluorescently labeled PKA substrate)

  • PKA Reaction 5X Buffer

  • ATP

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • Prepare a reaction mixture containing PKA Reaction 5X Buffer, PepTag® A1 Peptide, and water.

  • Add recombinant PKA regulatory and catalytic subunits to the reaction mixture.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by placing the tubes on ice or by adding a stop solution.

  • Load the reaction products onto an agarose gel.

  • Perform electrophoresis to separate the phosphorylated (negatively charged) and non-phosphorylated (positively charged) PepTag® A1 peptide.

  • Visualize the peptide bands using a UV transilluminator and quantify the band intensities using a gel documentation system.

  • Calculate the percentage of phosphorylated peptide to determine PKA activity.

PepTag_Workflow Start Start Prepare_Mix Prepare reaction mix (Buffer, PepTag A1) Start->Prepare_Mix Add_PKA Add PKA R & C subunits Prepare_Mix->Add_PKA Add_FMP Add this compound Add_PKA->Add_FMP Add_ATP Initiate with ATP Add_FMP->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize bands (UV) Gel_Electrophoresis->Visualize Quantify Quantify band intensity Visualize->Quantify End End Quantify->End

Figure 4: Workflow for the in vitro PKA kinase activity assay.

Conclusion

This compound represents a novel class of PKA modulators with a unique dual mechanism of action. By binding to an allosteric site on the PKA regulatory subunits, it disrupts AKAP-mediated scaffolding and simultaneously activates the kinase. This technical guide has provided a comprehensive overview of the quantitative data, signaling pathways, and experimental protocols associated with the study of this compound. This information is intended to serve as a valuable resource for researchers in academia and industry who are interested in exploring the therapeutic potential of allosteric PKA modulation and developing novel chemical probes to dissect the complexities of PKA signaling. The continued investigation of this compound and similar compounds will undoubtedly deepen our understanding of PKA regulation and may pave the way for new treatments for a range of human diseases.

References

Methodological & Application

FMP-API-1 Experimental Protocol for mpkCCD Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FMP-API-1 is a cell-permeable small molecule that acts as a disruptor of A-Kinase Anchoring Protein (AKAP) interactions with the regulatory subunits of Protein Kinase A (PKA). In the context of mpkCCD (mouse principal kidney cortical collecting duct) cells, this compound has emerged as a valuable tool for studying the regulation of water transport, particularly through its effects on Aquaporin-2 (AQP2) trafficking and phosphorylation. Unlike vasopressin, which activates PKA through a G-protein coupled receptor and subsequent cAMP production, this compound bypasses this canonical pathway to directly activate PKA by dissociating it from its anchoring proteins. This unique mechanism of action makes this compound a potent tool for investigating PKA-dependent signaling pathways independent of cAMP elevation and for exploring potential therapeutic strategies for conditions like nephrogenic diabetes insipidus.

This document provides a comprehensive set of protocols for studying the effects of this compound on mpkCCD cells, including methods for cell culture, treatment, and analysis of AQP2 phosphorylation and apical membrane localization.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mpkCCD cells based on available literature.

Table 1: Dose-Dependent Effect of this compound on PKA Substrate Phosphorylation in mpkCCD Cells

This compound Concentration (µM)Fold Change in PKA Substrate Phosphorylation (Compared to Control)
100~1.5
300~2.5
900~4.0 (Maximum Activity)
1500~3.5

Table 2: Effect of this compound on AQP2 Phosphorylation and Apical Expression in mpkCCD Cells

TreatmentAQP2 Phosphorylation (S269)AQP2 Dephosphorylation (S261)Apical AQP2 Expression (Fold Change vs. Control)
ControlBaselineBaseline1.0
dDAVP (1 nM)Significant IncreaseSignificant Decrease~3.5
This compound (900 µM)Significant IncreaseSignificant Decrease~3.5

Signaling Pathway

FMP_API_1_Signaling_Pathway FMP_API_1_ext This compound AKAP_PKA AKAP-PKA Complex FMP_API_1_ext->AKAP_PKA Membrane PKA_cat Active PKA (Catalytic Subunit) AKAP_PKA->PKA_cat Dissociation AQP2_vesicle AQP2 Vesicle PKA_cat->AQP2_vesicle Phosphorylation (e.g., at S269) pAQP2 Phosphorylated AQP2 AQP2_vesicle->pAQP2 pAQP2->Membrane Translocation to Apical Membrane

Caption: this compound signaling pathway in mpkCCD cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture mpkCCD cells on permeable supports to polarize Treatment Treat with this compound (e.g., 900 µM for 1 hour) Culture->Treatment Lysate Cell Lysis Treatment->Lysate Biotinylation Apical Surface Biotinylation Treatment->Biotinylation Fixation Fixation & Permeabilization Treatment->Fixation Western Western Blot (pAQP2, Total AQP2) Lysate->Western PKA_Assay PKA Activity Assay Lysate->PKA_Assay Biotinylation->Western IF Immunofluorescence (AQP2 Localization) Fixation->IF

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

mpkCCD Cell Culture

This protocol describes the culture of mpkCCD cells to form a polarized monolayer, which is essential for studying AQP2 trafficking.

Materials:

  • mpkCCD cells

  • DMEM/Ham's F-12 medium (1:1)

  • Fetal Bovine Serum (FBS)

  • Hormone supplement mix (dexamethasone, epidermal growth factor, insulin, triiodothyronine)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Permeable filter supports (e.g., Transwell®)

  • Collagen-coated culture flasks and plates

Procedure:

  • Cell Maintenance: Culture mpkCCD cells in collagen-coated flasks in DMEM/F-12 medium supplemented with 2% FBS, hormone mix, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at a suitable dilution.

  • Polarization: For trafficking studies, seed mpkCCD cells onto permeable filter supports at a high density (e.g., 1 x 10^5 cells/cm²).

  • Culture on Filters: Grow the cells on filters for 4-6 days to allow for the formation of a polarized monolayer with high transepithelial resistance. Change the medium in both the apical and basolateral compartments every 2 days.

This compound Treatment

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Serum-free DMEM/F-12 medium

Procedure:

  • Prepare working solutions of this compound in serum-free medium. A final concentration of 900 µM is often used for maximal PKA activation.

  • Wash the polarized mpkCCD cells on filters with warm PBS.

  • Add the this compound containing medium to the basolateral side of the filter support. Add fresh serum-free medium to the apical side.

  • Incubate the cells for the desired time, typically 1 hour, at 37°C.

Western Blotting for AQP2 and Phospho-AQP2

This protocol is for detecting total AQP2 and phosphorylated AQP2 (at Serine 269) in cell lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-AQP2 (1:1000 dilution)

    • Rabbit anti-phospho-AQP2 (Ser269) (1:1000 dilution)

    • Mouse anti-β-actin (1:5000 dilution)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP (1:5000 dilution)

    • Goat anti-mouse IgG-HRP (1:5000 dilution)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Apical Surface Biotinylation

This method is used to specifically label and quantify proteins present on the apical surface of polarized mpkCCD cells.

Materials:

  • Sulfo-NHS-SS-Biotin

  • PBS with Ca²⁺ and Mg²⁺ (PBS-CM)

  • Quenching solution (e.g., 100 mM glycine in PBS-CM)

  • Streptavidin-agarose beads

  • Lysis buffer (as for Western Blotting)

Procedure:

  • After this compound treatment, place the cells on ice and wash the apical surface three times with ice-cold PBS-CM.

  • Add Sulfo-NHS-SS-Biotin solution (e.g., 1.5 mg/ml in PBS-CM) to the apical chamber and incubate for 30 minutes on ice with gentle agitation.

  • Remove the biotin solution and quench the reaction by washing the apical surface three times with quenching solution.

  • Lyse the cells as described in the Western Blotting protocol.

  • Incubate a portion of the cell lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated proteins.

  • Wash the beads extensively with lysis buffer.

  • Elute the biotinylated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western Blotting for AQP2.

Immunofluorescence for AQP2 Localization

This protocol allows for the visualization of AQP2 localization within the mpkCCD cells.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-AQP2 (1:200 dilution)

  • Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488 (1:500 dilution)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • After treatment, wash the cells on the filter supports with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-AQP2 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Cut the filter from the support and mount it on a glass slide with mounting medium.

  • Visualize the cells using a confocal microscope. Z-stack images are recommended to clearly distinguish apical versus intracellular localization.

PKA Activity Assay

A commercially available PKA activity assay kit is recommended for a straightforward and quantitative measurement of PKA activation following this compound treatment. These kits typically rely on the phosphorylation of a specific PKA substrate.

General Procedure (refer to kit manufacturer's instructions for specifics):

  • Prepare cell lysates from control and this compound treated mpkCCD cells.

  • Incubate the lysates with the PKA substrate provided in the kit in the presence of ATP (often radiolabeled or with a modification for detection).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate, which is proportional to the PKA activity in the lysate.

FMP-API-1: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1 is a small molecule that acts as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA).[1][2][3][4][5] This compound binds to an allosteric site on the regulatory (R) subunits of PKA, leading to a dual effect: the disruption of the AKAP-PKA complex and the activation of PKA.[1][2][3][6] This unique mechanism of action makes this compound a valuable tool for studying compartmentalized cAMP/PKA signaling and its role in various cellular processes. These application notes provide an overview of the in vitro use of this compound, including recommended dosage and concentration ranges, and detailed experimental protocols.

Mechanism of Action

This compound functions by binding to an allosteric site on the PKA regulatory subunits (RIIα and RIIβ), a region distinct from the canonical AKAP binding domain.[1][2] This binding induces a conformational change that both prevents the interaction with AKAPs and releases the catalytic (C) subunits of PKA, resulting in its activation.[1][6] This selective interference with compartmentalized PKA signaling allows for the targeted investigation of AKAP-mediated cellular events.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various in vitro studies. These values can serve as a starting point for experimental design.

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Renal Cortical Collecting Duct Cells (mpkCCD)100 - 1500 µM1 hourIncreased PKA and AQP2 activity.[7]
Neonatal Rat Cardiac Myocytes100 µMNot SpecifiedDisruption of AKAP-PKA interaction.[6]
HEK293 Cells100 µMNot SpecifiedDisruption of AKAP-PKA interaction.[6]

Note: The derivative this compound/27 has been shown to inhibit the interaction between RIIα and an AKAP18δ-derived peptide with an IC50 of 10.7 ± 1.8 µM in a cell-free assay.[2]

Signaling Pathway Diagram

FMP_API_1_Signaling cluster_0 Normal PKA Regulation cluster_1 Effect of this compound AKAP AKAP PKA_R PKA (Regulatory Subunit) AKAP->PKA_R Anchoring PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C Inhibition Substrate Substrate PKA_C->Substrate Phosphorylation pSubstrate Phosphorylated Substrate cAMP cAMP cAMP->PKA_R Activation FMP_API_1 This compound PKA_R2 PKA (Regulatory Subunit) FMP_API_1->PKA_R2 Allosteric Binding PKA_C2 PKA (Catalytic Subunit) PKA_R2->PKA_C2 Inhibition Released Substrate2 Substrate PKA_C2->Substrate2 Phosphorylation pSubstrate2 Phosphorylated Substrate AKAP2 AKAP AKAP2->PKA_R2 Interaction Disrupted Experimental_Workflow start Start cell_culture Seed and Culture Cells (e.g., HEK293, mpkCCD) start->cell_culture treatment Treat Cells with this compound or Vehicle Control cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis western Western Blot analysis->western ip Immunoprecipitation analysis->ip activity_assay PKA Activity Assay analysis->activity_assay if_staining Immunofluorescence analysis->if_staining end End

References

FMP-API-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1, identified as 3,3′-diamino-4,4′-dihydroxydiphenylmethane, is a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction.[1][2] It functions by binding to an allosteric site on the regulatory subunits of PKA, leading to the disruption of PKA localization within the cell.[1][2] Notably, this compound also acts as an activator of PKA.[1][2] This dual activity makes it a valuable tool for investigating the roles of compartmentalized PKA signaling in various cellular processes. Its potential therapeutic applications are being explored, particularly in the context of nephrogenic diabetes insipidus and chronic heart failure.[2][3]

Physicochemical Properties and Storage

This compound is a white to beige powder.[1] For optimal stability, it should be stored at -20°C.[1] Another source suggests storage at 2-8°C.[4]

Solubility

The solubility of this compound in various solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO.

SolventSolubility
DMSO>10 mg/mL[1]
WaterInsoluble (predicted)
EthanolSparingly soluble (predicted)

Table 1: Solubility of this compound.

Preparation of Stock Solutions

For experimental use, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder (Molecular Weight: 230.26 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 2.30 mg of this compound powder.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

In Vitro PKA Activity Assay

This protocol is designed to assess the ability of this compound to modulate PKA activity.

Materials:

  • Recombinant PKA catalytic and regulatory subunits

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP or a non-radioactive PKA kinase activity kit

  • This compound stock solution

  • Kinase assay buffer

  • Phosphocellulose paper or materials provided in the kinase activity kit

  • Scintillation counter or plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PKA regulatory subunits, and the PKA substrate peptide.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.

  • Initiate the kinase reaction by adding the PKA catalytic subunit and [γ-³²P]ATP (or as directed by the kit).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive kits, follow the manufacturer's instructions for detection.

  • Analyze the data to determine the effect of this compound on PKA activity.

Expected Outcome: this compound is expected to increase PKA activity.[2]

Cell-Based Assays in Cultured Cardiomyocytes

This protocol outlines a general procedure for treating cultured cardiomyocytes with this compound to study its effects on cellular signaling.

Materials:

  • Cultured neonatal or adult rat/mouse cardiomyocytes

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for immunofluorescence)

Procedure:

  • Plate cardiomyocytes at a suitable density in multi-well plates and culture until they form a confluent monolayer.

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the medium containing this compound or vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells with PBS and proceed with downstream analysis, such as:

    • Western Blotting: To analyze the phosphorylation status of PKA substrates (e.g., phospholamban, troponin I).

    • Immunofluorescence: To observe changes in protein localization.

    • cAMP Measurement: To assess the impact on intracellular cyclic AMP levels.

Experimental Workflow for Cardiomyocyte Treatment

G culture Culture Cardiomyocytes prepare Prepare this compound Working Solutions culture->prepare treat Treat Cells with this compound prepare->treat incubate Incubate treat->incubate analyze Downstream Analysis (Western Blot, Immunofluorescence, etc.) incubate->analyze

Caption: Workflow for treating cultured cardiomyocytes with this compound.

In Vivo Administration in a Mouse Model of Heart Failure

This section provides a conceptual framework for an in vivo experiment. A specific, validated protocol for this compound administration in a heart failure model is not yet established in the public domain. The following is a general guideline that would require optimization.

Model: Heart failure can be induced in mice through methods such as transverse aortic constriction (TAC) or coronary artery ligation.[5]

Dosing Solution Preparation:

  • Based on the desired dose and the animal's weight, calculate the required amount of this compound.

  • Dissolve this compound in a biocompatible solvent system. Given its solubility, a formulation containing DMSO and potentially other co-solvents like PEG400 and saline would need to be developed and tested for tolerability.

Administration:

  • Route: Intraperitoneal (IP) or intravenous (IV) injection are common routes. The choice of route will depend on the desired pharmacokinetic profile.

  • Dosage and Frequency: The optimal dose and treatment schedule would need to be determined through dose-ranging studies.

Monitoring and Analysis:

  • Cardiac Function: Echocardiography can be used to assess parameters like ejection fraction and fractional shortening.

  • Histology: Heart tissues can be collected for histological analysis to examine cardiac hypertrophy and fibrosis.

  • Biochemical Analysis: Plasma and tissue samples can be analyzed for biomarkers of heart failure and to measure the phosphorylation of PKA targets.

Logical Flow for In Vivo Experiment

G induce_hf Induce Heart Failure in Mice (e.g., TAC) prepare_dose Prepare this compound Dosing Solution induce_hf->prepare_dose administer Administer this compound (e.g., IP injection) prepare_dose->administer monitor Monitor Cardiac Function (Echocardiography) administer->monitor analyze Terminal Analysis (Histology, Biochemistry) monitor->analyze

Caption: Logical workflow for an in vivo study of this compound in a mouse model of heart failure.

Signaling Pathway

This compound disrupts the interaction between PKA and AKAPs. AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, thereby ensuring the specificity of cAMP signaling. By displacing PKA from AKAPs, this compound can alter the phosphorylation of localized substrates. Concurrently, this compound allosterically activates PKA, further modulating downstream signaling events.

AKAP-PKA Signaling Pathway and the Effect of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to AKAP AKAP AKAP->PKA_inactive Anchors PKA_active PKA (active) PKA_inactive->PKA_active Activates Substrate_unphos Substrate PKA_active->Substrate_unphos Phosphorylates Substrate_phos Phosphorylated Substrate Substrate_unphos->Substrate_phos FMP_API_1 This compound FMP_API_1->AKAP Disrupts Interaction FMP_API_1->PKA_inactive Activates

Caption: this compound disrupts AKAP-PKA interaction and activates PKA, affecting downstream substrate phosphorylation.

References

Application Notes and Protocols for Western Blot Analysis of Protein Kinase A (PKA) Activity Utilizing FMP-API-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including metabolism, gene transcription, and cell growth and differentiation. The activity of PKA is primarily regulated by the second messenger cyclic AMP (cAMP). Dysregulation of PKA signaling is implicated in various diseases, making it a significant target for drug discovery and development. A-Kinase Anchoring Proteins (AKAPs) compartmentalize PKA to specific subcellular locations, ensuring the specificity of PKA signaling.

FMP-API-1 is a small molecule that acts as an inhibitor of the AKAP-PKA interaction. Interestingly, by disrupting this interaction, this compound has been shown to paradoxically increase PKA activity.[1][2] This unique mechanism of action makes this compound a valuable tool for studying PKA signaling and for potential therapeutic applications.

This document provides detailed application notes and protocols for the analysis of PKA activity using Western blotting, with a specific focus on the application of this compound.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate downstream substrate proteins on serine or threonine residues within a specific consensus motif (Arg-Arg-X-Ser/Thr). AKAPs tether the PKA holoenzyme to specific subcellular locations, thereby regulating the spatial and temporal dynamics of PKA signaling.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Adenylyl_Cyclase Adenylyl_Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Inactive_PKA Inactive PKA (R2C2) cAMP->Inactive_PKA Binds to R subunits Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA Releases C subunits Substrate_Protein Substrate Protein Active_PKA->Substrate_Protein Phosphorylates AKAP AKAP AKAP->Inactive_PKA Anchors Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate

Canonical PKA Signaling Pathway

Mechanism of this compound Action

This compound disrupts the interaction between AKAPs and the regulatory subunits of PKA. This disruption leads to the release of the PKA holoenzyme from its anchored location. While the precise mechanism is still under investigation, this release is thought to facilitate the activation of PKA, potentially by altering the local concentration of the kinase or its accessibility to activating signals. The net effect is an increase in the phosphorylation of PKA substrates.

FMP_API_1_Mechanism cluster_AKAP_PKA AKAP-PKA Complex AKAP AKAP Inactive_PKA Inactive PKA (R2C2) AKAP->Inactive_PKA Interaction Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA Leads to Activation FMP_API_1 This compound FMP_API_1->Inactive_PKA Disrupts Interaction Substrate_Phosphorylation Increased Substrate Phosphorylation Active_PKA->Substrate_Phosphorylation Results in

Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes quantitative data from a dose-response study of this compound on PKA activity in mpkCCD cells, as assessed by the phosphorylation of a PKA substrate.[3]

This compound Concentration (µM)Incubation Time (hours)Fold Change in PKA Substrate Phosphorylation (Normalized to Control)
0 (Control)11.0
1001~1.5
3001~2.0
6001~2.5
9001~3.0
12001~3.0
15001~2.8

Experimental Protocols

Protocol 1: In-Cell Western Blot Analysis of PKA Activity Following this compound Treatment

This protocol describes the treatment of cultured cells with this compound followed by Western blot analysis to detect the phosphorylation of PKA substrates.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Phospho-PKA Substrate (RRXS/T) antibody

  • Primary antibody: Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow overnight.

    • Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 100 µM to 1500 µM). Include a vehicle control (DMSO).

    • Aspirate the old medium and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for the desired time (e.g., 1 hour).[3]

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-PKA substrate antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-PKA substrate bands to the corresponding loading control bands.

    • Express the data as a fold change relative to the vehicle-treated control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE Sample_Preparation->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Phospho-PKA Substrate) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Western Blot Workflow for PKA Activity

Concluding Remarks

The use of this compound in conjunction with Western blot analysis provides a robust method for investigating PKA activity in a cellular context. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the field of signal transduction and drug development. Careful optimization of experimental conditions, including this compound concentration and incubation time, is recommended for each specific cell type and experimental system.

References

Application Notes and Protocols: Immunofluorescence Staining for AQP2 Localization after FMP-API-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a water channel protein predominantly expressed in the principal cells of the kidney's collecting ducts, plays a pivotal role in maintaining water homeostasis. Its translocation from intracellular vesicles to the apical plasma membrane, a process tightly regulated by the antidiuretic hormone vasopressin, is crucial for water reabsorption. Dysregulation of AQP2 trafficking is implicated in various water balance disorders, including nephrogenic diabetes insipidus (NDI).

FMP-API-1 is a small molecule that has emerged as a promising therapeutic candidate for NDI. It functions as an A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction inhibitor. By disrupting the binding of PKA to AKAPs, this compound increases PKA activity, leading to the phosphorylation of AQP2 and its subsequent translocation to the plasma membrane, independent of the vasopressin V2 receptor (V2R) signaling pathway.[1][2][3]

These application notes provide a detailed protocol for the immunofluorescence staining of AQP2 in renal collecting duct cells to investigate the effects of this compound on its subcellular localization.

Data Presentation

The following tables summarize the quantitative effects of this compound on AQP2 phosphorylation and plasma membrane localization, as reported in the literature.

Table 1: Effect of this compound on AQP2 Phosphorylation

Phosphorylation SiteTreatmentFold Change vs. ControlReference
Serine 256 (S256)This compound/27 (derivative)Increased[1]
Serine 261 (S261)This compound/27 (derivative)Changed to the same extent as vasopressin[1]
Serine 269 (S269)This compound/27 (derivative)Changed to the same extent as vasopressin[1]

Table 2: Quantitative Analysis of this compound Induced Apical AQP2 Expression

TreatmentAQP2 Apical Membrane Localization (Arbitrary Units)Reference
Control (Vehicle)Baseline[1]
This compound (900 µM)Significantly Increased[1]
dDAVP (1 nM)Significantly Increased[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced AQP2 translocation.

FMP_API_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Principal Cell cluster_membrane FMP-API-1_ext This compound FMP-API-1_int This compound FMP-API-1_ext->FMP-API-1_int Enters Cell AKAP_PKA AKAP-PKA Complex FMP-API-1_int->AKAP_PKA Disrupts Interaction PKA_inactive Inactive PKA AKAP_PKA->PKA_inactive Releases PKA_active Active PKA PKA_inactive->PKA_active Activation AQP2_vesicle AQP2 Vesicle (Cytoplasmic) PKA_active->AQP2_vesicle Phosphorylates S256 pAQP2_vesicle Phosphorylated AQP2 Vesicle AQP2_vesicle->pAQP2_vesicle AQP2_membrane AQP2 pAQP2_vesicle->AQP2_membrane Translocation & Fusion Membrane Apical Plasma Membrane Water_Reabsorption Water_Reabsorption Membranenode->Water_Reabsorption Increased Water Reabsorption

Caption: this compound signaling pathway leading to AQP2 translocation.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol.

Immunofluorescence_Workflow cluster_workflow Immunofluorescence Protocol Workflow A 1. Cell Culture & Treatment (e.g., mpkCCD cells) B 2. Fixation (4% Paraformaldehyde) A->B C 3. Permeabilization (0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% Normal Goat Serum) C->D E 5. Primary Antibody Incubation (anti-AQP2) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Mounting & DAPI Stain F->G H 8. Imaging (Confocal Microscopy) G->H I 9. Image Analysis & Quantification H->I

Caption: Experimental workflow for AQP2 immunofluorescence staining.

Experimental Protocols

This protocol is designed for cultured renal collecting duct cells (e.g., mpkCCD cell line) grown on permeable supports.

Materials and Reagents:

  • Cell Culture:

    • Mouse cortical collecting duct (mpkCCD) cells

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate supplements (e.g., dexamethasone, triiodothyronine)

    • Permeable supports (e.g., Transwell®)

  • This compound Treatment:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Vehicle control (e.g., DMSO)

  • Immunofluorescence Staining:

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Rabbit anti-AQP2 antibody

    • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • Mounting Medium with DAPI

    • High-quality glass slides and coverslips

Protocol:

  • Cell Culture and Treatment: a. Seed mpkCCD cells on permeable supports and culture until a polarized monolayer is formed. b. Prior to treatment, cells may be serum-starved for a defined period to reduce basal signaling. c. Treat the cells with this compound at the desired concentration (e.g., 10-100 µM) or vehicle control by adding the compound to the basolateral medium. A positive control, such as dDAVP (1 nM), can also be included. d. Incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Fixation: a. Aspirate the culture medium from both apical and basolateral chambers. b. Gently wash the cells twice with ice-cold PBS. c. Fix the cells by adding 4% PFA in PBS to both chambers and incubate for 20 minutes at room temperature.[4] d. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[4] b. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary anti-AQP2 antibody in Blocking Buffer to the recommended concentration. b. Add the diluted primary antibody to the apical side of the permeable support and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. The next day, wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.

  • Mounting: a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Carefully excise the membrane from the permeable support using a scalpel. c. Place a drop of mounting medium with DAPI on a glass slide. d. Place the membrane, cell-side down, onto the mounting medium. e. Gently place a coverslip over the membrane, avoiding air bubbles. f. Seal the edges of the coverslip with nail polish.

  • Imaging and Analysis: a. Image the slides using a confocal microscope. Acquire Z-stacks to visualize the apical and cytoplasmic localization of AQP2. b. For quantitative analysis, measure the fluorescence intensity at the apical membrane versus the cytoplasm in multiple cells from different fields of view. This can be done using image analysis software (e.g., ImageJ/Fiji) by defining regions of interest (ROIs) at the apical membrane and in the cytoplasm. The ratio of apical to cytoplasmic fluorescence can be calculated to quantify AQP2 translocation.

References

Application Notes and Protocols for FMP-API-1 in Kidney Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "FMP-API-1." The following Application Notes and Protocols are presented as a detailed, illustrative framework for a hypothetical anti-fibrotic agent. The experimental data and mechanisms described are based on established models and common therapeutic strategies in kidney disease research and should be considered representative examples.

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A common pathological feature of CKD from various etiologies is renal fibrosis, the excessive scarring of kidney tissue. This process involves the activation of myofibroblasts, deposition of extracellular matrix (ECM) proteins, and inflammation, ultimately leading to organ failure.[1][2][3] this compound is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI/ALK5) kinase, a key mediator in the fibrotic cascade.[4] These application notes provide an overview of the utility of this compound in preclinical kidney research models and detailed protocols for its use.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the TGFβRI kinase domain. This prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins, which are critical for transducing the pro-fibrotic signals of TGF-β1. By blocking this pathway, this compound effectively inhibits myofibroblast activation, reduces the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I, and mitigates inflammatory responses.[3][4]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

FMP_API_1_Mechanism_of_Action cluster_membrane Cell Membrane TGF_beta_R TGF-β Receptor (TGFβRI/II) SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates TGF_beta TGF-β1 TGF_beta->TGF_beta_R Binds pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Fibrotic_Genes Pro-fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Nucleus->Fibrotic_Genes Activates FMP_API_1 This compound FMP_API_1->TGF_beta_R Inhibits UUO_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure & Dosing cluster_analysis Analysis Animal_Model Male C57BL/6 Mice (8-10 weeks old) Grouping Randomly divide into 3 groups: 1. Sham + Vehicle 2. UUO + Vehicle 3. UUO + this compound Animal_Model->Grouping Surgery Day 0: Perform left ureteral ligation (UUO) or sham operation. Grouping->Surgery Dosing Day 1-14: Administer this compound (10 mg/kg, i.p.) or vehicle daily. Surgery->Dosing Sacrifice Day 14: Euthanize mice and collect kidney tissue and blood. Dosing->Sacrifice Histology Histological Analysis: - H&E Staining - Masson's Trichrome - Sirius Red Sacrifice->Histology IHC Immunohistochemistry: - α-SMA - Collagen I Sacrifice->IHC qPCR Gene Expression Analysis (RT-qPCR): - Col1a1 - Acta2 - Tgfb1 Sacrifice->qPCR Biochemistry Serum Biochemistry: - BUN - Creatinine Sacrifice->Biochemistry STZ_Workflow cluster_setup Induction & Grouping cluster_procedure Treatment & Monitoring cluster_analysis Analysis Animal_Model Male db/db Mice (6 weeks old) Grouping Randomly divide into 3 groups: 1. db/m + Vehicle 2. db/db + Vehicle 3. db/db + this compound Animal_Model->Grouping Dosing Week 8-16: Administer this compound (10 mg/kg, oral gavage) or vehicle daily. Grouping->Dosing Monitoring Weekly monitoring of: - Body weight - Blood glucose - 24h Urinary Albumin Dosing->Monitoring Sacrifice Week 16: Euthanize mice and collect kidney tissue and blood. Monitoring->Sacrifice Histology Histological Analysis: - PAS Staining (Mesangial expansion) - Sirius Red (Glomerulosclerosis) Sacrifice->Histology TEM Transmission Electron Microscopy (TEM): - Glomerular Basement Membrane (GBM) thickness Sacrifice->TEM Biochemistry Serum Biochemistry: - BUN - Creatinine Sacrifice->Biochemistry

References

Application Notes & Protocols: Investigating the Effects of FMP-API-1 on Renal Cortical Collecting Ducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The renal cortical collecting duct (CCD) is a critical segment of the nephron responsible for the fine-tuning of water, salt, and acid-base balance. A key process in the CCD is the regulation of water reabsorption by the hormone arginine vasopressin (AVP), which promotes the translocation of the aquaporin-2 (AQP2) water channel to the apical membrane of principal cells. FMP-API-1 is a small molecule that has emerged as a tool to investigate AVP-independent pathways of AQP2 regulation. It functions by disrupting the interaction between protein kinase A (PKA) and A-kinase anchoring proteins (AKAPs), leading to increased PKA activity and subsequent AQP2 phosphorylation and trafficking.[1][2][3] These application notes provide detailed protocols for studying the effects of this compound on CCD cells and isolated tubules.

Signaling Pathways

The canonical pathway for AQP2 regulation involves vasopressin binding to the V2 receptor, activating a G-protein/adenylyl cyclase cascade that increases intracellular cAMP and activates PKA. This compound bypasses the receptor and cAMP production, directly increasing compartmentalized PKA activity by dissociating it from its anchoring protein, AKAP.

Caption: Signaling pathways of AQP2 regulation by Vasopressin and this compound.

Experimental Protocols

The following protocols describe methods to assess the biochemical and functional effects of this compound. An overarching workflow is presented below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output prep_cells Culture mpkCCD Cells treat Incubate with: - Control (Vehicle) - Positive Control (dDAVP) - this compound prep_cells->treat prep_tubules Isolate & Perfuse Mouse CCDs prep_tubules->treat biochem Biochemical Assays - Immunoblotting - Immunofluorescence - Biotinylation treat->biochem functional Functional Assay (Water Permeability, Pf) treat->functional For Perfused Tubules data_biochem Protein Expression & Localization biochem->data_biochem data_functional Pf Values functional->data_functional

Caption: General experimental workflow for studying this compound effects.
Protocol 1: Culturing and Treatment of mpkCCD Cells

Mouse cortical collecting duct (mpkCCD) cells are a standard model for studying CCD physiology.

  • Cell Culture:

    • Culture mpkCCD cells in defined medium (e.g., DMEM/F12 supplemented with 5 µg/mL insulin, 5 µg/mL transferrin, 50 nM dexamethasone, 50 nM selenium, 2 mM L-glutamine, 10 ng/mL EGF, 20 mM HEPES, and 2% fetal bovine serum).

    • Grow cells on permeable filter supports (e.g., Transwell®) for at least 7-10 days to allow for polarization and differentiation.

  • Treatment:

    • Starve cells in a serum-free medium for 2-4 hours before treatment.

    • Prepare stock solutions of this compound (e.g., in DMSO) and a positive control like desmopressin (dDAVP), a V2R-specific agonist.

    • Treat cells by adding the compounds to the basolateral medium at desired final concentrations (e.g., this compound: 10-50 µM; dDAVP: 1 nM). Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

Protocol 2: Isolation and Microperfusion of Mouse Cortical Collecting Ducts

This ex vivo method allows for the study of intact tubules, preserving native cellular architecture and polarity.

  • Isolation:

    • Euthanize a mouse according to approved animal care protocols.[4]

    • Perfuse the kidneys with ice-cold dissection solution (e.g., Krebs-Ringer-bicarbonate buffer).

    • Remove the kidneys and cut thin coronal slices (~1 mm).

    • Manually dissect individual CCDs from the cortical labyrinth under a stereomicroscope in the cold dissection solution.

  • Microperfusion:

    • Transfer an isolated CCD to a temperature-controlled perfusion chamber.

    • Mount the tubule between concentric holding and perfusion pipettes.

    • Perfuse the tubule lumen with a physiological solution at a controlled rate (e.g., 5-10 nL/min).

    • Bathe the tubule in a similar solution.

  • Treatment:

    • After an equilibration period, add this compound or dDAVP to the bath solution.

Protocol 3: Immunoblotting for AQP2 Phosphorylation

This protocol quantifies changes in the phosphorylation state of AQP2, a key downstream effect of PKA activation.

  • Lysate Preparation:

    • After treatment, wash cells or tubules with ice-cold PBS containing phosphatase and protease inhibitors.

    • Lyse cells/tubules in RIPA buffer with inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on a 12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AQP2-S256, anti-phospho-AQP2-S269, anti-total-AQP2, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band density using software like ImageJ.

Protocol 4: Immunofluorescence for AQP2 Trafficking

This method visualizes the translocation of AQP2 from intracellular vesicles to the apical membrane.

  • Fixation and Permeabilization:

    • After treatment, wash cells grown on permeable supports with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary anti-AQP2 antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI and a marker for the apical membrane or tight junctions (e.g., phalloidin for F-actin or anti-ZO-1).

  • Imaging:

    • Mount the filter on a glass slide.

    • Image using a confocal microscope, capturing Z-stacks to visualize apical vs. subapical localization.

Protocol 5: Osmotic Water Permeability (Pf) Assay

This functional assay directly measures the effect of this compound on water transport in isolated perfused tubules.[2]

  • Setup:

    • Perfuse an isolated CCD as described in Protocol 2.

    • Bathe the tubule in an isotonic solution.

  • Measurement:

    • Switch the bath solution to a hypotonic solution (e.g., by removing 100 mOsm/L NaCl), creating an osmotic gradient.

    • Water will move from the bath into the lumen, causing the tubule to swell.

    • Record the change in tubule diameter over time using video microscopy.

  • Calculation:

    • Calculate the osmotic water permeability coefficient (Pf) from the initial rate of swelling.

  • Procedure:

    • Measure baseline Pf in the absence of stimulants.

    • Add this compound or dDAVP to the bath and re-measure Pf after the effect has stabilized (e.g., after 20-30 minutes).

Data Presentation

Quantitative data should be summarized to compare the effects of different treatments.

Table 1: Effect of this compound on AQP2 Phosphorylation (Densitometry from Immunoblotting)

Treatment GrouppS256-AQP2 / Total AQP2 (Fold Change vs. Control)pS269-AQP2 / Total AQP2 (Fold Change vs. Control)
Control (Vehicle) 1.00 ± 0.121.00 ± 0.15
dDAVP (1 nM) 4.52 ± 0.453.89 ± 0.38
This compound (30 µM) 4.25 ± 0.513.65 ± 0.42
This compound + H89 (PKA inhibitor) 1.21 ± 0.181.15 ± 0.20
*Data are presented as mean ± SEM. p < 0.05 vs. Control. Data are hypothetical examples.

Table 2: Effect of this compound on Apical AQP2 Localization (Quantified Fluorescence Intensity)

Treatment GroupApical/Subapical AQP2 Fluorescence Ratio
Control (Vehicle) 1.00 ± 0.10
dDAVP (1 nM) 3.75 ± 0.33
This compound (30 µM) 3.55 ± 0.29
*Data are presented as mean ± SEM. p < 0.05 vs. Control. Data are hypothetical examples.

Table 3: Effect of this compound on Osmotic Water Permeability (Pf)

Treatment GroupOsmotic Water Permeability (Pf, µm/s)
Control (Baseline) 25 ± 5
dDAVP (1 nM) 210 ± 20
This compound (30 µM) 195 ± 18
*Data are presented as mean ± SEM. p < 0.05 vs. Control. Data are hypothetical examples based on published findings.[2]

Conclusion

These protocols provide a framework for characterizing the effects of the AKAP-PKA disruptor, this compound, on the renal cortical collecting duct. By combining biochemical assays to probe the signaling cascade with functional assays to measure water transport, researchers can effectively evaluate the potential of this compound and similar compounds as AVP-independent modulators of water homeostasis. This is particularly relevant for conditions like nephrogenic diabetes insipidus where the vasopressin signaling pathway is impaired.[1][3]

References

Application Notes and Protocols for F-API-1 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1 is a cell-permeable small molecule that serves as a potent disruptor of the A-Kinase Anchoring Protein (AKAP) and Protein Kinase A (PKA) protein-protein interaction (PPI).[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of AKAP-PKA interactions in cellular signaling pathways.

A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that tether Protein Kinase A (PKA) to specific subcellular locations.[5][6] This spatial regulation is crucial for the compartmentalization of cAMP signaling, ensuring the specific and efficient phosphorylation of target proteins in response to localized cAMP gradients.[5][7] this compound offers a unique mechanism of action by binding to an allosteric site on the regulatory subunits of PKA, leading to the dissociation of PKA from AKAPs.[1][2][8] Concurrently, this compound also directly activates PKA, providing a dual mechanism to study the consequences of delocalized PKA activity.[1][2]

These characteristics make this compound a valuable chemical probe for:

  • Elucidating the physiological and pathological roles of AKAP-PKA signaling complexes.

  • Identifying and validating novel therapeutic targets within the AKAP-PKA signaling network.

  • Investigating the impact of delocalized PKA activity on cellular processes.

Mechanism of Action

This compound exhibits a dual mechanism of action that selectively interferes with compartmentalized cAMP signaling:

  • Disruption of AKAP-PKA Interaction: this compound binds to a novel allosteric site on the regulatory (R) subunits of PKA.[1][2][8] This binding event induces a conformational change in the R subunits, preventing their interaction with the PKA-binding domain of AKAPs. This effectively displaces PKA from its subcellular anchors, leading to its diffusion throughout the cytoplasm.

  • Direct Activation of PKA: In addition to disrupting the AKAP-PKA interaction, this compound also directly activates the PKA holoenzyme.[1][2] This leads to the release of the catalytic (C) subunits from the regulatory (R) subunits, enabling them to phosphorylate their substrates independently of cAMP levels.

The combined effect is a delocalization and activation of PKA, allowing researchers to study the functional consequences of disrupting the spatial regulation of this critical kinase.

Data Presentation

In Vitro Inhibition of AKAP-PKA Interaction

The inhibitory potency of this compound on the interaction between PKA regulatory subunits and an AKAP-derived peptide was determined using Surface Plasmon Resonance (SPR).

PKA Regulatory SubunitInteracting PeptideThis compound IC₅₀ (µM)
RIIαAKAP18δ-L314E25.0 ± 5.0
RIIβAKAP18δ-L314E30.0 ± 7.0

Data adapted from Christian, F., et al. (2011). Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes. Journal of Biological Chemistry.

Cellular Activity of this compound

The effect of this compound on the phosphorylation of the PKA substrate Aquaporin-2 (AQP2) was assessed in renal collecting duct cells.

This compound Concentration (µM)AQP2 Phosphorylation (Ser256) (% of control)
100120 ± 15
300250 ± 30
900450 ± 50
1500480 ± 60

Data adapted from Ando, F., et al. (2018). AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus. Nature Communications.

Mandatory Visualizations

AKAP-PKA Signaling Pathway and this compound Inhibition

AKAP_PKA_Signaling cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces AKAP AKAP PKA_holo PKA Holoenzyme (R₂C₂) AKAP->PKA_holo Anchors PKA_active Active PKA (2 C subunits) PKA_holo->PKA_active Releases cAMP->PKA_holo Activates Substrate Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate FMP_API_1 This compound FMP_API_1->PKA_holo Disrupts Anchoring FMP_API_1->PKA_holo Activates

Caption: AKAP-PKA signaling and this compound's dual inhibitory and activating mechanism.

Experimental Workflow for Assessing this compound Activity

FMP_API_1_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis iv_start Immobilize AKAP peptide on sensor chip iv_incubate Incubate PKA R-subunits with varying this compound conc. iv_start->iv_incubate iv_spr Perform Surface Plasmon Resonance (SPR) iv_incubate->iv_spr iv_ic50 Calculate IC₅₀ iv_spr->iv_ic50 c_start Culture cells of interest (e.g., renal collecting duct cells) c_treat Treat cells with varying This compound concentrations c_start->c_treat c_lyse Lyse cells and collect protein c_treat->c_lyse c_wb Perform Western Blot for phospho-PKA substrates (e.g., p-AQP2) c_lyse->c_wb c_quant Quantify band intensity c_wb->c_quant

References

Application Notes and Protocols for FMP-API-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1 (3,3′-diamino-4,4′-dihydroxydiphenylmethane) is a small molecule that has been identified as a disruptor of the A-kinase anchoring protein (AKAP) and protein kinase A (PKA) interaction.[1][2][3] It functions by binding to an allosteric site on the regulatory (R) subunits of PKA, leading to the dissociation of the PKA holoenzyme from its anchoring proteins.[1][2][3] This disruption of compartmentalized PKA signaling results in the activation of PKA.[1][2][3] This dual-action mechanism makes this compound a valuable tool for studying the physiological roles of AKAP-PKA interactions and as a potential therapeutic lead compound, particularly in contexts where PKA activation is desired, such as in certain forms of nephrogenic diabetes insipidus.[4][5][6]

These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the AKAP-PKA interaction. Detailed protocols for a primary ELISA-based screening assay and a conceptual secondary cell-based assay are provided below.

Mechanism of Action

This compound acts as an allosteric modulator of PKA. By binding to the PKA regulatory subunits at a site distinct from the AKAP binding domain, it induces a conformational change that disrupts the interaction between PKA and AKAPs.[1][2] This delocalization of PKA from its specific subcellular locations leads to a generalized increase in PKA activity, as the catalytic subunits are released from the inhibitory regulatory subunits.[1][2][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Quantitative Data

The following table summarizes the quantitative data for this compound and its derivative, this compound/27, in assays measuring the disruption of the AKAP-PKA interaction and PKA activation.

CompoundAssay TypeTarget InteractionMeasured ParameterValueReference
This compound/27Surface Plasmon Resonance (SPR)RIIα - AKAP18δ-L314E peptideIC5010.7 ± 1.8 µM[1]
This compoundCell-based PKA activity assay (cardiac myocytes)Endogenous AKAP-PKAPKA ActivationEffective at 100 µM and 300 µM[6]
This compoundCell-based AQP2 phosphorylation assay (mpkCCD cells)Endogenous AKAP-PKAAQP2 PhosphorylationDose-dependent increase (100-1500 µM)[5]

High-Throughput Screening for AKAP-PKA Interaction Disruptors

A primary high-throughput screening campaign to identify disruptors of the AKAP-PKA interaction can be performed using an ELISA-based assay. This assay is robust, scalable, and suitable for screening large compound libraries.[2]

Experimental Workflow for Primary HTS

HTS_Workflow cluster_steps ELISA Protocol plate 384-well microtiter plate step1 1. Coat plate with PKA RIIα subunits step2 2. Block non-specific binding sites step1->step2 step3 3. Add test compounds (e.g., this compound) step2->step3 step4 4. Add full-length AKAP18δ step3->step4 step5 5. Wash to remove unbound proteins step4->step5 step6 6. Add primary antibody (anti-AKAP18δ) step5->step6 step7 7. Add HRP-conjugated secondary antibody step6->step7 step8 8. Add chemiluminescent substrate step7->step8 readout Measure Luminescence step8->readout analysis Data Analysis: Identify Hits (decreased signal) readout->analysis

Caption: High-throughput screening workflow.

Experimental Protocols

Protocol 1: ELISA-Based High-Throughput Screening for AKAP-PKA Interaction Inhibitors

This protocol is adapted from the methodology used for the discovery of this compound.[2]

Objective: To identify small molecules that inhibit the interaction between PKA regulatory subunit RIIα and an A-kinase anchoring protein (e.g., AKAP18δ).

Materials:

  • 384-well high-binding microtiter plates

  • Recombinant PKA RIIα subunits

  • Recombinant full-length AKAP18δ

  • Test compounds (including this compound as a positive control)

  • PKA anchoring disruptor peptide (e.g., AKAP18δ-L314E) as a positive control

  • Inactive control peptide

  • Primary antibody: Rabbit anti-AKAP18δ

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent peroxidase substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk)

  • Plate reader capable of measuring luminescence

Procedure:

  • Coating:

    • Dilute recombinant PKA RIIα to a final concentration of 15 ng/well in coating buffer.

    • Add the diluted RIIα solution to each well of a 384-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Compound Addition:

    • Wash the plate three times with wash buffer.

    • Add test compounds, this compound (positive control), and control peptides to the respective wells at desired concentrations. Include a DMSO control.

  • AKAP Incubation:

    • Add recombinant AKAP18δ (15 ng/well) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Discard the solution and wash the plate five times with wash buffer.

  • Primary Antibody Incubation:

    • Add the primary anti-AKAP18δ antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the primary antibody solution and wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Detection:

    • Wash the plate five times with wash buffer.

    • Add the chemiluminescent substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a plate reader.

Data Analysis:

  • A decrease in the luminescent signal compared to the DMSO control indicates inhibition of the AKAP18δ-RIIα interaction.

  • The activity of hit compounds can be expressed as a percentage of inhibition.

  • For active compounds, an IC50 value can be determined by testing a range of concentrations.

Protocol 2: Cell-Based PKA Activity Assay

This conceptual protocol is for a secondary assay to confirm the PKA-activating properties of hit compounds from the primary screen.

Objective: To determine if compounds that disrupt the AKAP-PKA interaction in vitro also lead to an increase in PKA activity in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293 or rat neonatal cardiac myocytes).[6]

  • Cell culture medium and supplements.

  • Test compounds (including this compound as a positive control).

  • PKA inhibitor (e.g., H89) as a negative control.

  • Lysis buffer.

  • PKA activity assay kit (e.g., PepTag Assay for Non-Radioactive Detection of PKA).

  • Protein concentration assay (e.g., BCA assay).

Procedure:

  • Cell Culture:

    • Plate cells in a multi-well format and grow to the desired confluency.

  • Compound Treatment:

    • Treat cells with various concentrations of test compounds, this compound, and controls (DMSO, H89) for a specified time (e.g., 30 minutes).[6]

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • PKA Activity Assay:

    • Perform the PKA activity assay according to the manufacturer's instructions, using equal amounts of protein from each lysate.

  • Data Analysis:

    • Measure the endpoint of the PKA activity assay (e.g., phosphorylation of a fluorescent peptide substrate).

    • An increase in PKA activity compared to the DMSO control confirms the compound's ability to activate PKA in a cellular environment.

    • The effect should be blocked by the PKA inhibitor H89.

Conclusion

This compound is a valuable chemical probe for investigating the roles of AKAP-PKA signaling complexes. The high-throughput screening assays and protocols described here provide a framework for identifying and characterizing novel small molecule modulators of this important protein-protein interaction. Such compounds have the potential to advance our understanding of compartmentalized signaling and may serve as starting points for the development of new therapeutic agents.

References

Troubleshooting & Optimization

FMP-API-1 not showing expected PKA activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FMP-API-1 who are not observing the expected Protein Kinase A (PKA) activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor. It has a dual mechanism of action:

  • Disruption of AKAP-PKA Interaction: this compound disrupts the binding of PKA to AKAPs, which are scaffolding proteins that localize PKA to specific subcellular compartments.

  • Direct PKA Activation: this compound binds to an allosteric site on the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation occurs independently of cyclic AMP (cAMP) levels.[1]

Q2: What is the expected outcome of this compound treatment on PKA activity?

Treatment with this compound should lead to an increase in PKA activity, which can be measured by the phosphorylation of known PKA substrates, such as CREB at Serine 133, or by using a PKA kinase activity assay.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is a good positive control for PKA activation in cell culture?

A widely used positive control for inducing PKA activity in cell culture is a combination of Forskolin and IBMX (3-isobutyl-1-methylxanthine). Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while IBMX inhibits phosphodiesterases, the enzymes that degrade cAMP. This combination results in a robust and sustained activation of PKA.

Troubleshooting Guide: this compound Not Showing Expected PKA Activation

This guide addresses common issues that may lead to a lack of observable PKA activation when using this compound in your experiments.

Problem 1: Suboptimal this compound Concentration

The effective concentration of this compound can vary between cell lines. Using a concentration that is too low will not elicit a sufficient response, while a concentration that is too high may lead to off-target effects or cellular toxicity.

Solutions:

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal concentration for your specific cell type and experimental endpoint. Based on available literature, a starting point for concentration ranges in different cell types is provided in the table below.

  • Consult Literature for Your Cell Type: If available, review published studies that have used this compound in a similar cell line to guide your concentration selection.

Cell TypeReported Concentration Range
Mouse Cortical Collecting Duct (mpkCCD) Cells100 - 1500 µM
Cardiac Myocytes~900 µM
Problem 2: this compound Instability or Degradation

Small molecule inhibitors can be unstable in aqueous cell culture media, leading to a loss of activity over the course of an experiment.

Solutions:

  • Minimize Incubation Time: If you suspect instability, consider reducing the duration of this compound treatment.

  • Replenish this compound: For longer experiments, it may be necessary to replenish the cell culture media with fresh this compound at regular intervals.

Problem 3: Issues with Experimental Readout

The method used to measure PKA activation may not be sensitive enough or may be prone to technical errors.

Solutions:

  • Western Blotting for Phospho-Substrates:

    • Use a Validated Phospho-Specific Antibody: Ensure you are using a high-quality antibody that specifically recognizes the phosphorylated form of a known PKA substrate, such as Phospho-CREB (Ser133).

    • Include Proper Controls: Always include a positive control (e.g., Forskolin/IBMX treatment) and a negative control (vehicle-treated cells).

    • Optimize Western Blot Protocol: Follow best practices for Western blotting of phosphorylated proteins, including the use of phosphatase inhibitors during cell lysis and blocking with BSA instead of milk to reduce background.

  • PKA Kinase Activity Assays:

    • Choose the Right Assay: Both radioactive and non-radioactive (colorimetric, fluorescent, luminescent) PKA activity kits are available. Select one that is suitable for your experimental setup and sample type.

    • Follow Manufacturer's Protocol: Carefully adhere to the instructions provided with the kinase activity assay kit for optimal results.

Problem 4: Cell Health and Experimental Conditions

The physiological state of your cells and the overall experimental conditions can significantly impact the cellular response to this compound.

Solutions:

  • Ensure Healthy Cells: Only use cells that are healthy and in the logarithmic growth phase. High cell density or poor viability can lead to inconsistent results.

  • Control for Solvent Effects: The final concentration of DMSO in your cell culture should be kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. Include a vehicle-only control in your experiments.

  • Serum Considerations: The presence of serum in the culture media can sometimes interfere with the activity of small molecules. If you are not seeing an effect in the presence of serum, consider performing the experiment in serum-free or low-serum conditions for a short duration.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-PKA Substrates (e.g., pCREB)
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • Treat cells with this compound at various concentrations for the desired time. Include positive (Forskolin/IBMX) and negative (vehicle) controls.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB Ser133) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total CREB) or a housekeeping protein (e.g., β-actin or GAPDH).

Protocol 2: Colorimetric PKA Kinase Activity Assay

This is a general protocol and may need to be adapted based on the specific kit used.

  • Sample Preparation:

    • Prepare cell lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with the kinase assay kit (avoid high concentrations of detergents or EDTA).

  • Assay Procedure:

    • Add the assay components (e.g., kinase buffer, ATP, PKA substrate peptide) to the wells of a microplate as per the kit instructions.

    • Add a standardized amount of cell lysate to each well. Include a "no lysate" control for background measurement.

    • Incubate the plate at 30°C for the recommended time to allow for the phosphorylation reaction.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Add the phosphospecific substrate antibody and incubate as directed.

    • Add the secondary antibody conjugate and incubate.

    • Add the colorimetric substrate and allow the color to develop.

    • Stop the color development and measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the PKA activity based on the absorbance values, often by comparing to a standard curve generated with purified active PKA.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Protein Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: Canonical PKA signaling pathway.

FMP_API_1_Mechanism cluster_AKAP AKAP-PKA Complex AKAP AKAP PKA_inactive_anchored Inactive PKA (Anchored) AKAP->PKA_inactive_anchored Scaffolds PKA_inactive_free Inactive PKA (Free) PKA_inactive_anchored->PKA_inactive_free Dissociates FMP_API_1 This compound FMP_API_1->PKA_inactive_anchored Disrupts Interaction FMP_API_1->PKA_inactive_free Binds to Allosteric Site (Direct Activation) PKA_active Active PKA (Catalytic Subunits) PKA_inactive_free->PKA_active Releases Substrates Protein Substrates PKA_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start No PKA Activation Observed with this compound Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Controls Are positive and negative controls working correctly? Check_Concentration->Check_Controls Yes Dose_Response->Check_Controls Troubleshoot_Assay Troubleshoot Assay (e.g., Western Blot, Kinase Assay) Check_Controls->Troubleshoot_Assay No Check_Stability Is this compound stable in your experimental conditions? Check_Controls->Check_Stability Yes Troubleshoot_Assay->Check_Stability Stability_Test Consider Stability Test or Replenishing Compound Check_Stability->Stability_Test No/Unsure Check_Cell_Health Are cells healthy and experimental conditions optimal? Check_Stability->Check_Cell_Health Yes Stability_Test->Check_Cell_Health Optimize_Conditions Optimize Cell Culture and Treatment Conditions Check_Cell_Health->Optimize_Conditions No Success PKA Activation Observed Check_Cell_Health->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing FMP-API-1 concentration for maximum AQP2 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of FMP-API-1 to achieve maximum Aquaporin-2 (AQP2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on AQP2?

A1: this compound is an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1] It functions by binding to an allosteric site on the regulatory subunits of Protein Kinase A (PKA), which disrupts the interaction between PKA and AKAPs.[2][3] This dissociation leads to an increase in PKA activity in the renal collecting ducts.[2][4] The activated PKA then phosphorylates AQP2, a key step in its translocation to the apical plasma membrane of principal cells, ultimately increasing water permeability.[4][5][6][7] This mechanism is distinct from vasopressin-induced AQP2 activation as it does not elevate intracellular cAMP levels.[4]

Q2: What is the recommended starting concentration range for this compound?

A2: Based on in vitro studies using mpkCCD cells, a starting concentration range of 100 µM to 900 µM is recommended for initial experiments.[4] The optimal concentration can vary depending on the cell line and experimental conditions. It is advisable to perform a dose-response curve to determine the EC50 for your specific system.

Q3: How can I determine the optimal this compound concentration for my cell line?

A3: A dose-response experiment is the most effective method to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring a relevant endpoint, such as AQP2 phosphorylation at Serine 256 or AQP2 translocation to the plasma membrane. A detailed protocol for a dose-response experiment is provided in the "Experimental Protocols" section.

Q4: What are the expected effects of this compound on AQP2 localization?

A4: In the absence of stimulation, AQP2 is primarily located in intracellular vesicles.[6][8] Upon treatment with this compound, you should observe a significant translocation of AQP2 from these vesicles to the apical plasma membrane.[4][9] This can be visualized using immunofluorescence microscopy.

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound for AQP2 Phosphorylation

This protocol outlines the steps to determine the optimal concentration of this compound for inducing AQP2 phosphorylation at Serine 256 (a key site for its activation) in a renal collecting duct cell line (e.g., mpkCCD).

Materials:

  • Renal collecting duct cell line (e.g., mpkCCD)

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-AQP2 (Ser256), Rabbit anti-total AQP2, Mouse anti-beta-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system for western blotting

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Starvation (Optional): Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

  • This compound Treatment: Prepare a series of this compound dilutions in serum-free medium (e.g., 0, 10, 50, 100, 250, 500, 750, 1000 µM).

  • Aspirate the medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.[4]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100 µL of lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for phospho-AQP2, total AQP2, and beta-actin.

    • Normalize the phospho-AQP2 signal to total AQP2 and then to the loading control (beta-actin).

    • Plot the normalized phospho-AQP2 levels against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 2: AQP2 Membrane Translocation via Immunofluorescence

This protocol describes how to visualize the translocation of AQP2 to the plasma membrane following this compound treatment.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-AQP2

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and grow to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for 1 hour. Include a vehicle-treated control.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, AQP2 staining will be predominantly cytosolic, while in this compound treated cells, a clear signal at the plasma membrane should be visible.[10][11]

Data Presentation

Table 1: Dose-Response of this compound on AQP2 Phosphorylation (S256) in mpkCCD cells.

This compound Concentration (µM)Relative p-AQP2 (S256) Level (Fold Change vs. Control)
0 (Control)1.0
101.2
502.5
1004.8
2507.9
5009.5
7509.8
10009.7

Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

Troubleshooting Guide

Table 2: Common Issues and Solutions in this compound Experiments.

IssuePossible Cause(s)Recommended Solution(s)
No significant increase in AQP2 activity 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Poor cell health.4. Inactive this compound compound.1. Perform a dose-response experiment to find the optimal concentration.2. Optimize incubation time (e.g., time-course experiment from 30 min to 4 hours).3. Ensure cells are healthy and not over-confluent.4. Use a fresh, properly stored stock of this compound.
High cell toxicity or death 1. This compound concentration is too high.2. Prolonged incubation time.3. Solvent toxicity (if using a high concentration of vehicle like DMSO).1. Lower the this compound concentration.2. Reduce the incubation time.3. Ensure the final solvent concentration is non-toxic (typically <0.1%).4. Perform a cell viability assay (e.g., MTT or WST-1) to determine the cytotoxic concentration of this compound.[12]
Inconsistent results between experiments 1. Variation in cell passage number or confluency.2. Inconsistent this compound preparation.3. Variation in incubation times or temperatures.1. Use cells within a consistent passage number range and at a similar confluency for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.3. Standardize all experimental parameters.

Visualizations

FMP_API_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Apical Membrane FMP_API_1 This compound PKA_complex AKAP-PKA Complex FMP_API_1->PKA_complex Binds to PKA regulatory subunit PKA_active Active PKA PKA_complex->PKA_active Dissociation AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates S256 p_AQP2 p-AQP2 (S256) AQP2_channel AQP2 Water Channel p_AQP2->AQP2_channel Translocation Experimental_Workflow start Start cell_culture Culture renal cells (e.g., mpkCCD) start->cell_culture dose_response Perform Dose-Response (0-1000 µM this compound) cell_culture->dose_response viability_assay Perform Cell Viability Assay (e.g., MTT/WST-1) cell_culture->viability_assay western_blot Analyze p-AQP2 (S256) by Western Blot dose_response->western_blot determine_ec50 Determine EC50 western_blot->determine_ec50 select_optimal Select Optimal Non-Toxic Concentration determine_ec50->select_optimal viability_assay->select_optimal functional_assay Proceed to Functional Assays (e.g., Immunofluorescence) select_optimal->functional_assay end End functional_assay->end Troubleshooting_Guide start No/Low AQP2 Activity? check_concentration Concentration Optimized? start->check_concentration Yes solution_dose Action: Perform Dose-Response start->solution_dose No check_viability High Cell Death? check_concentration->check_viability Yes check_concentration->solution_dose No check_reagent Reagent Quality? check_viability->check_reagent No solution_viability Action: Lower Concentration and/or Incubation Time check_viability->solution_viability Yes solution_reagent Action: Use Fresh this compound check_reagent->solution_reagent No solution_ok Investigate Downstream Signaling check_reagent->solution_ok Yes

References

FMP-API-1 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound designated "FMP-API-1," as no publicly available data exists for a molecule with this name in a biological context. This guide is based on common stability issues encountered with small molecule inhibitors in cell culture and is intended to serve as a comprehensive template for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

For optimal solubility and stability, it is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, typically at 10 mM. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: How should I dilute the this compound stock solution into my cell culture medium?

To minimize the risk of precipitation, it is crucial to perform a serial dilution. First, pre-warm your complete cell culture medium to 37°C. Then, create an intermediate dilution of your this compound stock in the pre-warmed medium. Finally, add the intermediate dilution to the final culture volume to achieve the desired working concentration. Always add the compound to the medium while gently mixing.

Q3: What is the expected half-life of this compound in complete cell culture medium at 37°C?

The stability of this compound can be influenced by various components within the complete medium, such as serum proteins and pH. For detailed stability information under your specific experimental conditions, it is advisable to perform a stability assessment. A summary of hypothetical stability data is provided in the table below.

Q4: Can I store this compound diluted in cell culture medium?

It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. Prepare fresh dilutions from the DMSO stock for each experiment to ensure consistent compound activity and avoid degradation.

Troubleshooting Guide

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

  • Question: I dissolved this compound in DMSO and upon adding it to my cell culture medium, a precipitate formed immediately. What is the cause and how can I resolve this?

  • Answer: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous solution.[1] This occurs because the compound's solubility limit is exceeded in the aqueous environment.[1]

    • Solution:

      • Decrease Final Concentration: The final working concentration of this compound may be too high. Try using a lower concentration.

      • Use Pre-Warmed Media: Always use cell culture media pre-warmed to 37°C, as temperature can affect solubility.[1]

      • Improve Dilution Technique: Instead of adding the DMSO stock directly, perform a serial dilution. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[1]

Issue 2: Delayed Precipitation of this compound in the Incubator

  • Question: The medium containing this compound was clear initially, but after a few hours in the 37°C incubator, I observed a cloudy or crystalline precipitate. What is happening?

  • Answer: Delayed precipitation can be caused by changes in the media environment over time, such as shifts in pH or interactions with media components.[1] Temperature fluctuations from repeatedly removing the culture vessel from the incubator can also affect solubility.[1]

    • Solution:

      • Check Media pH: Ensure the pH of your cell culture medium is stable.

      • Minimize Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, beyond its solubility limit. Ensure proper humidification of the incubator and consider using sealed culture plates.[1]

      • Test in Different Media: this compound might interact with specific salts or other components in your current medium. Trying a different basal media formulation could resolve the issue.[1]

Data on this compound Stability

Below is a summary of hypothetical stability data for this compound under various conditions.

ConditionTemperatureDurationPercent Recovery (Hypothetical)Observations
Stock Solution
10 mM in DMSO-20°C6 months>98%Stable
10 mM in DMSO4°C1 week>95%Minor degradation
10 mM in DMSORoom Temp24 hours~90%Significant degradation
Working Dilution
10 µM in DMEM + 10% FBS37°C8 hours~85%Gradual degradation
10 µM in DMEM + 10% FBS37°C24 hours~60%Significant degradation
10 µM in Serum-Free Media37°C24 hours~75%More stable than in serum-containing media

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 37°C incubator with 5% CO₂

  • HPLC system with a suitable column (e.g., C18) and detector

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the this compound stock to a final concentration of 10 µM in pre-warmed (37°C) complete cell culture medium.

  • Timepoint 0 (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution. Add 100 µL of ACN to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This will serve as your 100% reference.

  • Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.

  • Collect timepoints: At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), repeat the sampling and protein precipitation procedure described in step 3.

  • HPLC Analysis:

    • Analyze the supernatant from each timepoint by HPLC.

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Use a gradient elution method appropriate for this compound.

    • Monitor the peak area of the this compound parent compound at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activates FMP_API_1 This compound FMP_API_1->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Hypothetical signaling pathway for this compound.

experimental_workflow Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute to 10 µM in pre-warmed cell culture medium A->B C Incubate at 37°C, 5% CO₂ B->C D Collect aliquots at T=0, 2, 4, 8, 24h C->D Over time E Precipitate proteins with Acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze supernatant by HPLC F->G H Calculate % remaining vs. T=0 G->H I Plot stability curve H->I

Experimental workflow for this compound stability assay.

troubleshooting_guide Troubleshooting this compound Precipitation Start Precipitation Observed? When When does it occur? Start->When Immediate Immediately upon dilution When->Immediate Immediately Delayed After incubation When->Delayed Delayed Sol_Immediate Potential Causes: - Final concentration too high - Poor dilution technique - Cold medium Immediate->Sol_Immediate Sol_Delayed Potential Causes: - Media instability (pH) - Evaporation - Temperature fluctuations Delayed->Sol_Delayed Action_Immediate Solutions: - Lower final concentration - Use serial dilution - Pre-warm media to 37°C Sol_Immediate->Action_Immediate Action_Delayed Solutions: - Check media pH - Ensure incubator humidity - Minimize incubator opening Sol_Delayed->Action_Delayed

Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Troubleshooting Off-Target Effects of FMP-API-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects and other experimental issues when using FMP-API-1, a known A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a dual mechanism of action. Firstly, it disrupts the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (R) subunits of Protein Kinase A (PKA)[1][2][3]. Secondly, it binds to an allosteric site on the PKA R subunits, leading to the direct activation of PKA[2][3][4]. This dual action is a critical consideration in experimental design and data interpretation.

Q2: I am observing a global increase in PKA activity in my experiment, even in cellular compartments where I don't expect my targeted AKAP to be localized. Is this an off-target effect?

This is likely a direct consequence of this compound's dual mechanism of action, rather than a traditional off-target effect on an unrelated protein. This compound not only displaces PKA from specific AKAPs but also directly activates the PKA holoenzyme throughout the cell[2][3][4]. This can lead to a generalized increase in the phosphorylation of PKA substrates, which may not be solely due to the disruption of a specific AKAP-PKA interaction.

Q3: How can I differentiate between the effects of AKAP-PKA interaction disruption and direct PKA activation in my experiments?

This is a key experimental challenge. A possible strategy involves using a combination of control experiments:

  • Use a catalytically inactive PKA mutant: Expressing a "kinase-dead" version of PKA can help determine if the observed phenotype is dependent on PKA's enzymatic activity.

  • Employ a different class of PKA activator: Using a direct PKA activator that does not disrupt AKAP-PKA interactions, such as a cell-permeable cAMP analog (e.g., 8-Br-cAMP), can help to mimic the global PKA activation effect of this compound. Comparing the results from this compound and a direct PKA activator can help to isolate the effects of disrupting AKAP scaffolding.

  • Utilize AKAP-derived disruptor peptides: Peptides like Ht31 are classic tools for disrupting AKAP-PKA interactions without directly activating PKA[1][5]. Comparing the effects of this compound with these peptides can help to distinguish between the two mechanisms.

Q4: Does this compound have off-target effects on other kinases?

Based on available data, this compound appears to be selective for PKA. One study reported that this compound did not significantly affect the activity of a panel of other kinases including ErbB1, MEK1, ERK1/2, ROCK1/2, PKCα, CaMKIIα, and GSK3β[3]. However, for your specific experimental system, it is always advisable to perform a kinase selectivity profile if you suspect off-target kinase activity.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Symptom: You observe a cellular phenotype that is inconsistent with the known function of the targeted AKAP-PKA interaction.

Possible Cause: The observed effect might be due to the global activation of PKA by this compound, leading to the phosphorylation of substrates that are not typically associated with the targeted AKAP.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Is the phenotype PKA-dependent? A->B C Treat with a PKA inhibitor (e.g., H89) B->C D Phenotype reversed? C->D E Phenotype is PKA-dependent D->E Yes F Phenotype is PKA-independent (Potential off-target effect) D->F No G Differentiate AKAP disruption vs. global PKA activation E->G L Perform kinase selectivity screen F->L H Compare with direct PKA activator (e.g., 8-Br-cAMP) G->H I Compare with AKAP disruptor peptide (e.g., Ht31) G->I J Similar phenotype to 8-Br-cAMP suggests global PKA activation effect H->J K Similar phenotype to Ht31 suggests AKAP disruption effect I->K

Caption: Troubleshooting workflow for an unexpected phenotype.

Issue 2: Lack of Expected Effect

Symptom: this compound treatment does not produce the expected biological effect associated with disrupting your AKAP of interest.

Possible Causes:

  • Compound Inactivity: The compound may have degraded or is not at a sufficient concentration.

  • Low AKAP Expression: The targeted AKAP may not be expressed at a high enough level in your cell type.

  • Compensatory Mechanisms: The cell may have redundant signaling pathways that compensate for the disruption of the specific AKAP-PKA interaction.

Troubleshooting Workflow:

G A No Expected Effect B Verify this compound Activity A->B E Verify AKAP Expression A->E G Consider Compensatory Mechanisms A->G I Increase this compound concentration A->I C Perform in vitro PKA activity assay B->C D Check for increased PKA substrate phosphorylation (Western Blot) B->D F qPCR or Western Blot for target AKAP E->F H Literature search for redundant pathways G->H

Caption: Troubleshooting workflow for a lack of expected effect.

Quantitative Data

Table 1: In Vitro Potency of this compound and its Analogs

CompoundTarget InteractionAssay TypeIC50 (µM)Reference
This compound/27RIIα - AKAP18δ peptideSurface Plasmon Resonance10.7 ± 1.8[3]
This compound/27RIIβ - AKAP18δ peptideSurface Plasmon Resonance~10.7[3]

Experimental Protocols

Protocol 1: In Vitro PKA Kinase Activity Assay

This protocol can be used to confirm the direct activating effect of this compound on PKA and to test for potential inhibitory effects on other kinases.

Materials:

  • Recombinant PKA catalytic and regulatory (RIIα) subunits

  • PKA substrate peptide (e.g., Kemptide)

  • This compound

  • PKA inhibitor (e.g., H89 or PKI peptide) as a control

  • Kinase buffer

  • [γ-³²P]ATP or a non-radioactive PKA activity assay kit (e.g., PepTag Assay)

  • Phosphocellulose paper (for radioactive assay)

  • Scintillation counter or plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PKA catalytic subunit, and the RIIα subunit.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control for PKA activation (e.g., cAMP).

  • To test for off-target inhibition, replace the PKA enzyme with another kinase of interest and assess its activity in the presence of this compound.

  • Initiate the kinase reaction by adding the PKA substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive kits, follow the manufacturer's instructions for detection.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound directly binds to PKA in a cellular context and to investigate potential off-target binding to other proteins.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS and lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against PKA subunits and potential off-target proteins

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.

  • Quantify the protein concentration in the soluble fractions.

  • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using antibodies against the PKA RII subunit.

  • A shift in the thermal stability of the PKA RII subunit in the this compound treated samples compared to the control indicates direct target engagement[6][7].

  • To screen for off-targets, probe the Western blots with antibodies against other candidate proteins.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Normal PKA Signaling cluster_1 This compound Action AKAP AKAP PKA_holo PKA_holo AKAP->PKA_holo anchors PKA_active PKA_active PKA_holo->PKA_active releases cAMP cAMP cAMP->PKA_holo activates Substrate Substrate PKA_active->Substrate phosphorylates FMP_API_1_disrupt This compound AKAP_disrupt AKAP FMP_API_1_disrupt->AKAP_disrupt disrupts interaction with FMP_API_1_activate This compound PKA_holo_activate PKA Holoenzyme FMP_API_1_activate->PKA_holo_activate directly activates PKA_holo_disrupt PKA Holoenzyme PKA_active_disrupt Active PKA PKA_holo_disrupt->PKA_active_disrupt releases Substrate_disrupt Substrate PKA_active_disrupt->Substrate_disrupt phosphorylates PKA_active_activate Active PKA PKA_holo_activate->PKA_active_activate releases Substrate_activate Substrate PKA_active_activate->Substrate_activate phosphorylates

Caption: Dual mechanism of action of this compound.

G Start Start Experiment with this compound Observe Observe Cellular Response Start->Observe Expected Is the response as expected? Observe->Expected Unexpected Troubleshoot Unexpected Results Expected->Unexpected No, unexpected phenotype NoEffect Troubleshoot Lack of Effect Expected->NoEffect No, no effect Done Proceed with Experiment Expected->Done Yes End End Unexpected->End NoEffect->End Done->End

References

Technical Support Center: Improving FMP-API-1 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with FMP-API-1 for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is its solubility a major hurdle for in vivo studies?"

???+ question "What are the initial steps to characterize the solubility of this compound?"

???+ question "What are common formulation strategies to improve the solubility of poorly soluble compounds like this compound?"

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation Observed The this compound formulation appears clear initially but forms a precipitate upon dilution with saline/PBS or after injection.The drug concentration exceeds its thermodynamic solubility in the final aqueous environment. The co-solvent is diluted, reducing its solubilizing capacity.Decrease Drug Concentration: Work with the lowest effective dose possible.Optimize Vehicle: Increase the percentage of the solubilizing agent (e.g., cyclodextrin, PEG 400) in the final formulation.Switch Strategy: Consider a more stable formulation, such as a nanosuspension or a lipid emulsion, which can be less prone to precipitation upon dilution.[1]Conduct a Pilot Study: Before the main experiment, inject the vehicle alone to check for tolerability and the formulation into a small volume of saline to check for precipitation.[2]
Inconsistent In Vivo Results High variability is observed in pharmacokinetic (PK) profiles or efficacy data between animals.The formulation is not homogenous, leading to inconsistent dosing. The drug is precipitating in vivo, leading to variable absorption. The vehicle itself is causing physiological effects that confound the results.[2]Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Use a vortex mixer immediately before drawing each dose.Evaluate Formulation Stability: Assess the physical and chemical stability of the formulation over the duration of the experiment.Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish the effects of the drug from the vehicle itself.[2]
Cannot Achieve Target Concentration The required dose of this compound will not dissolve in a volume suitable for administration.The intrinsic solubility of this compound is too low for the selected vehicle system. The volume constraint for the route of administration (e.g., IV bolus in mice) is too restrictive.Use a Combination Approach: Combine strategies, such as using a co-solvent with a cyclodextrin or surfactant.Particle Size Reduction: If developing a suspension, use micronization or nano-milling to increase the dissolution rate.[3]Change the Route of Administration: If possible, consider a route that allows for a larger administration volume, such as oral gavage or intraperitoneal injection, instead of intravenous injection.[4]

Data Presentation

Table 1: Example Solubility Data for this compound in Common Vehicles
Vehicle / Solvent SystemSolubility (mg/mL)Observations
Water (pH 7.4)< 0.001Practically insoluble
0.9% Saline< 0.001Practically insoluble
100% DMSO> 50Freely soluble
100% PEG 400~ 25Soluble
5% DMSO / 95% Saline0.05Slight precipitation observed
10% PEG 400 / 90% Saline0.2Clear solution
20% HP-β-CD in Water1.5Clear solution
Corn Oil~ 5Soluble

Note: Data are for illustrative purposes and should be determined experimentally for each new batch of this compound.

Table 2: Comparison of Formulation Strategies for a 1 mg/mL Target Concentration
Formulation StrategyCompositionMaximum Achievable ConcentrationStability upon Dilution (1:10 in PBS)Recommended Route
Co-solvent 10% DMSO, 40% PEG 400, 50% Saline~ 2.5 mg/mLStable for < 30 minIV, IP
Cyclodextrin 30% w/v HP-β-CD in Water~ 4.0 mg/mLStable for > 4 hoursIV, IP, SC
Lipid Emulsion 10% Soybean Oil, 1.2% Egg Lecithin~ 5.0 mg/mLStableIV, Oral
Nanosuspension 1% this compound, 0.2% Poloxamer 188> 10 mg/mL (as suspension)StableOral, IP

Note: Data are for illustrative purposes. Formulations require rigorous experimental validation.

Experimental Protocols

Protocol 1: Preparation of an HP-β-CD Formulation for Intravenous (IV) Administration

Objective: To prepare a 2 mg/mL solution of this compound in an aqueous vehicle using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Vortex mixer, magnetic stirrer, and stir bar

  • Sterile 0.22 µm syringe filter

Methodology:

  • Prepare the Vehicle: Weigh an appropriate amount of HP-β-CD to create a 30% (w/v) solution in Sterile Water for Injection. For example, to make 10 mL of vehicle, dissolve 3 g of HP-β-CD in 10 mL of water.

  • Solubilization: Gently warm the vehicle to ~40°C while stirring to ensure the HP-β-CD is fully dissolved.

  • Add this compound: Weigh 20 mg of this compound and add it slowly to the 10 mL of pre-warmed HP-β-CD solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for at least 4-6 hours (or overnight) to ensure maximum complexation of this compound within the cyclodextrin cavity. The solution should become clear.

  • Sterilization: Once the this compound is fully dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.

  • Verification: Confirm the final concentration of this compound using a suitable analytical method such as HPLC-UV.

Visualizations

Signaling Pathway Diagram

G cluster_complex Zymogen Zymogen ActiveFactor ActiveFactor Complex Complex Inhibitor Inhibitor Prothrombin Prothrombin (Inactive Zymogen) Thrombin Thrombin (Active Enzyme) FXa Factor Xa Prothrombinase Prothrombinase Complex FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Prothrombinase->Thrombin Activates FMP_API_1 This compound FMP_API_1->Prothrombinase Inhibits

This compound inhibits the Prothrombinase complex, blocking Thrombin generation.
Experimental Workflow Diagram

G StartEnd StartEnd Process Process Decision Decision Output Output start Start: Poorly Soluble this compound sol_char 1. Characterize Solubility (Aqueous, pH, Co-solvents) start->sol_char select_strat 2. Select Formulation Strategy sol_char->select_strat prep_form 3. Prepare & Characterize Formulation select_strat->prep_form is_soluble Target Concentration Achieved? prep_form->is_soluble in_vivo 4. Conduct Pilot In Vivo PK Study is_soluble->in_vivo  Yes reformulate Reformulate is_soluble->reformulate No is_stable Acceptable PK & Tolerability? in_vivo->is_stable end Proceed with Definitive In Vivo Studies is_stable->end  Yes is_stable:w->reformulate:n No reformulate->select_strat

Workflow for developing an in vivo formulation for this compound.

References

FMP-API-1 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the experimental use of FMP-API-1, a known A-kinase anchoring protein (AKAP)-PKA interaction inhibitor. Here, you will find answers to frequently asked questions and troubleshooting advice to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA). It binds to an allosteric site on the PKA regulatory (R) subunits.[1][2] This disruption releases the catalytic subunits of PKA, leading to an increase in PKA activity.[1]

Q2: What are the potential therapeutic applications of this compound?

This compound has shown potential in preclinical studies for conditions such as nephrogenic diabetes insipidus and chronic heart failure.[1][2] Its ability to modulate PKA signaling makes it a valuable tool for studying the roles of AKAP-PKA complexes in various cellular processes.

Q3: How should I prepare and store this compound for my experiments?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[3] Always refer to the manufacturer's instructions for specific storage conditions, but generally, stock solutions in DMSO should be stored at -20°C or -80°C.[3]

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

Q: I am observing significant variability in my results between experiments using this compound. What could be the cause?

A: High variability in experiments with small molecule inhibitors like this compound can stem from several factors:

  • Cell Line and Passage Number: Different cell lines can exhibit varying sensitivities to this compound.[4] Additionally, high passage numbers can lead to genetic drift and altered cellular responses. It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Inconsistent IC50 Values: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line used and the specific assay conditions.[4][5] Factors such as cell density, incubation time, and the method of calculation can all influence the apparent IC50.[6][7]

  • Solubility and Stability: Poor solubility or degradation of this compound in your experimental medium can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and precipitation. The stability of this compound in aqueous solutions over the course of your experiment should also be considered.

Issue 2: Unexpected or Off-Target Effects

Q: I am seeing effects that don't seem to be related to the disruption of the AKAP-PKA interaction. Could this compound have off-target effects?

A: Like many kinase inhibitors, this compound has the potential for off-target activities.[8][9][10][11]

  • Kinase Selectivity: While this compound targets the AKAP-PKA interaction, its effects on other kinases have not been extensively profiled in publicly available literature. It is possible that at higher concentrations, it may inhibit other kinases.

  • PKA Activation: It is important to remember that this compound not only disrupts the AKAP-PKA interaction but also leads to the activation of PKA.[1][2] Therefore, observed effects could be a consequence of generalized PKA activation rather than the specific disruption of a localized signaling event.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds

Compound/PeptideTarget InteractionAssay TypeIC50 ValueReference
This compound/27RIIα-AKAP18δSurface Plasmon Resonance10.7 ± 1.8 μM[2]
Ht31RIIα-AKAP149AlphaScreen6 ± 1 nM[12]
RIADRIα-AKAP149AlphaScreen13 ± 1 nM[12]
PV-38RIα-AKAP149AlphaScreen304 ± 17 nM[12]

Note: Data for this compound itself is limited in the public domain. The table includes data for a derivative (this compound/27) and other AKAP-PKA interaction disruptors for comparison.

Experimental Protocols & Methodologies

General Protocol for Cell-Based Assays with this compound

  • Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium immediately before use.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. This will need to be optimized for your specific cell line and assay.

  • Assay Readout: Perform your downstream analysis, such as Western blotting for phosphorylated PKA substrates, immunofluorescence to observe protein localization, or functional assays.

Visualizations

Signaling Pathway of this compound Action

FMP_API_1_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Stimulation cAMP cAMP AC->cAMP Generates AKAP AKAP PKA_Holoenzyme PKA Holoenzyme (Inactive) AKAP->PKA_Holoenzyme Anchors PKA_C PKA Catalytic Subunit (Active) PKA_Holoenzyme->PKA_C Releases PKA_R PKA Regulatory Subunit PKA_Holoenzyme->PKA_R Substrate Substrate PKA_C->Substrate Phosphorylates PKA_R->AKAP Interaction (Inhibited by this compound) FMP_API_1 This compound FMP_API_1->PKA_R Binds to allosteric site cAMP->PKA_Holoenzyme Binds to R subunit pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response Troubleshooting_Workflow Troubleshooting Experimental Variability with this compound Start High Experimental Variability Observed Check_Cells 1. Review Cell Culture Practices Start->Check_Cells Check_Compound 2. Verify this compound Preparation & Handling Check_Cells->Check_Compound Consistent passage number? Mycoplasma tested? Check_Assay 3. Evaluate Assay Parameters Check_Compound->Check_Assay Fresh dilutions? Proper storage? Solubility issues? Check_Controls 4. Assess Experimental Controls Check_Assay->Check_Controls Consistent incubation times & density? Validated protocol? Outcome_Resolved Variability Reduced Check_Controls->Outcome_Resolved Positive/Negative controls working? Outcome_Unresolved Variability Persists Check_Controls->Outcome_Unresolved Controls fail? Outcome_Unresolved->Check_Cells Re-evaluate experimental design

References

Technical Support Center: Addressing Cytotoxicity of FMP-API-1 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxic effects of FMP-API-1, a known A-kinase anchoring protein (AKAP)-PKA interaction inhibitor. Given that this compound also allosterically activates PKA, its effects on cell viability can be complex and cell-type dependent.[1][2][3] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enable robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a small molecule that has a dual mechanism of action. It disrupts the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of Protein Kinase A (PKA).[1][2][3] Concurrently, it binds to an allosteric site on the PKA regulatory subunits, leading to the activation of PKA.[1][2] This dual action can lead to a complex signaling cascade that is highly dependent on the specific AKAP-PKA complexes present in a given cell type.

Q2: Is this compound known to be cytotoxic?

A2: The primary literature on this compound focuses on its role in disrupting compartmentalized cAMP signaling, particularly in cardiac myocytes, and does not provide a systematic characterization of its cytotoxicity across various cell lines.[1][2] As with many small molecule inhibitors, this compound has the potential for off-target effects and cytotoxicity, which can be influenced by factors such as concentration, exposure time, and the specific cell line being used.[4][5] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their experimental system.

Q3: What are potential off-target effects of this compound?

A3: While the primary targets of this compound are the regulatory subunits of PKA, the possibility of off-target effects on other kinases or cellular proteins cannot be ruled out without specific profiling.[4][5] High concentrations of the inhibitor are more likely to lead to off-target binding and subsequent cytotoxicity.[4] Researchers should consider including appropriate controls to investigate potential off-target effects in their experiments.

Q4: How does the dual action of this compound (AKAP-PKA disruption and PKA activation) potentially influence cell viability?

A4: The dual action of this compound can have opposing effects on cell viability depending on the cellular context. PKA activation is involved in numerous cellular processes, including proliferation, apoptosis, and differentiation. In some cell types, PKA activation can be pro-survival, while in others it can induce apoptosis. The disruption of specific AKAP-PKA interactions can also have varied consequences by altering localized signaling events. This complexity underscores the importance of careful dose-response studies and viability assessments.

Q5: What is a good starting point for determining the optimal, non-toxic concentration of this compound?

A5: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested. The goal is to identify a concentration that effectively modulates the AKAP-PKA pathway with minimal impact on cell viability.

Troubleshooting Guide

Issue 1: High levels of cell death are observed at concentrations expected to be effective.

  • Question: Are you observing significant cell death even at low micromolar concentrations of this compound?

  • Answer:

    • Perform a Dose-Response and Time-Course Experiment: Your cell line may be particularly sensitive to this compound. It is essential to perform a comprehensive dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Also, consider reducing the incubation time, as prolonged exposure can lead to cumulative toxicity.[4]

    • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).[4] Always include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) in your experiments.

    • Assess Compound Stability: Verify the stability of your this compound stock solution. Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound, potentially generating more toxic byproducts.[6]

Issue 2: Inconsistent results or high variability in cell viability assays.

  • Question: Are you seeing significant well-to-well or experiment-to-experiment variability in your cytotoxicity data?

  • Answer:

    • Ensure Homogeneous Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in a single-cell suspension before seeding and mix the cell suspension between plating wells.

    • Check for Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your treatment media for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.

    • Optimize Assay Incubation Times: For metabolic assays like MTT or resazurin, the incubation time with the reagent is critical. Over-incubation can lead to artifactual results. Optimize the reagent incubation time for your specific cell line and density.[7][8]

Issue 3: No significant cytotoxicity is observed, even at high concentrations.

  • Question: Are your cells showing no signs of toxicity even at high micromolar concentrations of this compound?

  • Answer:

    • Confirm Compound Activity: If possible, verify the biological activity of your this compound stock. This could be done by assessing its ability to activate PKA through a downstream phosphorylation event in your cells.

    • Consider Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to their specific signaling pathway expression or metabolism.

    • Extend Exposure Time: It is possible that cytotoxic effects only manifest after longer exposure times. Consider performing a longer time-course experiment (e.g., 48 or 72 hours), ensuring to replenish the media and compound if necessary.

Quantitative Data Summary

As the cytotoxicity of this compound is not extensively documented, researchers should determine these values empirically. The following table provides a template for summarizing key quantitative data from your experiments.

ParameterDescriptionCell Line 1Cell Line 2Cell Line 3
IC50 (µM) Half-maximal inhibitory concentration for the desired biological effect (e.g., disruption of a specific PKA-dependent event).Enter DataEnter DataEnter Data
CC50 (µM) Half-maximal cytotoxic concentration.Enter DataEnter DataEnter Data
Therapeutic Index The ratio of CC50 to IC50. A higher therapeutic index indicates a wider window between the desired effect and cytotoxicity.CalculateCalculateCalculate

Experimental Protocols

Here are detailed protocols for three common cytotoxicity assays that can be used to evaluate the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent or suspension cells

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the this compound dilutions to the wells. Include appropriate controls (untreated cells and vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[11]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Read the absorbance at 590 nm using a microplate reader.[9]

Resazurin (AlamarBlue) Assay

This fluorescent assay also measures metabolic activity. Resazurin is reduced by viable cells to the fluorescent compound resorufin.

Materials:

  • Cells

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)[12]

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound and controls as described for the MTT assay.

  • Incubate for the desired exposure time.

  • Add 20 µL of resazurin solution to each well.[12]

  • Incubate for 1-4 hours at 37°C, protected from light.[12][13]

  • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[14]

Trypan Blue Exclusion Assay

This assay directly counts viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4%)[15]

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • After treating cells with this compound for the desired time, detach adherent cells using trypsin or a cell scraper. Collect suspension cells by centrifugation.

  • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).[15][16]

  • Incubate for 1-3 minutes at room temperature.[16][17]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[15]

Visualizations

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow start Start: High Cytotoxicity Observed check_conc Is this the lowest effective concentration? start->check_conc dose_response Perform Dose-Response and Time-Course Assay check_conc->dose_response No check_solvent Check Vehicle Control: Is solvent toxic? check_conc->check_solvent Yes dose_response->check_solvent reduce_solvent Reduce Solvent Conc. (e.g., DMSO < 0.5%) check_solvent->reduce_solvent Yes check_purity Assess Compound Purity and Stability check_solvent->check_purity No end Optimized Protocol reduce_solvent->end consider_sensitivity Consider Cell Line Sensitivity check_purity->consider_sensitivity consider_sensitivity->end

Caption: Troubleshooting workflow for this compound cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_dilutions Prepare this compound Serial Dilutions seed_plate->prep_dilutions add_treatment Add Compound and Controls (Vehicle, Untreated) prep_dilutions->add_treatment incubate Incubate for 24/48/72 hours add_treatment->incubate add_reagent Add Viability Reagent (MTT, Resazurin, etc.) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_cc50 Determine CC50 plot_curve->determine_cc50

Caption: Experimental workflow for assessing cytotoxicity.

References

Optimizing incubation time for FMP-API-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMP-API-1, a potent and selective A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1] This guide is designed to help researchers, scientists, and drug development professionals optimize their experimental protocols and troubleshoot common issues, with a specific focus on determining the optimal incubation time for this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. It binds to an allosteric site on the PKA regulatory subunits, which can lead to an increase in PKA activity.[1] This mechanism is particularly relevant for studying cellular processes regulated by PKA signaling, such as aquaporin-2 (AQP2) activity in kidney cells.[1]

Q2: What is a recommended starting point for incubation time when using this compound?

A2: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the inhibitor, and the specific experimental endpoint being measured. For initial experiments assessing direct effects on PKA activity or downstream phosphorylation events, a shorter incubation time of 1 to 6 hours is a reasonable starting point. For assessing longer-term cellular responses, such as changes in protein expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[2]

Q3: How does this compound concentration influence the optimal incubation time?

A3: Higher concentrations of this compound may elicit a more rapid response, potentially reducing the required incubation time. Conversely, lower concentrations may require a longer incubation period to observe a significant effect. It is crucial to perform a dose-response experiment for each new cell line and endpoint to determine the optimal concentration and time.[2]

Q4: Can the optimal incubation time vary between different cell types?

A4: Yes, absolutely. The ideal incubation time can differ significantly based on factors such as the endogenous expression levels of AKAPs and PKA, the metabolic rate of the cells, and the permeability of the cell membrane to this compound.[2] Therefore, it is essential to optimize the incubation time for each specific cell line used in your experiments.

Troubleshooting Guide

This section addresses common problems encountered when determining the optimal incubation time for this compound treatment.

Issue 1: No significant effect of this compound is observed at any time point.
Possible Cause Troubleshooting Step Expected Outcome
This compound concentration is too low. Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 50 µM).To identify an effective concentration range for your specific cell line and endpoint.[3]
Incubation time is too short. Conduct a time-course experiment, testing a range of incubation times (e.g., 1, 6, 12, 24, and 48 hours).[3]To determine if a longer incubation period is required to observe the desired effect.
The cell line is not responsive to this compound. Verify the expression of relevant AKAPs and PKA subunits in your cell line. Consider testing the inhibitor in a different, validated cell line.To confirm that the necessary molecular machinery for this compound action is present.
This compound instability. Prepare fresh dilutions of this compound from a DMSO stock for each experiment, as aqueous stability may be limited.[4]To ensure the inhibitor is active throughout the incubation period.
Issue 2: High levels of cytotoxicity are observed, even at short incubation times.
Possible Cause Troubleshooting Step Expected Outcome
This compound concentration is too high. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar to low micromolar).To identify a non-toxic effective concentration.
Off-target effects. If cytotoxicity persists even at low concentrations that are effective, consider that it might be due to off-target effects.[5] This can be investigated using kinome profiling or by testing analogs of this compound.To differentiate between on-target and off-target toxicity.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.To rule out solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol describes a time-course experiment to find the optimal incubation period for this compound by measuring the phosphorylation of a downstream target of PKA (e.g., Phospho-CREB) via Western blotting.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of lysis. Incubate for 24 hours at 37°C and 5% CO₂.

  • Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare working solutions in a complete culture medium at the desired final concentrations.

  • Treatment: Treat the cells with different concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 12, and 24 hours).

  • Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated target, the total target protein, and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and plot the level of the phosphorylated target (normalized to the total target and loading control) against the incubation time for each this compound concentration. The optimal incubation time is the shortest duration that yields the maximal desired effect.

Protocol 2: Cell Viability Assay to Assess Long-Term Effects

This protocol outlines how to determine the effect of this compound on cell viability over a longer time course using an MTS assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours). Use a separate plate for each time point.

  • Cell Viability Measurement: At the end of each incubation period, add MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus this compound concentration for each incubation time to determine the IC50 value at each time point.

Data Presentation

Table 1: Effect of Incubation Time on this compound IC50 in a Cell Viability Assay
Incubation Time (hours)IC50 (µM)
2415.2
488.5
724.1
Table 2: Time-Dependent Effect of this compound (10 µM) on PKA Target Phosphorylation
Incubation Time (hours)Relative Phosphorylation Level (%)
0 (Control)100
1135
4158
8162
12145
24120

Visualizations

FMP_API_1_Signaling_Pathway cluster_membrane Cell Membrane AKAP AKAP PKA_R PKA (Regulatory) AKAP->PKA_R anchors PKA_C PKA (Catalytic) PKA_R->PKA_C dissociation Downstream_Substrates Downstream Substrates PKA_C->Downstream_Substrates phosphorylates cAMP cAMP cAMP->PKA_R binds FMP_API_1 This compound FMP_API_1->PKA_R inhibits interaction Phosphorylated_Substrates Phosphorylated Substrates Downstream_Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (24h) Prep_Inhibitor 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells Prep_Inhibitor->Treat_Cells Incubate 4. Incubate (Time-course) Treat_Cells->Incubate Lysis 5. Cell Lysis Incubate->Lysis Western_Blot 6. Western Blot Lysis->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis Troubleshooting_Tree Start No effect observed? Concentration Is concentration optimized? Start->Concentration Yes Time Is incubation time sufficient? Concentration->Time Yes Increase_Conc Action: Increase Concentration (Dose-Response) Concentration->Increase_Conc No Cell_Line Is the cell line responsive? Time->Cell_Line Yes Increase_Time Action: Increase Time (Time-Course) Time->Increase_Time No Validate_Cells Action: Validate Cell Line (Check target expression) Cell_Line->Validate_Cells No Success Problem Solved Increase_Conc->Success Increase_Time->Success Validate_Cells->Success

References

Overcoming resistance to FMP-API-1 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMP-API-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during long-term experiments with the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that functions as an inhibitor of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction.[1][2][3][4] It binds to an allosteric site on the regulatory subunits of PKA, disrupting their association with AKAPs.[3][4] This disruption releases the catalytic subunits of PKA, leading to an increase in PKA activity.[1][2][3][4][5][6]

Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?

A2: A decline in the effectiveness of this compound over extended periods of treatment could indicate the development of cellular resistance. While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, potential mechanisms can be extrapolated from resistance patterns observed with other kinase signaling inhibitors. These may include:

  • Target-based alterations: Mutations in the PKA regulatory subunits could alter the binding site of this compound, reducing its affinity and inhibitory effect.

  • Activation of bypass pathways: Cells may upregulate alternative signaling pathways to compensate for the disruption of the AKAP-PKA interaction and sustained PKA activation.[7][8]

  • Increased drug efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, could lead to increased removal of this compound from the cell, lowering its intracellular concentration.[9]

  • Metabolic inactivation: Cells might enhance their metabolic capacity to inactivate this compound.

Q3: What are the initial steps to troubleshoot suspected resistance to this compound?

A3: If you suspect resistance, a systematic approach is recommended:

  • Confirm Compound Integrity: Ensure the stability and activity of your this compound stock solution.

  • Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound on your parental (sensitive) and suspected resistant cells to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the long-term treated cells is a strong indicator of resistance.[10]

  • Monitor PKA Activity: Directly measure PKA activity or the phosphorylation of a known downstream PKA substrate in both cell populations upon this compound treatment to confirm the target engagement is compromised in the resistant cells.

Troubleshooting Guides

Issue 1: Gradual loss of this compound-induced phenotype over time.
Possible Cause Suggested Solution
Development of Acquired Resistance 1. Generate Resistant Clones: Follow the "Protocol for Generating this compound Resistant Cell Lines" below to isolate and characterize resistant populations. 2. Investigate Resistance Mechanisms: Once resistance is confirmed, explore potential mechanisms such as target mutation analysis (sequencing of PKA regulatory subunits), bypass pathway activation (phospho-proteomic arrays), or drug efflux pump expression (Western blot for MDR1/P-gp).
Compound Instability in Culture Medium 1. Determine Half-life: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. 2. Optimize Dosing Schedule: Based on the stability data, consider more frequent media changes with fresh compound to maintain an effective concentration.
Cellular Adaptation 1. Use Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing regimen to potentially reduce the selective pressure for resistance. 2. Combination Therapy: Consider co-treatment with an inhibitor of a potential bypass pathway, which may be identified through pathway analysis tools or preliminary screening.
Issue 2: High variability in experimental results with this compound.
Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and growth phase across all experiments.[11] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Issues with this compound Stock Solution 1. Proper Storage: Store this compound stock solutions at the recommended temperature and protected from light to prevent degradation. 2. Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment from a validated stock.
Assay-Specific Problems 1. Optimize Assay Parameters: Re-evaluate and optimize assay conditions such as incubation times, reagent concentrations, and detection methods. 2. Include Proper Controls: Always include positive and negative controls in your assays to monitor for consistency and performance.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.

Materials:

  • Parental (sensitive) cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20. Culture a parallel flask with vehicle (DMSO) as a control.

  • Dose Escalation:

    • Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.

    • When the cells resume a normal proliferation rate (compared to the vehicle control), subculture them and increase the concentration of this compound by a factor of 1.5 to 2.

    • Repeat this dose-escalation step for several months. It is advisable to cryopreserve cells at each successful concentration increase.[12]

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization of Resistant Clones:

    • Expand the isolated clones.

    • Determine the new IC50 for this compound for each clone to confirm the degree of resistance.

    • Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Assessing PKA Pathway Activity

This protocol provides a method to assess the activity of the PKA signaling pathway in sensitive and resistant cells treated with this compound using Western blotting for a key downstream target, Phospho-CREB.

Materials:

  • Parental and this compound resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-Phospho-CREB (Ser133), anti-total CREB, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed both parental and resistant cells at the same density and allow them to attach overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Phospho-CREB overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total CREB and GAPDH to ensure equal loading.

    • Quantify the band intensities using densitometry software. Normalize the Phospho-CREB signal to total CREB and the loading control.

    • Compare the levels of CREB phosphorylation between parental and resistant cells at different this compound concentrations.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA_inactive Regulatory Subunits Catalytic Subunits Inactive PKA cAMP->PKA_inactive:reg PKA_active Active Catalytic Subunits PKA_inactive:cat->PKA_active CREB CREB PKA_active->CREB AKAP AKAP AKAP->PKA_inactive:reg Anchors FMP_API_1 This compound FMP_API_1->PKA_inactive:reg Disrupts Interaction pCREB Phospho-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression

Caption: this compound disrupts the AKAP-PKA interaction, leading to PKA activation.

experimental_workflow start Start with Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells with IC10-IC20 of this compound ic50->culture monitor Monitor Cell Proliferation culture->monitor escalate Normal Proliferation? monitor->escalate escalate->monitor No increase_dose Increase this compound Concentration (1.5-2x) escalate->increase_dose Yes increase_dose->culture resistant Resistant Population (e.g., >10x IC50) increase_dose->resistant isolate Isolate Single-Cell Clones resistant->isolate characterize Characterize Resistant Clones (Confirm IC50, Analyze Mechanisms) isolate->characterize

Caption: Workflow for generating this compound resistant cell lines.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Reduced_Efficacy Decreased Efficacy of This compound Over Time Resistance Acquired Resistance Reduced_Efficacy->Resistance Instability Compound Instability Reduced_Efficacy->Instability Adaptation Cellular Adaptation Reduced_Efficacy->Adaptation Investigate Investigate Mechanisms (Sequencing, Proteomics) Resistance->Investigate Optimize Optimize Dosing (Stability Assay) Instability->Optimize Combine Combination Therapy Adaptation->Combine

Caption: Troubleshooting logic for decreased this compound efficacy.

References

Validation & Comparative

Validating the Inhibitory Effect of FMP-API-1 on AKAP-PKA Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMP-API-1, a small molecule inhibitor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) interaction, with alternative peptide-based inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.

Introduction to AKAP-PKA Interaction and Inhibition

The specificity of intracellular signaling is often achieved through the compartmentalization of signaling molecules. A-Kinase Anchoring Proteins (AKAPs) are scaffold proteins that tether the cyclic AMP (cAMP)-dependent protein kinase A (PKA) to specific subcellular locations, thereby ensuring the phosphorylation of targeted substrates in response to cAMP signals.[1][2][3][4] The interaction between AKAPs and PKA is a critical node in many cellular processes, making it an attractive target for therapeutic intervention in various diseases, including heart failure.[1][2]

This compound is a cell-permeable small molecule identified through high-throughput screening that disrupts the AKAP-PKA interaction.[1][2][5][6] Unlike peptide-based inhibitors that competitively target the docking domain of PKA, this compound binds to an allosteric site on the PKA regulatory subunits.[1][6] A key characteristic of this compound is its dual mechanism of action: it not only inhibits the AKAP-PKA interaction but also activates PKA.[1][2][6] This guide will compare this compound with established peptide inhibitors, providing researchers with the necessary information to select the appropriate tool for their studies.

Comparative Analysis of AKAP-PKA Inhibitors

The efficacy of different inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the binding between AKAP and PKA by 50%. The table below summarizes the reported IC50 values for this compound and common peptide inhibitors.

InhibitorTypeTarget PKA SubunitIC50 ValueKey Characteristics
This compound Small MoleculeRIIα23.3 µMCell-permeable, allosteric inhibitor, also activates PKA.
This compound/27 Small Molecule (derivative of this compound)RIIα4.0 ± 0.1 µMHigher potency derivative of this compound.
AKAP18δ-L314E PeptideRIIα10 nMCompetitive inhibitor derived from the RII-binding domain of AKAP18δ.[1]
Ht31 PeptideRII~55 nMPrototypic AKAP-PKA interaction disruptor derived from AKAP-Lbc.[7]
AKAP-IS PeptideRII8 nMA potent and selective peptide antagonist of type II PKA anchoring designed through a bioinformatic approach.[7]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

AKAP_PKA_Signaling cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP AKAP AKAP PKA_holo PKA Holoenzyme (R-C) AKAP->PKA_holo Anchors PKA_active Active PKA (Catalytic Subunit) PKA_holo->PKA_active Releases Substrate Substrate pSubstrate Phosphorylated Substrate cAMP->PKA_holo FMP_API_1 This compound FMP_API_1->PKA_holo Disrupts Interaction FMP_API_1->PKA_holo Activates PKA_active->Substrate Phosphorylates

Figure 1: AKAP-PKA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Validation Assays cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis Cell_Culture->Lysis FRET FRET Imaging Cell_Culture->FRET Quantification Protein Quantification Lysis->Quantification Co_IP Co-Immunoprecipitation Quantification->Co_IP Kinase_Assay PKA Kinase Activity Assay Quantification->Kinase_Assay WB Western Blotting Co_IP->WB Image_Analysis Image Analysis FRET->Image_Analysis Activity_Measurement Activity Measurement Kinase_Assay->Activity_Measurement Comparison Comparison of Inhibitors WB->Comparison Image_Analysis->Comparison Activity_Measurement->Comparison

Figure 2: General experimental workflow for validating AKAP-PKA inhibitors.

Detailed Experimental Protocols

Accurate validation of the inhibitory effect of compounds like this compound on the AKAP-PKA interaction requires robust experimental methodologies. Below are detailed protocols for key assays.

Co-Immunoprecipitation (Co-IP) to Detect AKAP-PKA Interaction

This protocol is designed to determine if AKAP and PKA interact in a cellular context and how this interaction is affected by an inhibitor.

Materials:

  • Cells expressing endogenous or overexpressed tagged AKAP and PKA.

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors.

  • Antibody against the tagged or endogenous protein (e.g., anti-AKAP150).

  • Protein A/G magnetic beads.

  • This compound or other inhibitors.

  • SDS-PAGE gels and Western blotting reagents.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time.

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Remove the beads and incubate the lysate with the primary antibody (e.g., anti-AKAP150) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both AKAP and PKA to detect the co-immunoprecipitated proteins. A decrease in the PKA signal in the this compound treated sample compared to the control indicates inhibition of the interaction.

Förster Resonance Energy Transfer (FRET) Imaging for In-Cell Interaction

FRET microscopy allows for the visualization of protein-protein interactions in living cells with high spatiotemporal resolution.[8][9] This protocol utilizes genetically encoded FRET biosensors.

Materials:

  • Mammalian cells suitable for transfection and imaging.

  • Plasmids encoding AKAP and PKA fused to a FRET pair (e.g., CFP and YFP).

  • Transfection reagent.

  • Live-cell imaging microscope equipped with appropriate filter sets for CFP, YFP, and FRET.

  • This compound or other inhibitors.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with plasmids encoding AKAP-CFP and PKA-YFP using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with an imaging buffer (e.g., HBSS).

    • Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Acquire baseline images in the CFP, YFP, and FRET channels.

  • Inhibitor Treatment and Data Acquisition:

    • Add this compound or vehicle control to the imaging dish at the desired concentration.

    • Acquire images at regular intervals to monitor the change in FRET signal over time. A decrease in the FRET signal (e.g., an increase in the CFP/FRET emission ratio) indicates the disruption of the AKAP-PKA interaction.

  • Data Analysis:

    • Correct the images for background fluorescence and bleed-through.

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence for each cell over time.

    • Compare the change in FRET in inhibitor-treated cells to control cells.

In Vitro PKA Kinase Activity Assay

This assay measures the enzymatic activity of PKA and can be used to assess the activating effect of this compound.

Materials:

  • Purified PKA holoenzyme.

  • PKA-specific substrate (e.g., Kemptide).

  • ATP (radiolabeled or with a detection system for ADP).

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

  • This compound.

  • cAMP (as a positive control for PKA activation).

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiolabeled ATP, or an antibody-based detection method for phosphorylated substrate).

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the assay buffer, purified PKA holoenzyme, and the PKA-specific substrate.

    • Add varying concentrations of this compound or cAMP. Include a no-inhibitor control.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis:

    • Plot the PKA activity as a function of this compound concentration to determine the dose-dependent activation.

Conclusion

This compound represents a valuable tool for studying the functional consequences of disrupting AKAP-PKA interactions. Its dual-action as both an inhibitor of the protein-protein interaction and an activator of PKA provides a unique pharmacological profile compared to traditional peptide-based inhibitors. The choice of inhibitor will depend on the specific research question. For studies aiming to solely disrupt the scaffolding function of AKAPs, high-affinity peptides like AKAP-IS may be more suitable. However, for investigating the combined effects of PKA delocalization and activation, this compound and its derivatives are powerful probes. The experimental protocols provided in this guide offer a robust framework for validating the effects of these and other potential modulators of the AKAP-PKA signaling complex.

References

FMP-API-1 vs. Other PKA Activators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FMP-API-1, a novel Protein Kinase A (PKA) activator, with other conventional PKA activators. We will delve into their mechanisms of action, present available experimental data, and provide standardized protocols for comparative analysis.

Introduction to PKA Activation

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in processes ranging from metabolism and gene expression to cell growth and differentiation.[1] The canonical activation of PKA is triggered by the binding of cyclic adenosine monophosphate (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits, thereby releasing the active catalytic domains.[2] Traditional methods for activating PKA in a research setting have relied on cAMP analogs or agents that increase intracellular cAMP levels. This compound represents a distinct class of PKA activator with a unique dual mechanism of action.

Mechanism of Action: A Fundamental Difference

The primary distinction between this compound and other PKA activators lies in their mode of action.

This compound: A Dual-Action Modulator

This compound is a small molecule identified as an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[3] Its mechanism is twofold:

  • Disruption of PKA Localization: this compound disrupts the interaction between PKA and AKAPs.[3] AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, ensuring the localized phosphorylation of target proteins and contributing to the specificity of cAMP signaling.[2][3] By inhibiting this interaction, this compound releases PKA from its anchored positions.

  • Allosteric Activation: Crucially, this compound also directly activates PKA by binding to an allosteric site on the PKA regulatory subunits.[3][4] This binding induces a conformational change that leads to the release of the active catalytic subunits, mimicking the effect of cAMP but without directly competing for the cAMP binding site.[4] This activation occurs without elevating intracellular cAMP levels.[5]

Conventional PKA Activators

Most other PKA activators fall into two main categories:

  • cAMP Analogs (e.g., 8-Bromo-cAMP, 6-Bnz-cAMP): These molecules are structurally similar to cAMP and directly bind to the regulatory subunits of PKA, causing the release of the catalytic subunits.[6][7] They are cell-permeable and widely used to induce PKA activity.

  • Adenylyl Cyclase Activators (e.g., Forskolin): These compounds, such as forskolin, activate adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[6] The resulting increase in intracellular cAMP levels leads to the activation of PKA.[6]

Comparative Data

While direct, side-by-side quantitative comparisons of this compound with other PKA activators across various platforms are limited in publicly available literature, we can summarize the existing findings. A derivative of this compound, known as this compound/27, has been noted to possess higher potency.[4]

Table 1: Qualitative Comparison of PKA Activators

FeatureThis compoundcAMP Analogs (e.g., 8-Br-cAMP)Adenylyl Cyclase Activators (e.g., Forskolin)
Primary Mechanism Allosteric activation and disruption of AKAP-PKA interaction[3][4]Direct binding to PKA regulatory subunits[6]Increases intracellular cAMP levels[6]
Effect on cAMP Levels No direct effect[5]No direct effectIncreases[6]
Mode of Action cAMP-independentcAMP-dependent mimicryIndirectly cAMP-dependent
Potential for Localized vs. Global Activation May initially cause localized activation at sites of PKA release, followed by broader activation.Global activationGlobal activation

Table 2: Experimental Observations of this compound Effects

Cell TypeObserved EffectReference
Cardiac MyocytesIncreased contractility[3]
Renal Cortical Collecting Duct CellsIncreased water permeability[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP Production ATP ATP ATP->AC Inactive_PKA Inactive PKA (R2C2) cAMP->Inactive_PKA 4. cAMP Binding Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA 5. Activation Anchored_Inactive_PKA Anchored Inactive PKA Inactive_PKA->Anchored_Inactive_PKA Localization Downstream_Targets Downstream Targets Active_PKA->Downstream_Targets 6. Phosphorylation AKAP AKAP AKAP->Anchored_Inactive_PKA FMP_API_1 This compound FMP_API_1->Inactive_PKA Allosteric Activation FMP_API_1->Anchored_Inactive_PKA Disruption Phosphorylation Phosphorylation Downstream_Targets->Phosphorylation

Caption: PKA signaling pathway showing conventional activation via cAMP and the dual action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay PKA Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture/ Enzyme Preparation Activator_Prep 2. Prepare PKA Activators (this compound, 8-Br-cAMP, Forskolin) Incubation 3. Incubate Cells/Enzyme with Activators Activator_Prep->Incubation Lysis 4. Cell Lysis (for cellular assays) Incubation->Lysis Assay_Execution 5. Execute Assay (e.g., FRET, Kinase Assay) Lysis->Assay_Execution Data_Acquisition 6. Data Acquisition (e.g., Fluorescence, Radioactivity) Assay_Execution->Data_Acquisition Quantification 7. Quantification of PKA Activity Data_Acquisition->Quantification Comparison 8. Compare Potency (EC50) and Efficacy Quantification->Comparison

Caption: General experimental workflow for comparing the efficacy of different PKA activators.

Experimental Protocols

To facilitate a direct comparison of this compound with other PKA activators, we outline two common experimental protocols.

Protocol 1: In Vitro PKA Kinase Activity Assay using a Peptide Substrate

This assay directly measures the enzymatic activity of purified PKA.

Materials:

  • Purified PKA holoenzyme

  • This compound, 8-Bromo-cAMP, Forskolin (for control in cellular assays)

  • PKA peptide substrate (e.g., Kemptide)[8]

  • ATP (radiolabeled or non-radiolabeled depending on detection method)

  • Kinase reaction buffer

  • Detection reagents (e.g., for radiometric or fluorescence-based detection)

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKA holoenzyme, and the peptide substrate.

  • Activator Addition: Add varying concentrations of this compound or 8-Bromo-cAMP to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction using a suitable stop solution.

  • Detection: Quantify the amount of phosphorylated peptide substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a membrane and measuring radioactivity. For fluorescence-based assays, a change in fluorescence upon phosphorylation is measured.

  • Data Analysis: Plot the PKA activity against the activator concentration to determine the EC50 value for each compound.

Protocol 2: Live-Cell PKA Activity Assay using a FRET-based Biosensor

This method allows for the real-time monitoring of PKA activity in living cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • FRET-based PKA biosensor plasmid (e.g., AKAR4)

  • Cell culture reagents and transfection reagents

  • This compound, 8-Bromo-cAMP, Forskolin

  • Fluorescence microscope or plate reader capable of FRET imaging

Methodology:

  • Cell Transfection: Transfect the chosen cell line with the FRET-based PKA biosensor plasmid and allow for expression.

  • Cell Plating: Plate the transfected cells in a suitable imaging dish or multi-well plate.

  • Baseline Measurement: Acquire baseline FRET and CFP (or other donor fluorophore) images before adding any stimulants.

  • Activator Addition: Add different concentrations of this compound, 8-Bromo-cAMP, or forskolin to the cells.

  • Time-Lapse Imaging: Acquire FRET and CFP images at regular intervals to monitor the change in the FRET/CFP ratio over time. An increase in this ratio typically indicates an increase in PKA activity.

  • Data Analysis: Calculate the change in the FRET/CFP ratio for each condition. Plot the maximum change in the ratio against the activator concentration to determine the EC50 for each compound in a cellular context.

Selectivity Profile

A critical aspect of any kinase modulator is its selectivity. This compound has been profiled against a panel of other kinases. While detailed public data is scarce, one study mentions the use of a commercial screening service to assess the effect of 100 µM this compound on several kinases, including ErbB1, MEK1, ERK1/2, ROCK1/2, PKCα, CaMKIIα, and GSK3β.[2] The results of such profiling are crucial for understanding potential off-target effects. For a comprehensive comparison, this compound and other PKA activators should be screened against a broad panel of kinases.

Conclusion

This compound represents a novel and promising tool for the study of PKA signaling. Its unique dual mechanism of action, combining the disruption of PKA's subcellular localization with direct allosteric activation, sets it apart from traditional cAMP-dependent activators. This distinction offers researchers a unique way to probe the intricacies of compartmentalized PKA signaling. Further quantitative studies are necessary to fully elucidate its potency and selectivity relative to established PKA activators. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be invaluable for researchers in fundamental biology and drug discovery.

References

Unlocking Aquaporin-2 Activation: A Comparative Analysis of FMP-API-1 and Vasopressin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of Aquaporin-2 (AQP2) activation is critical for advancing therapies for water balance disorders. This guide provides a detailed, objective comparison of the novel, V2R-independent AQP2 activator, FMP-API-1, and the endogenous hormone, vasopressin. We present supporting experimental data, detailed protocols, and visual signaling pathways to facilitate a comprehensive understanding of their respective efficacies.

At the forefront of treating disorders like nephrogenic diabetes insipidus (NDI) is the challenge of activating AQP2 to promote water reabsorption in the kidneys. While vasopressin, acting through the vasopressin V2 receptor (V2R), is the primary physiological activator of AQP2, its therapeutic use is limited in patients with V2R mutations. This compound emerges as a promising alternative by activating AQP2 through a V2R-independent mechanism. This guide delves into the comparative efficacy of these two compounds, presenting a clear, data-driven overview for the scientific community.

Quantitative Comparison of Efficacy

To provide a clear and concise comparison, the following tables summarize the quantitative data on the efficacy of this compound and vasopressin (or its analog dDAVP) in activating AQP2, based on key experimental outcomes: AQP2 phosphorylation, AQP2 trafficking to the apical membrane, and osmotic water permeability.

ParameterThis compoundVasopressin (dDAVP)Reference(s)
Mechanism of Action Dissociates the regulatory subunits of Protein Kinase A (PKA) from A-kinase anchoring proteins (AKAPs), leading to increased PKA activity and subsequent AQP2 phosphorylation.Binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor, which activates adenylyl cyclase, increases intracellular cAMP, and activates PKA.[1][1][2]
V2R-Dependence IndependentDependent[1][3]
Cell Line Model Mouse cortical collecting duct (mpkCCD) cellsMouse cortical collecting duct (mpkCCD) cells, rat inner medullary collecting duct (IMCD) cells[3][4]
Animal Model V2R-inhibited nephrogenic diabetes insipidus (NDI) mouse modelNot applicable for efficacy testing in V2R-deficient models.[3]
CompoundConcentrationAQP2 Phosphorylation (pS256) Fold Change (vs. Control)Reference
This compound100 µM~1.5[3]
This compound300 µM~2.0[3]
This compound900 µM~2.5[3]
This compound1500 µM~2.5[3]
dDAVP1 nM~2.4[4]
CompoundConcentrationApical AQP2 Expression (% of Total)Reference(s)
Control-11%[1]
dDAVP1 ng (i.v.)25%[1]
This compound900 µMComparable to 1 nM dDAVP (qualitative)[3]
CompoundConcentrationOsmotic Water Permeability (Pf) (µm/s)Reference(s)
Control-~114[3]
This compound900 µM~187[3]
dDAVP1 nM~187[3]

Signaling Pathways

The activation of AQP2 by vasopressin and this compound, while both converging on PKA, initiate through distinct upstream mechanisms.

Vasopressin_Signaling_Pathway cluster_membrane Plasma Membrane V2R Vasopressin V2 Receptor Gs Gs V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Vasopressin Vasopressin Vasopressin->V2R binds Gs->AC activates PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle phosphorylates AQP2 AQP2_membrane Apical Membrane AQP2 Insertion AQP2_vesicle->AQP2_membrane trafficking

Vasopressin Signaling Pathway for AQP2 Activation.

FMP_API_1_Signaling_Pathway cluster_cytoplasm Cytoplasm AKAP_PKA AKAP-PKA Complex PKA_active PKA (active) AKAP_PKA->PKA_active releases AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle phosphorylates AQP2 FMP_API_1 This compound FMP_API_1->AKAP_PKA disrupts AQP2_membrane Apical Membrane AQP2 Insertion AQP2_vesicle->AQP2_membrane trafficking

This compound Signaling Pathway for AQP2 Activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Treatment

Mouse cortical collecting duct (mpkCCD) cells are a standard model for studying AQP2 regulation.

  • Cell Culture: mpkCCD cells (clone 11) are cultured on permeable supports (e.g., Transwell) in DMEM/F12 medium supplemented with 5% fetal bovine serum, 5 µg/mL insulin, 50 nM dexamethasone, 60 nM sodium selenite, 5 µg/mL transferrin, and 1 nM triiodothyronine. Cells are maintained at 37°C in a 5% CO2 incubator.

  • Treatment: For experiments, cells are grown to confluence over 5-7 days. Prior to treatment, cells are often serum-starved for 24 hours. This compound (dissolved in DMSO) or dDAVP (dissolved in water) is added to the basolateral medium at the indicated concentrations for the specified duration (e.g., 1 hour for phosphorylation studies).

Immunoblotting for Phosphorylated AQP2

This technique is used to quantify the levels of phosphorylated AQP2.

Immunoblotting_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pS256-AQP2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Workflow for Immunoblotting of Phosphorylated AQP2.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated AQP2 (e.g., anti-pS256-AQP2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

Immunofluorescence for AQP2 Trafficking

This method visualizes the subcellular localization of AQP2.

  • Cell Fixation and Permeabilization: Cells grown on permeable supports are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking and Antibody Staining: Cells are blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) and then incubated with a primary antibody against total AQP2. Following washes, a fluorescently labeled secondary antibody is applied.

  • Mounting and Imaging: The permeable support is excised and mounted on a glass slide with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are acquired using a confocal microscope.

  • Quantification: The ratio of apical membrane fluorescence to total cellular fluorescence is quantified to assess AQP2 trafficking.

Measurement of Osmotic Water Permeability (Pf)

This assay directly measures the functional consequence of AQP2 activation.

  • Isolation of Collecting Ducts: Single cortical collecting ducts (CCDs) are dissected from mouse kidneys.

  • Perfusion: The isolated CCD is transferred to a temperature-controlled chamber on an inverted microscope and perfused using a system of concentric glass pipettes.

  • Osmotic Gradient: An osmotic gradient is established across the tubular epithelium by changing the osmolality of the bath solution.

  • Measurement of Swelling: The change in tubule volume over time in response to the osmotic gradient is recorded by video microscopy.

  • Calculation of Pf: The osmotic water permeability coefficient (Pf) is calculated from the initial rate of volume change.

Conclusion

The data presented in this guide demonstrate that this compound is a potent activator of AQP2, with an efficacy comparable to that of the physiological agonist vasopressin in terms of AQP2 phosphorylation, trafficking, and induction of water permeability.[3] Crucially, this compound functions independently of the V2R, highlighting its potential as a therapeutic agent for congenital NDI caused by V2R mutations.[1][3] The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms and applications of this compound and other novel AQP2 activators. The distinct signaling pathways of this compound and vasopressin, visually represented in this guide, underscore the different therapeutic strategies that can be employed to address water balance disorders. This comparative analysis serves as a valuable resource for scientists and clinicians working towards the development of new and effective treatments for these conditions.

References

Cross-Validation of FMP-API-1 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of FMP-API-1, a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction, with alternative modulators of the PKA signaling pathway. The experimental data cited herein is presented to support a thorough cross-validation of this compound's effects in different cell models.

This compound is a cell-permeable small molecule that allosterically binds to the regulatory subunits of PKA, disrupting its interaction with AKAPs.[1][2][3][4] This disruption leads to the activation of PKA, making this compound a valuable tool for studying compartmentalized cAMP signaling and a potential therapeutic agent for conditions such as nephrogenic diabetes insipidus (NDI).[1][3][5] This guide will delve into the comparative effects of this compound in key cell models and provide detailed experimental protocols for the cited assays.

Comparative Efficacy of this compound in Renal and Cardiac Cell Models

The effects of this compound have been extensively studied in mouse renal cortical collecting duct (mpkCCD) cells and cultured rat cardiac myocytes. In these models, its performance has been benchmarked against other well-known modulators of the PKA pathway, namely the peptide-based AKAP-PKA disruptor Ht31 and the vasopressin analog dDAVP.

Renal Epithelial Cells (mpkCCD)

In mpkCCD cells, a key model for studying renal water reabsorption, this compound has been shown to potently induce the phosphorylation and apical membrane trafficking of Aquaporin-2 (AQP2), a water channel crucial for urine concentration. This effect is comparable to that of dDAVP, a standard agonist of the vasopressin V2 receptor which activates the canonical cAMP/PKA signaling pathway.[2][3]

Compound/TreatmentConcentrationKey EffectQuantitative ObservationCell Model
This compound 900 µMAQP2 apical expressionSignificant increase, comparable to 1 nM dDAVPmpkCCD
100-1500 µMAQP2 phosphorylation (S269)Dose-dependent increasempkCCD
900 µMAQP2 phosphorylation (S261)Significant decreasempkCCD
dDAVP 1 nMAQP2 apical expressionSignificant increase (positive control)mpkCCD
1 nMAQP2 phosphorylation (S269)Significant increasempkCCD
1 nMAQP2 phosphorylation (S261)Significant decreasempkCCD
Ht31 50 µMAQP2 apical expressionSignificant increasempkCCD
This compound/27 Not specifiedAQP2 phosphorylationHigher potency than this compoundMouse Kidney
Cardiac Myocytes

In cultured rat cardiac myocytes, this compound has been demonstrated to disrupt the interaction between AKAPs and PKA, leading to an increase in PKA activity and enhanced myocyte contractility.[3][4][6] This effect highlights the role of compartmentalized PKA signaling in cardiac function.

Compound/TreatmentConcentrationKey EffectQuantitative ObservationCell Model
This compound 100 µMPKA activity in AKAP150 immunoprecipitatesSignificant decrease (indicating disruption)Rat Neonatal Cardiac Myocytes
300 µMPKA activity in AKAP150 immunoprecipitatesFurther significant decreaseRat Neonatal Cardiac Myocytes
100-300 µMPhospholamban (PLN) phosphorylation2.6- to 9.3-fold increaseRat Neonatal Cardiac Myocytes
100 µMCardiac myocyte contractilityIncrease in contractilityCultured Rat Cardiac Myocytes
Isoproterenol 100 nMPhospholamban (PLN) phosphorylation14-fold increase (positive control)Rat Neonatal Cardiac Myocytes

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to validate its effects, the following diagrams are provided.

FMP_API_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR (e.g., V2R) ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Generates akap_pka AKAP-PKA Complex camp->akap_pka Activates pka_active Active PKA (Catalytic Subunit) akap_pka->pka_active Releases downstream Downstream Substrates (e.g., AQP2, PLN) pka_active->downstream Phosphorylates fmp_api_1 This compound fmp_api_1->akap_pka Disrupts Interaction response Cellular Response (e.g., Increased Water Permeability, Increased Contractility) downstream->response

Caption: this compound signaling pathway.

Experimental_Workflow_AQP2 cluster_assays Assays start mpkCCD Cell Culture treatment Treatment with this compound, dDAVP, or Ht31 start->treatment western Western Blot for p-AQP2 & Total AQP2 treatment->western if Immunofluorescence for AQP2 Localization treatment->if biotin Cell Surface Biotinylation for Apical AQP2 treatment->biotin quant Quantification and Comparison western->quant if->quant biotin->quant

Caption: Workflow for AQP2 analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AKAP-PKA Interaction ELISA

This assay is designed to quantify the disruption of the AKAP-PKA interaction by this compound.

  • Plate Coating: 384-well microtiter plates are coated with recombinant RIIα subunits of PKA.

  • Blocking: The plates are washed and blocked to prevent non-specific binding.

  • Incubation with this compound: this compound at various concentrations is added to the wells.

  • Addition of AKAP: Recombinant full-length AKAP18δ is added to the wells and incubated to allow for binding to the immobilized RIIα.

  • Washing: The plates are washed to remove unbound AKAP18δ.

  • Detection: The amount of bound AKAP18δ is detected using a primary antibody specific for AKAP18δ, followed by a peroxidase-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: The signal intensity is measured, and the IC50 value for this compound is calculated.

PKA Activity Assay

This protocol outlines a non-radioactive method for measuring PKA activity.

  • Sample Preparation: Cell lysates from mpkCCD cells or cardiac myocytes treated with or without this compound are prepared.

  • Assay Plate: A microtiter plate pre-coated with a specific PKA substrate peptide is used.

  • Kinase Reaction: The cell lysates are added to the wells, and the kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation: A phosphospecific antibody that recognizes the phosphorylated substrate is added to the wells.

  • Secondary Antibody and Substrate: A peroxidase-conjugated secondary antibody is added, followed by a colorimetric or chemiluminescent substrate.

  • Measurement: The absorbance or luminescence is measured to quantify the level of substrate phosphorylation, which is proportional to PKA activity.

AQP2 Phosphorylation and Trafficking Assays

These methods are used to assess the functional consequences of PKA activation by this compound in renal cells.

  • Western Blotting for Phosphorylated AQP2:

    • Cell Lysis: mpkCCD cells are treated with this compound or controls and then lysed.

    • SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for total AQP2 and phosphorylated forms of AQP2 (e.g., pS256, pS261, pS269).

    • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Band intensities are quantified using densitometry.

  • Immunofluorescence for AQP2 Localization:

    • Cell Culture and Treatment: mpkCCD cells are grown on permeable supports and treated with this compound or controls.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent.

    • Antibody Staining: Cells are incubated with a primary antibody against AQP2, followed by a fluorescently labeled secondary antibody.

    • Imaging: The subcellular localization of AQP2 is visualized using confocal microscopy.

  • Cell Surface Biotinylation for Apical AQP2:

    • Cell Treatment: mpkCCD cells grown on permeable supports are treated with this compound or controls.

    • Biotinylation: The apical surface of the cells is incubated with a membrane-impermeable biotinylation reagent.

    • Cell Lysis and Streptavidin Pulldown: Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.

    • Western Blotting: The captured proteins are eluted and analyzed by Western blotting for AQP2.

Cardiac Myocyte Contractility Assay

This assay measures the effect of this compound on the contractile function of cardiomyocytes.

  • Cell Culture: Primary neonatal rat cardiac myocytes are cultured until they form a spontaneously contracting monolayer.

  • Treatment: The cardiomyocyte cultures are treated with this compound or a positive control such as isoproterenol.

  • Image Acquisition: The contracting cells are recorded using a high-speed video microscopy system.

  • Data Analysis: The video is analyzed using specialized software to measure parameters of contractility, such as the rate and amplitude of cell shortening.[7][8][9]

References

Independent Verification of FMP-API-1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FMP-API-1, a small molecule modulator of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction, with alternative inhibitors. Its purpose is to offer a comprehensive resource for the independent verification of this compound's mechanism of action, complete with supporting experimental data and detailed protocols.

Introduction to this compound

This compound, with the chemical name 3,3′-diamino-4,4′-dihydroxydiphenylmethane, is a notable small molecule that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA).[1] AKAPs are scaffold proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of cAMP-PKA signaling.[2] this compound exhibits a dual mechanism of action: it not only inhibits the AKAP-PKA interaction by binding to an allosteric site on the regulatory subunits of PKA but also directly activates PKA.[3] This unique characteristic makes it a valuable tool for studying compartmentalized cAMP signaling and a potential therapeutic lead for conditions such as chronic heart failure and nephrogenic diabetes insipidus.[1][4]

Comparison with Alternative Inhibitors

The primary alternatives to the small molecule this compound are peptide-based inhibitors derived from the PKA-binding domain of AKAPs. The most well-established of these is Ht31.[5][6] Further developments have led to modified and optimized peptides, including stearated (st-Ht31) for improved cell permeability, and stapled peptides (STAD-2 and RI-STAD-2) for enhanced stability and isoform selectivity.[7][8]

Quantitative Comparison of Inhibitor Performance

The following table summarizes key quantitative data for this compound and its principal alternatives. Direct comparison of potency should be made with caution, as experimental conditions can vary between studies.

InhibitorTypeTargetAssayPotencyReference
This compound derivative (this compound/27) Small MoleculeAKAP-PKA RIIβ InteractionSurface Plasmon Resonance (SPR)IC50 = 10.7 ± 1.8 μM
Ht31 PeptideAKAP-PKA RII InteractionVariesKd = 2-4 nM[5]
AKAP-IS PeptideAKAP-PKA RII InteractionVariesKd < 1 nM[9]
st-Ht31 Stearated PeptideAKAP-PKA RII InteractionCell-basedEffective at 5-20 µM
STAD-2 Stapled PeptideAKAP-PKA RII InteractionVariesKd (RIIα) = 35 nM, Kd (RIIβ) = 75 nM[7]
RI-STAD-2 Stapled PeptideAKAP-PKA RI InteractionVariesKd (RIα) = 6.2 nM, Kd (RIβ) = 12.1 nM

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical AKAP-PKA signaling pathway and the points of intervention for this compound and peptide inhibitors. In the basal state, the PKA holoenzyme, consisting of two regulatory (R) and two catalytic (C) subunits, is inactive and anchored to a specific subcellular location by an AKAP. Upon binding of cyclic AMP (cAMP) to the R subunits, the C subunits are released to phosphorylate downstream targets. This compound disrupts the anchoring of the PKA holoenzyme, while peptide inhibitors competitively block the binding of AKAPs to the R subunits. A unique feature of this compound is its additional ability to allosterically activate PKA.

cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to PKA_R PKA-R cAMP->PKA_R AKAP AKAP PKA_holoenzyme Inactive PKA (R2C2) AKAP->PKA_holoenzyme Anchors PKA_C Active PKA-C PKA_holoenzyme->PKA_C PKA_R->PKA_C Releases Substrate Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate FMP_API_1 This compound FMP_API_1->PKA_holoenzyme Disrupts & Activates Peptide_Inhibitor Peptide Inhibitors (e.g., Ht31) Peptide_Inhibitor->AKAP Competes with for PKA binding

AKAP-PKA signaling and inhibitor intervention points.

Experimental Protocols

Verification of AKAP-PKA Interaction Disruption by ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the disruption of the AKAP-PKA interaction by an inhibitor.[3][10]

Materials:

  • High-binding 96-well microplate

  • Recombinant PKA regulatory subunits (e.g., RIIα)

  • Recombinant AKAP protein (e.g., AKAP18δ)

  • Inhibitor (this compound or alternatives)

  • Primary antibody against the AKAP protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with PKA RIIα subunits (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor and Ligand Incubation: Add the inhibitor at various concentrations to the wells, followed by the addition of the recombinant AKAP protein. Incubate for 1-2 hours at room temperature. Include a control with no inhibitor.

  • Wasting: Wash the plate three times with wash buffer to remove unbound AKAP.

  • Primary Antibody Incubation: Add the primary antibody against the AKAP protein to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound AKAP, and a decrease in signal in the presence of the inhibitor indicates disruption of the interaction.

Kinetic Analysis of Inhibitor Binding by Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to measure the binding kinetics and affinity of an inhibitor to the PKA regulatory subunit.[4][11]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Recombinant PKA regulatory subunits (ligand)

  • Inhibitor (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

  • Ligand Immobilization: Inject the PKA regulatory subunits over the activated surface to achieve the desired immobilization level.

  • Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the inhibitor (analyte) over the ligand-immobilized surface at a constant flow rate.

  • Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Assessment of PKA Activation by Western Blot

This protocol describes how to detect the phosphorylation of a known PKA substrate as a measure of PKA activation in cells treated with an inhibitor.[12][13]

Materials:

  • Cell culture reagents

  • Inhibitor (this compound)

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated form of a PKA substrate (e.g., phospho-CREB Ser133)

  • Primary antibody for the total form of the PKA substrate (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor (e.g., this compound) at various concentrations and for different time points. Include appropriate controls (e.g., untreated, vehicle control, positive control like forskolin).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL detection reagent and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein.

Experimental Workflow Verification

The following diagram outlines a logical workflow for the independent verification of this compound's mechanism of action, from initial in vitro validation to cellular assays.

Workflow for verifying this compound's mechanism of action.

References

FMP-API-1 compared to other treatments for nephrogenic diabetes insipidus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of FMP-API-1 Against Standard Therapies for Nephrogenic Diabetes Insipidus

For Researchers, Scientists, and Drug Development Professionals

Nephrogenic diabetes insipidus (NDI) is a rare disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive water loss and severe dehydration. The condition arises from the unresponsiveness of the kidney's collecting ducts to the antidiuretic hormone vasopressin. While current treatments offer symptomatic relief, a novel compound, this compound, presents a promising therapeutic strategy by targeting a distinct molecular pathway to restore water reabsorption. This guide provides a detailed comparison of this compound with established NDI treatments, supported by experimental data.

Mechanism of Action: A Paradigm Shift

Congenital NDI is predominantly caused by mutations in the vasopressin type 2 receptor (V2R), rendering it unresponsive to vasopressin.[1] Consequently, the downstream signaling cascade that promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells is impaired.

This compound operates independently of the V2R. It is a low molecular weight compound that functions as an A-kinase anchoring protein (AKAP)-PKA disruptor.[1] By dissociating the regulatory subunits of protein kinase A (PKA) from AKAPs, this compound increases PKA activity. This, in turn, leads to the phosphorylation of AQP2 at key serine residues (S256, S261, and S269), promoting its translocation to the cell membrane and thereby increasing water permeability.[1]

In contrast, conventional NDI therapies do not directly target AQP2 translocation:

  • Thiazide Diuretics: These drugs induce a state of mild hypovolemia. This is thought to increase the reabsorption of sodium and water in the proximal tubules of the kidney, which consequently reduces the volume of fluid delivered to the collecting ducts.[2] Some evidence also suggests that thiazides may upregulate the expression of AQP2 and the epithelial sodium channel (ENaC).

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as indomethacin, inhibit the synthesis of prostaglandins. Prostaglandins can antagonize the effects of vasopressin; therefore, their inhibition can enhance the kidney's ability to concentrate urine, potentially through the upregulation of AQP2 and the Na-K-2Cl cotransporter (NKCC2).[3]

Comparative Efficacy: A Quantitative Look

Experimental data highlights the potential of this compound in significantly improving urine concentrating ability. The following tables summarize the quantitative effects of this compound and other treatments on key NDI parameters.

Treatment GroupBaseline Urine Osmolality (mOsm/kgH₂O)Post-treatment Urine Osmolality (mOsm/kgH₂O)Percentage IncreaseAnimal ModelReference
This compound~500~1000~100%Tolvaptan-induced NDI mice[4]
TreatmentReduction in Urine OutputIncrease in Urine OsmolalityPatient Population/ModelReferences
Thiazide Diuretics ~30-50%VariablePatients with NDI[5][6]
NSAIDs (Indomethacin) ~52% (from 5.8 to 2.8 mL/min)Significant increasePatients with hereditary NDI
NSAIDs (General) Mean reduction of 66%Significant increasePatients with drug-induced and congenital NDI

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FMP_API_1_Mechanism cluster_membrane Collecting Duct Cell V2R V2R (mutated in NDI) AC Adenylyl Cyclase V2R->AC Blocked Signaling PKA_complex AKAP-PKA Complex AC->PKA_complex PKA_active Active PKA PKA_complex->PKA_active releases AQP2_vesicle AQP2 Vesicle AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel translocates to membrane Apical Membrane AQP2_channel->membrane FMP This compound FMP->PKA_complex disrupts interaction PKA_active->AQP2_vesicle phosphorylates AQP2

Caption: this compound signaling pathway in nephrogenic diabetes insipidus.

Thiazide_Mechanism Thiazide Thiazide Diuretics DCT Distal Convoluted Tubule Thiazide->DCT act on NaCl_reabsorption NaCl Reabsorption DCT->NaCl_reabsorption inhibit ECF_Volume Extracellular Fluid Volume NaCl_reabsorption->ECF_Volume decreases Proximal_Reabsorption Proximal Tubule Na+ & H2O Reabsorption ECF_Volume->Proximal_Reabsorption stimulates Collecting_Duct_Delivery Fluid Delivery to Collecting Duct Proximal_Reabsorption->Collecting_Duct_Delivery decreases Urine_Output Urine Output Collecting_Duct_Delivery->Urine_Output reduces

Caption: Mechanism of action of thiazide diuretics in NDI.

NSAID_Mechanism NSAIDs NSAIDs (e.g., Indomethacin) COX Cyclooxygenase (COX) NSAIDs->COX inhibit Prostaglandins Prostaglandin Synthesis COX->Prostaglandins reduces AVP_antagonism Antagonism of Vasopressin Action Prostaglandins->AVP_antagonism decreases Urine_Concentration Urine Concentrating Ability AVP_antagonism->Urine_Concentration enhances Urine_Output Urine Output Urine_Concentration->Urine_Output reduces

Caption: Mechanism of action of NSAIDs in NDI.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Induction Induce NDI in Mice (e.g., Tolvaptan administration) Grouping Divide into Control and Treatment Groups Induction->Grouping Treatment Administer this compound or Vehicle (Control) Grouping->Treatment Metabolic_Cages House Mice in Metabolic Cages Treatment->Metabolic_Cages Urine_Collection 24h Urine Collection Metabolic_Cages->Urine_Collection Kidney_Harvest Harvest Kidneys Metabolic_Cages->Kidney_Harvest Urine_Analysis Measure Urine Volume and Osmolality Urine_Collection->Urine_Analysis Immunoblotting Immunoblotting for AQP2 and p-AQP2 Kidney_Harvest->Immunoblotting

References

In Vivo Validation of FMP-API-1's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, FMP-API-1, reveals promising therapeutic potential, particularly in the context of nephrogenic diabetes insipidus (NDI). While preclinical data showcases its efficacy in animal models of NDI, its therapeutic validation in other areas, such as cancer and heart failure, remains to be established through in vivo studies.

This guide provides a comparative analysis of this compound's performance with an established alternative, tolvaptan, for the treatment of NDI. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

This compound in Nephrogenic Diabetes Insipidus: A Novel Therapeutic Approach

This compound is a small molecule inhibitor that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA). This disruption leads to the activation of PKA, a key enzyme in the signaling cascade that regulates water reabsorption in the kidneys. In the context of NDI, a condition characterized by the inability of the kidneys to respond to the antidiuretic hormone vasopressin, this compound offers a vasopressin-independent mechanism to enhance urine concentration.

Signaling Pathway of this compound in Kidney Collecting Duct Cells

FMP_API_1_Signaling This compound Signaling Pathway in NDI cluster_cell Collecting Duct Principal Cell This compound This compound AKAP-PKA_complex AKAP-PKA Complex This compound->AKAP-PKA_complex disrupts PKA Active PKA AKAP-PKA_complex->PKA releases AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicles->AQP2_channel translocates to Apical_Membrane Apical Membrane AQP2_channel->Apical_Membrane inserts into Water_Reabsorption Increased Water Reabsorption Apical_Membrane->Water_Reabsorption

Caption: this compound disrupts the AKAP-PKA complex, leading to AQP2 translocation and increased water reabsorption.

Comparative Efficacy: this compound vs. Tolvaptan in a Mouse Model of NDI

A key study by Ando et al. (2018) investigated the in vivo efficacy of this compound in a mouse model of NDI induced by a vasopressin V2 receptor antagonist. The results are compared here with data from studies on tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease, which can also be used to model NDI.

ParameterThis compoundTolvaptan (as NDI model)Tolvaptan (as treatment in other models)
Animal Model C57BL/6J mice with tolvaptan-induced NDISprague-Dawley ratsPkd1-mutant mouse model
Dosage 25 mg/kg/day via osmotic minipump10 mg/kg/day via oral gavage0.1% in chow
Urine Osmolality Significantly increased compared to controlSignificantly decreased (to induce NDI)-
Urine Output Significantly decreased compared to controlSignificantly increased (to induce NDI)-
Water Intake Significantly decreased compared to controlSignificantly increased (to induce NDI)-

Note: Direct comparative studies of this compound and tolvaptan for the treatment of NDI in the same animal model are not yet available. The data for tolvaptan in the NDI model reflects its use to induce the condition.

Experimental Protocols

In Vivo Validation of this compound in a Mouse Model of NDI

The following protocol is a summary of the methodology described by Ando et al. (2018) in Nature Communications.

FMP_API_1_Workflow Experimental Workflow for In Vivo Validation of this compound Animal_Model C57BL/6J mice NDI_Induction Tolvaptan (V2R antagonist) administration Animal_Model->NDI_Induction Treatment_Group This compound (25 mg/kg/day) via osmotic minipump NDI_Induction->Treatment_Group Control_Group Vehicle via osmotic minipump NDI_Induction->Control_Group Data_Collection 24-hour urine and water intake measurement Treatment_Group->Data_Collection Control_Group->Data_Collection Analysis Measurement of urine volume and osmolality Data_Collection->Analysis

Caption: Workflow for assessing this compound efficacy in a mouse model of nephrogenic diabetes insipidus.

Detailed Methodology:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, were used for the experiments.

  • Induction of NDI: NDI was induced by the administration of the vasopressin V2 receptor antagonist, tolvaptan.

  • Drug Administration: this compound was dissolved in a vehicle solution and administered continuously at a dose of 25 mg/kg/day for 7 days using subcutaneously implanted osmotic minipumps. The control group received the vehicle alone.

  • Metabolic Cage Studies: Mice were housed individually in metabolic cages for 24-hour periods to allow for the collection of urine and the measurement of water intake.

  • Outcome Measures: The primary outcomes measured were total urine volume, urine osmolality, and water intake.

This compound in Other Therapeutic Areas: A Look at the Preclinical Landscape

While the most robust in vivo data for this compound is in the context of NDI, the role of AKAP signaling in other diseases suggests broader therapeutic potential.

AKAP Signaling in Cancer

AKAPs are increasingly recognized as important regulators of cancer cell signaling. They can influence processes such as cell proliferation, apoptosis, and metastasis by localizing PKA and other signaling molecules to specific cellular compartments. However, there are currently no published in vivo studies validating the therapeutic effects of this compound in any cancer models. Future research may explore the potential of this compound and other AKAP inhibitors in oncology.

AKAP Signaling in Heart Failure

AKAPs play a crucial role in regulating cardiac function by organizing signaling complexes that control calcium cycling and contractility. Studies using knockout mouse models have demonstrated the importance of specific AKAPs, such as AKAP5 and Akap1, in the heart. While this compound has been shown to affect cardiac myocytes in vitro, there is a lack of specific in vivo studies evaluating its therapeutic effects in animal models of heart failure.

Conclusion

This compound represents a promising novel therapeutic agent for nephrogenic diabetes insipidus, with a clear mechanism of action and demonstrated efficacy in a preclinical animal model. Its ability to function independently of the vasopressin receptor makes it a particularly attractive candidate for congenital forms of the disease. Further research is warranted to directly compare its efficacy and safety with existing treatments like tolvaptan in head-to-head preclinical and clinical studies. The potential applications of this compound in other therapeutic areas, such as cancer and heart failure, are intriguing but require substantial further in vivo validation.

Comparative Analysis of FMP-API-1 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of FMP-API-1, a notable A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor, and its analogs. This document outlines their mechanism of action, presents comparative biological data, and details the experimental protocols used for their evaluation.

This compound has emerged as a significant tool in studying compartmentalized cAMP signaling. It operates through a dual mechanism: disrupting the interaction between AKAPs and the regulatory (R) subunits of PKA, and allosterically activating PKA.[1][2] This small molecule binds to a novel allosteric site on the PKA R subunits, offering a unique approach to modulating PKA activity and its localized signaling events.[1] Its potential therapeutic applications are being explored, particularly in conditions like chronic heart failure and nephrogenic diabetes insipidus.[1]

Comparative Performance of this compound and Its Analogs

Subsequent studies have led to the development of this compound derivatives with the aim of improving potency and specificity. The following table summarizes the available quantitative data for this compound and its key analogs.

CompoundTarget InteractionAssay TypeIC50 (µM)Reference
This compound AKAP18δ - RIIαELISA23.3[3]
This compound/27 AKAP18δ - RIIα / RIIβSurface Plasmon Resonance (SPR)More potent than this compound*[4]
This compound/26 AKAP18δ - RIIαSurface Plasmon Resonance (SPR)Inactive derivative[5]
This compound/28 AKAP18δ - RIIαSurface Plasmon Resonance (SPR)Data not available[5]

*Note: While this compound/27 is stated to be more potent, a specific IC50 value from the provided search results is not available.

Signaling Pathway and Mechanism of Action

This compound and its active analogs exert their effects by modulating the canonical AKAP-PKA signaling pathway. In its basal state, PKA is an inactive holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. AKAPs tether this inactive complex to specific subcellular locations. Upon binding of the second messenger cyclic AMP (cAMP) to the R subunits, the C subunits are released to phosphorylate downstream targets. This compound disrupts the initial anchoring of the PKA holoenzyme to AKAPs and also directly induces the activation of PKA.

AKAP_PKA_Signaling cluster_basal Basal State cluster_activation Signal Activation cluster_inhibition Inhibition by this compound AKAP AKAP PKA_inactive PKA Holoenzyme (R2C2) AKAP->PKA_inactive Anchoring AKAP->PKA_inactive Disruption of Anchoring PKA_active Active PKA (2C) PKA_inactive->PKA_active Release of C subunits PKA_inactive->PKA_active Direct Activation cAMP cAMP cAMP->PKA_inactive Binds to R subunits Phosphorylation Phosphorylation PKA_active->Phosphorylation Substrates Downstream Substrates Substrates->Phosphorylation FMP_API_1 This compound FMP_API_1->PKA_inactive Allosteric binding to R subunits

Fig. 1: AKAP-PKA signaling pathway and modulation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.

Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction

This assay is designed to screen for small molecule inhibitors of the AKAP-PKA interaction.[4][6]

Workflow:

ELISA_Workflow A Coat 384-well plate with PKA RIIα subunits B Block non-specific binding sites A->B C Add full-length AKAP18δ and test compounds (e.g., this compound) B->C D Incubate to allow protein-protein interaction C->D E Wash to remove unbound proteins D->E F Add primary antibody specific for AKAP18δ E->F G Add HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Measure luminescence to quantify AKAP18δ-RIIα interaction H->I

Fig. 2: Workflow for the AKAP-PKA interaction ELISA.

Detailed Steps:

  • Coating: 384-well microtiter plates are coated with recombinant PKA RIIα subunits.

  • Blocking: The plates are treated with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Interaction: A solution containing full-length AKAP18δ is added to the wells, along with various concentrations of the test compounds (e.g., this compound and its analogs).

  • Incubation: The plates are incubated to allow for the interaction between AKAP18δ and the immobilized RIIα subunits.

  • Washing: The plates are washed to remove unbound AKAP18δ and test compounds.

  • Primary Antibody: A primary antibody specific for AKAP18δ is added to the wells.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

  • Detection: A chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a plate reader. A decrease in signal intensity in the presence of a test compound indicates inhibition of the AKAP-PKA interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to provide real-time, label-free analysis of the binding kinetics and affinity between this compound analogs and PKA regulatory subunits.[4][7]

Workflow:

SPR_Workflow A Immobilize peptide derived from AKAP18δ on a sensor chip B Inject PKA RIIα or RIIβ subunits (analyte) over the chip surface A->B C Monitor the change in refractive index (Resonance Units - RU) to measure binding B->C D Pre-incubate RII subunits with This compound or its analogs E Inject the pre-incubated mixture and measure the binding response D->E F Calculate IC50 values based on the reduction in binding signal E->F

Fig. 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Steps:

  • Ligand Immobilization: A peptide derived from the RII-binding domain of AKAP18δ (e.g., AKAP18δ-L314E) is covalently coupled to the surface of a sensor chip.

  • Analyte Preparation: Recombinant PKA RIIα or RIIβ subunits (the analyte) are prepared in a suitable running buffer.

  • Association and Dissociation: The analyte is flowed over the sensor chip surface, and the association (binding) and dissociation are monitored in real-time by detecting changes in the surface plasmon resonance angle, which are proportional to the change in mass on the sensor surface.

  • Inhibition Assay: To determine the inhibitory effect of this compound and its analogs, the PKA RII subunits are pre-incubated with various concentrations of the compounds before being injected over the immobilized AKAP peptide.

  • Data Analysis: The reduction in the binding signal at different compound concentrations is used to calculate the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's potency in disrupting the AKAP-PKA interaction.

Conclusion

This compound and its analogs represent a valuable class of chemical probes for investigating the spatiotemporal regulation of PKA signaling. The dual mechanism of action of this compound, involving both the disruption of AKAP-PKA interaction and the direct activation of PKA, provides a unique tool for dissecting the complexities of localized cAMP signaling. Further development and characterization of more potent and specific analogs, such as this compound/27, will be crucial for advancing our understanding of the therapeutic potential of targeting AKAP-PKA interactions in various disease states. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of these and other novel modulators of this important signaling pathway.

References

Scrutinizing FMP-API-1: A Comparative Review of Preclinical Findings on a Novel AKAP-PKA Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the initial research findings on FMP-API-1, a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. This document summarizes key experimental data from foundational studies, details the methodologies employed, and visualizes the underlying biological pathways and experimental processes. The aim is to offer a clear perspective on the reproducibility and consistency of this compound's effects in different preclinical models.

Comparative Analysis of this compound Efficacy

The following tables summarize the key quantitative findings from the foundational research on this compound. The data is presented to allow for a direct comparison of the compound's effects across different experimental systems.

Table 1: In Vitro Efficacy of this compound on PKA Activity

ParameterChristian et al., 2011 (Cardiac Myocytes)Ando et al., 2018 (Renal Collecting Duct Cells)
Assay Type In vitro PKA activity assay (PepTag® A1)In-cell Western blot for PKA substrate phosphorylation
Key Finding This compound activates PKA in the presence of RII subunits.This compound increases phosphorylation of PKA substrates.
Effective Concentration ~100 µM showed significant PKA activation.Maximum PKA activity observed at 900 µM.
Reported IC50 IC50 for RIIα-AKAP18δ interaction: 10.7 ± 1.8 μM.[1]Not reported.

Table 2: Cellular Effects of this compound

ParameterChristian et al., 2011 (Cardiac Myocytes)Ando et al., 2018 (Renal Collecting Duct Cells)
Cell Type Rat neonatal cardiac myocytesMouse mpkCCD cells
Primary Endpoint Increased contractility of cardiac myocytes.Increased phosphorylation of Aquaporin-2 (AQP2) at Serine 256.
Mechanism Disruption of AKAP-PKA interaction, leading to PKA activation and phosphorylation of downstream targets like phospholamban.Disruption of AKAP-PKA interaction, leading to PKA activation and subsequent AQP2 phosphorylation.[3]
Key Observation This compound mimics and enhances the effects of β-adrenoreceptor stimulation.This compound increases AQP2 activity independently of vasopressin.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

FMP_API_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., β-AR, V2R) AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA_holo Inactive PKA Holoenzyme cAMP->PKA_holo Activates AKAP_PKA AKAP-PKA Complex AKAP_PKA->PKA_holo Maintains Localization PKA_active Active PKA (Catalytic Subunit) AKAP_PKA->PKA_active Releases PKA_holo->PKA_active Downstream Downstream Substrates (e.g., PLN, AQP2) PKA_active->Downstream Phosphorylates FMP_API_1 This compound FMP_API_1->AKAP_PKA Disrupts FMP_API_1->PKA_holo Activates Response Cellular Response (e.g., Increased Contractility, AQP2 Translocation) Downstream->Response

This compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays invitro_start Recombinant PKA (Regulatory & Catalytic Subunits) add_fmp Add this compound invitro_start->add_fmp pka_assay PKA Kinase Activity Assay (e.g., PepTag®) add_fmp->pka_assay invitro_result Measure Substrate Phosphorylation pka_assay->invitro_result cell_culture Culture Cells (e.g., Cardiac Myocytes, mpkCCD) treat_fmp Treat with this compound cell_culture->treat_fmp cell_lysis Cell Lysis treat_fmp->cell_lysis functional_assay Functional Assay (e.g., Contraction, Water Permeability) treat_fmp->functional_assay western_blot Western Blot cell_lysis->western_blot phospho_detection Detect Phosphorylated Substrates (p-PLN, p-AQP2) western_blot->phospho_detection functional_result Measure Physiological Response functional_assay->functional_result

Generalized Experimental Workflow

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies utilized in the foundational studies of this compound.

In Vitro PKA Kinase Activity Assay (as described by Christian et al., 2011)
  • Reaction Setup: Recombinant PKA catalytic and RIIα regulatory subunits were incubated in a reaction buffer.

  • Compound Addition: this compound or vehicle control (DMSO) was added to the reaction mixture.

  • Substrate: A fluorescently labeled PKA peptide substrate (PepTag® A1) was used.

  • Initiation: The kinase reaction was initiated by the addition of ATP.

  • Termination and Analysis: The reaction was stopped, and the phosphorylated and non-phosphorylated peptides were separated by agarose gel electrophoresis. The extent of phosphorylation was quantified by measuring the fluorescence of the phosphorylated peptide band.[1]

Cellular PKA Activity and AQP2 Phosphorylation (adapted from Ando et al., 2018)
  • Cell Culture: Mouse cortical collecting duct (mpkCCD) cells were cultured to form a polarized monolayer on permeable supports.

  • Treatment: Cells were treated with varying concentrations of this compound on the basolateral side for a specified duration.

  • Cell Lysis: Cells were lysed in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Total protein concentration in the lysates was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated PKA substrates or phospho-Ser256-AQP2.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

  • Quantification: The intensity of the chemiluminescent signal was captured and quantified using densitometry.[3]

Conclusion

The available research, primarily from two key studies, consistently demonstrates that this compound functions as an AKAP-PKA interaction disruptor that also activates PKA. While the cellular contexts and specific downstream readouts differed—cardiac myocyte contractility versus AQP2 phosphorylation in renal cells—the core mechanism of action appears reproducible. The effective concentrations reported in the two studies show some variation, which may be attributable to differences in the experimental systems and assay sensitivities.

For researchers considering the use of this compound, the provided data and protocols offer a foundational understanding of its expected effects and the methodologies for their assessment. Further independent validation studies would be beneficial to fully establish the reproducibility and therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for FMP-API-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Disposal Summary

The following table summarizes the key hazard information and recommended disposal procedures for FMP-API-1.

ParameterInformationSource
Chemical Name 3,3′-Diamino-4,4′-dihydroxydiphenylmethane[1]
CAS Number 16523-28-7[1][2]
Physical Form Powder[2]
Known Hazards Combustible Solid. May cause an allergic skin reaction (H317). Causes serious eye irritation (H319).[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.[4][5]
Primary Disposal Method As hazardous chemical waste.[4][5]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be handled within a certified laboratory chemical fume hood to minimize the risk of inhalation and exposure.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, when handling this compound waste.

2. Waste Segregation and Collection:

  • This compound waste, including contaminated materials such as pipette tips, weighing paper, and gloves, should be segregated from other laboratory waste streams.

  • Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.[5]

  • For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container designated for liquid chemical waste.

3. Labeling of Waste Containers:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "3,3′-Diamino-4,4′-dihydroxydiphenylmethane"), the CAS number (16523-28-7), and the associated hazards (Combustible Solid, Skin Irritant, Eye Irritant).

  • Include the accumulation start date on the label.

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[4]

  • It is recommended to store containers of combustible solids in a flammable storage cabinet.[4]

5. Arranging for Disposal:

  • Once the waste container is full or has reached the end of its accumulation period (typically within 9 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination of Work Surfaces:

  • After handling and disposing of this compound, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FMP_API_1_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated assess_waste Solid or Liquid Waste? start->assess_waste collect_solid Collect in Labeled Solid Hazardous Waste Container assess_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container assess_waste->collect_liquid Liquid store_waste Store in Designated Secure Area (Flammable Cabinet) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_process Properly Disposed contact_ehs->end_process

Caption: this compound Disposal Workflow Diagram.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling FMP-API-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for FMP-API-1. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound in a laboratory setting.

Compound Identification: this compound is identified as 3,3′-Diamino-4,4′-dihydroxydiphenylmethane, an A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction inhibitor.[1]

IdentifierValue
Chemical Name 3,3′-Diamino-4,4′-dihydroxydiphenylmethane
Synonym(s) 4,4′-Methylenebis(2-aminophenol), Bis(3-amino-4-hydroxyphenyl)methane
CAS Number 16523-28-7
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that is air-sensitive and can cause serious eye irritation and allergic skin reactions. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended PPESpecification
Eye/Face Protection Safety glasses with side shields or gogglesMust comply with EN166 (EU) or 29 CFR 1910.133 (US) standards.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Skin and Body Protection Laboratory coatLong-sleeved lab coat to prevent skin contact.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

Operational and Handling Procedures

Proper handling procedures are critical to maintaining a safe laboratory environment when working with this compound.

Key Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Ignition Sources: As a combustible solid, keep this compound away from heat, sparks, and open flames.[2]

  • Air Sensitivity: Due to its air-sensitive nature, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) for prolonged storage or for reactions where degradation is a concern.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed container in a freezer at -20°C. The storage area should be cool, dry, and well-ventilated.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound and any contaminated disposable PPE (e.g., gloves, wipes) in a designated, properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "3,3′-Diamino-4,4′-dihydroxydiphenylmethane," and the CAS number "16523-28-7".

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical workflow for handling this compound, incorporating critical safety checkpoints.

FMP_API_1_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and this guide B Verify availability and proper functioning of all required PPE A->B C Ensure work area (e.g., fume hood) is clean and operational B->C D Don appropriate PPE C->D Proceed to handling E Weigh and handle this compound in a ventilated enclosure D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G Experiment complete H Collect all waste in a labeled hazardous waste container G->H I Remove and dispose of PPE in the appropriate waste stream H->I J Wash hands thoroughly I->J

Workflow for the safe handling of this compound.

References

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